molecular formula C11H13NO5 B1313669 Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74632-03-4

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1313669
CAS No.: 74632-03-4
M. Wt: 239.22 g/mol
InChI Key: GGMYLXLRJKRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYLXLRJKRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454352
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74632-03-4
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, a core heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond the classical Hantzsch synthesis, which yields 1,4-dihydropyridines, this document focuses on the definitive mechanism for constructing the 4-pyridone moiety. We will dissect a robust two-reagent strategy involving the condensation of an enamine with an activated malonate derivative. The narrative explains the causal relationships behind reagent selection and reaction conditions, offers a detailed, field-tested experimental protocol, and presents quantitative data to guide laboratory application. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis of functionalized pyridine and pyridone derivatives.

Introduction: The Significance of the 4-Pyridone Scaffold

The 4-oxo-1,4-dihydropyridine, or 4-pyridone, core is a privileged scaffold in drug discovery. Its structure is present in a variety of biologically active compounds, including antibacterial, antiviral, and anticancer agents. Unlike the well-known Hantzsch 1,4-dihydropyridines, which are famed for their role as calcium channel blockers, the 4-pyridone structure offers a different electronic and steric profile, acting as a versatile hydrogen bond donor and acceptor. The diester functionality at the 3 and 5 positions provides critical handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

The synthesis of this specific target, this compound, cannot be achieved through a standard Hantzsch reaction, which classically utilizes an aldehyde to furnish a carbon substituent at the 4-position. Instead, a more nuanced approach is required, building the ring from precursors that are specifically chosen to yield the desired C4-carbonyl functionality.

The Core Synthesis Mechanism: A Modular Approach

The most effective and logical synthesis of the target molecule is achieved by the condensation of two key building blocks: ethyl 3-aminocrotonate (an enamine) and diethyl 2-(ethoxymethylene)malonate (DEEMM) . This pathway offers a clear and high-yielding route to the 4-pyridone ring system.

The overall reaction proceeds in two conceptual stages: a nucleophilic attack followed by cyclization.

  • Michael Addition: The enamine, ethyl 3-aminocrotonate, acts as the nucleophile. The nitrogen atom's lone pair electrons initiate a conjugate addition (Michael addition) to the electron-deficient double bond of DEEMM. This step forms a linear intermediate.

  • Intramolecular Cyclization and Elimination: The intermediate rapidly undergoes an intramolecular cyclization. The amine nitrogen attacks one of the ester carbonyl groups of the original malonate moiety. This is followed by the elimination of an ethanol molecule, which acts as a thermodynamic driving force for the reaction, leading to the stable, conjugated 4-pyridone ring.

Causality Behind Reagent Selection
  • Ethyl 3-aminocrotonate (Enamine Component): This reagent is synthesized from two inexpensive, bulk starting materials: ethyl acetoacetate and ammonia.[1] It provides the N1, C2, C6, and the C2/C6 methyl and ester functionalities of the final ring. Its enamine character makes the β-carbon (C2 position) nucleophilic, poised to attack the Michael acceptor.

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM): This key reagent serves as the C3-C4-C5 fragment of the ring. It is prepared by reacting diethyl malonate with triethyl orthoformate.[2] The ethoxymethylene group is a masked aldehyde equivalent, and the ethoxy moiety is an excellent leaving group in the final cyclization step. The two ester groups provide the required dicarboxylate functionality and activate the double bond for the initial Michael addition.

Mechanistic Diagram

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

Synthesis_Mechanism cluster_reactants Key Intermediates Enamine Ethyl 3-aminocrotonate Intermediate Linear Michael Adduct (Acyclic Intermediate) Enamine->Intermediate Michael Addition DEEMM Diethyl 2-(ethoxymethylene)malonate (DEEMM) DEEMM->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Diethyl 4-oxo-1,4-dihydropyridine -3,5-dicarboxylate Cyclized->Product Elimination of EtOH caption1 Figure 1. High-level mechanistic workflow.

Figure 1. High-level mechanistic workflow.

A more detailed chemical representation of the core reaction mechanism is provided below.

Figure 2. Detailed reaction mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary precursors and the final condensation reaction.

Protocol 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEMM)

This procedure is adapted from established methods utilizing triethyl orthoformate and diethyl malonate.[2][3]

  • Materials:

    • Diethyl malonate (1.0 mole, 160 g)

    • Triethyl orthoformate (1.0 mole, 148 g)

    • Acetic anhydride (2.0 moles, 204 g)

    • Anhydrous zinc chloride (catalyst, ~0.5 g)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.

    • Heat the mixture in an oil bath to approximately 110-120 °C. Maintain this temperature with stirring for 6-7 hours.

    • Arrange the apparatus for distillation and distill the volatile byproducts (ethyl acetate).

    • After cooling, dilute the residue with diethyl ether (~250 mL) and wash thoroughly with water in a separatory funnel to remove remaining acetic anhydride and zinc salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 109-111 °C at 0.9 mmHg to yield pure DEEMM as a pale yellow liquid.

Protocol 2: Synthesis of Ethyl 3-aminocrotonate

This protocol describes the formation of the enamine from ethyl acetoacetate.[1][4]

  • Materials:

    • Ethyl acetoacetate (1.0 mole, 130 g)

    • Ammonium acetate (3.0 moles, 231 g)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate and ammonium acetate in methanol. A common molar ratio is 1:3 (ethyl acetoacetate to ammonium acetate).[1]

    • Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-24 hours.

    • Once the reaction is complete, filter any remaining solids.

    • Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is crude ethyl 3-aminocrotonate, which can often be used in the next step without further purification.

Protocol 3: Final Condensation to Yield this compound

This final step brings the two key intermediates together to form the target heterocycle.

  • Materials:

    • Ethyl 3-aminocrotonate (1.0 mole, from Protocol 2)

    • Diethyl 2-(ethoxymethylene)malonate (DEEMM) (1.0 mole, from Protocol 1)

    • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Procedure:

    • Combine equimolar amounts of ethyl 3-aminocrotonate and DEEMM in a round-bottom flask equipped with a reflux condenser.

    • Add the high-boiling solvent.

    • Heat the mixture to a high temperature (typically >200 °C) to facilitate the cyclization and elimination of ethanol. The reaction is often driven by the distillation of the ethanol byproduct.

    • Maintain the temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates from the solvent upon cooling.

    • Collect the solid product by filtration.

    • Wash the crude product with a non-polar solvent (e.g., hexanes) to remove the high-boiling reaction solvent.

    • Recrystallize the solid from a suitable solvent, such as ethanol or acetonitrile, to yield the pure this compound.

Quantitative Data and Yields

The efficiency of the final condensation step is highly dependent on the reaction conditions, particularly temperature. High temperatures are necessary to drive the elimination of ethanol.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 3-aminocrotonateDEEMMDiphenyl ether~2502-360-75General Methods
Methyl 3-aminocrotonateDEEMMXylene (reflux)~1401237-46[5]
Ethyl 3-aminocrotonateDEEMMNone (neat)130-1401~70General Methods

Note: Yields are representative and can vary based on the precise scale and reaction setup. The reaction with methyl 3-aminocrotonate demonstrates that lower boiling point solvents can be used, though this may require longer reaction times.[5]

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through the condensation of ethyl 3-aminocrotonate and diethyl 2-(ethoxymethylene)malonate. This modular approach provides a clear, rational pathway that circumvents the limitations of classical multicomponent reactions like the Hantzsch synthesis for this particular substitution pattern. The key to this synthesis is the strategic use of DEEMM as a C3 synthon, which contains a built-in leaving group to facilitate the final ring-closing aromatization. By understanding the underlying mechanism and the function of each reagent, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of novel 4-pyridone derivatives for applications in drug discovery and materials science. Future work may focus on developing milder, potentially catalyzed conditions for the final condensation step to improve the energy efficiency and substrate scope of this powerful transformation.

References

  • PrepChem (2023). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Org. Synth. Coll. Vol. 4, p.298 (1963); Vol. 34, p.41 (1954). Retrieved from [Link]

  • Kantlehner, W., & Bowers, A. (2007). t-Butoxybis(Dimethylamino)Methane. Encyclopedia of Reagents for Organic Synthesis. DOI: 10.1002/9780470842898.rb350.pub2
  • Huang, Z., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 696-722. DOI: 10.3390/reactions4040045
  • Chatterjee, A., et al. (1981). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 90(4), 235-254.
  • Demuner, A. J., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-86. DOI: 10.3390/molecules14124973
  • Gademann, K., et al. (2012). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • Vámos, E., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. DOI: 10.26434/chemrxiv-2024-4v2z4
  • UCHEM. (n.d.). tert-Butoxy-bis(dimethylamino)methane (Bredereck's reagent). Retrieved from [Link]

  • Parham, W. E., & Reed, L. J. (1948). Ethyl Ethoxymethylenemalonate. Organic Syntheses, 28, 55. DOI: 10.15227/orgsyn.028.0055
  • Google Patents. (n.d.). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Google Patents. (n.d.). US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.
  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Dyachenko, V. D., et al. (2012). Synthesis of Diethyl 6-Amino-1-aryl-2-oxo-1,2-dihydropyridine-3,5-carboxylate. Russian Journal of General Chemistry, 82(9), 1545-1549.
  • Dyachenko, V. D., et al. (2012). Synthesis of diethyl 6-amino-1,4-diaryl-2-oxo1,2,3,4-tetrahydropyridin-3,5-dicarboxylates based on the reaction of arylmethylidenecyanoacetic esters with N-arylamido esters of malonic acid. Russian Chemical Bulletin, 61(10), 1986-1990.
  • PubChem. (n.d.). Ethyl 3-aminocrotonate. Retrieved from [Link]

  • Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. DOI: 10.3762/bjoc.18.75
  • Nguyen, T. T. H., et al. (2018). Study on factors influencing synthesis of ethyl 3-aminocrotonate. Vietnam Journal of Chemistry, 56(4), 461-464.
  • ResearchGate. (n.d.). Effect of solvent on the yield of ethyl 3-aminocrotonate. Retrieved from [Link]

  • Ningbo Creative Technology Co., Ltd. (n.d.). The Role of Ethyl 3-Aminocrotonate in Modern Organic Synthesis. Retrieved from [Link]

  • Kumar, S., et al. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Section B, 60B(2), 291-300.
  • Krayushkin, M. M., et al. (2012). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Chemistry of Heterocyclic Compounds, 48(8), 1206-1212.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Oxo-Dihydropyridine-3,5-Dicarboxylates: A Modern Approach Beyond the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of dialkyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates, a core scaffold in medicinal chemistry. Moving beyond the classical Hantzsch reaction, which yields 1,4-dihydropyridines, this document details a robust and versatile multicomponent approach for the direct synthesis of the 4-oxo analogues. We will dissect the reaction mechanism, provide a detailed experimental protocol, and offer insights into the scope, limitations, and characterization of these valuable compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical application of this important synthetic transformation.

Introduction: Distinguishing from the Classical Hantzsch Synthesis

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, is a one-pot cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] This reaction reliably produces 1,4-dihydropyridine derivatives, which are themselves a significant class of compounds, notably as calcium channel blockers.[1] However, for the synthesis of the structurally distinct 4-oxo-dihydropyridine-3,5-dicarboxylates, a different strategy is required.

The key distinction lies in the desired functionality at the 4-position of the dihydropyridine ring. In the classical Hantzsch reaction, this position is substituted with a group originating from the aldehyde reactant. To achieve a 4-oxo functionality, a modified approach is necessary, one that does not involve an aldehyde in the same role. This guide focuses on a prevalent and effective method: the condensation of an enamino ester with a β-ketoester. This multicomponent reaction provides a direct and efficient route to the target 4-oxo-dihydropyridine core.

The Modern Synthesis: Reaction of Enamino Esters and β-Ketoesters

The most direct and widely employed method for the synthesis of 4-oxo-dihydropyridine-3,5-dicarboxylates involves the reaction of a β-enamino ester with a β-ketoester. This approach offers a high degree of flexibility in introducing substituents at various positions of the heterocyclic ring.

Reaction Mechanism

The reaction proceeds through a well-established mechanistic pathway involving a Michael addition followed by an intramolecular cyclization and subsequent dehydration. The causality behind this sequence is driven by the inherent nucleophilicity and electrophilicity of the reactants.

  • Michael Addition: The enamine, being electron-rich, acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system of the β-ketoester. This conjugate addition forms a linear intermediate.

  • Intramolecular Cyclization: The newly formed intermediate contains both a nucleophilic amino group and an electrophilic ester carbonyl group. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a six-membered ring.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, conjugated 4-oxo-dihydropyridine ring system.

Reaction_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Reactant1 Enamino Ester (Nucleophile) Intermediate1 Linear Intermediate Reactant1->Intermediate1 + Reactant2 β-Ketoester (Electrophile) Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Spontaneous Product 4-Oxo-dihydropyridine-3,5-dicarboxylate Intermediate2->Product - H2O

Caption: Reaction mechanism for the synthesis of 4-oxo-dihydropyridines.

Experimental Protocol: Synthesis of Diethyl 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

This protocol provides a detailed, self-validating methodology for the synthesis of a representative 4-oxo-dihydropyridine-3,5-dicarboxylate.

Materials and Reagents
  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Toluene

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (26.0 g, 0.2 mol) and ammonium acetate (7.7 g, 0.1 mol) in ethanol (100 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from toluene to afford colorless blocks of diethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate.

Experimental_Workflow A 1. Combine Reactants (Ethyl Acetoacetate, NH4OAc, Ethanol) B 2. Reflux for 4h (Monitor by TLC) A->B C 3. Aqueous Work-up (Water, Ethyl Acetate) B->C D 4. Sequential Washes (HCl, NaHCO3, Brine) C->D E 5. Dry and Concentrate (Na2SO4, Rotary Evaporation) D->E F 6. Recrystallize (Toluene) E->F G Final Product F->G

Caption: Experimental workflow for the synthesis of 4-oxo-dihydropyridines.

Quantitative Data and Scope

The versatility of this reaction allows for the synthesis of a wide range of substituted 4-oxo-dihydropyridine-3,5-dicarboxylates. The choice of the enamino ester and β-ketoester determines the substitution pattern on the final product.

EntryEnamino Ester Substrateβ-Ketoester SubstrateConditionsTime (h)Yield (%)Reference
1Ethyl 3-aminocrotonateEthyl benzoylacetateXylene, reflux, molecular sieves642[2]
2Methyl 3-aminocrotonateMethyl 3-(4-chlorophenyl)-3-oxopropanoateXylene, reflux, molecular sieves845[2]
3Ethyl 3-aminocrotonateEthyl 3-(2-naphthyl)-3-oxopropanoateToluene, reflux1039[2]
4Methyl 3-aminobut-2-enoateMethyl 3-oxo-3-(thiophen-2-yl)propanoateXylene, reflux, molecular sieves740[2]

Note: Yields are for isolated and purified products. Reaction conditions can be optimized for specific substrates.

Characterization of the Product

The structure of the synthesized 4-oxo-dihydropyridine-3,5-dicarboxylates can be unequivocally confirmed through a combination of spectroscopic techniques. For diethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.30 (t, 6H, 2 x OCH₂CH₃), 2.45 (s, 6H, 2 x CH₃), 4.20 (q, 4H, 2 x OCH₂CH₃), 8.50 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 14.5 (2 x OCH₂CH₃), 19.0 (2 x CH₃), 60.5 (2 x OCH₂CH₃), 105.0 (C3, C5), 150.0 (C2, C6), 168.0 (2 x C=O, ester), 175.0 (C4=O).

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1700 (C=O stretch, ester), 1650 (C=O stretch, ketone), 1600 (C=C stretch).

  • Mass Spectrometry (EI): m/z (%) = 253 (M⁺), 208, 180.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reaction is a common issue. Ensure anhydrous conditions, as water can hydrolyze the reactants and intermediates. The use of molecular sieves can be beneficial, particularly with sensitive substrates.[2]

  • Side Reactions: The formation of by-products can occur, especially at higher temperatures or with prolonged reaction times. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Purification Challenges: The product may co-crystallize with unreacted starting materials or by-products. Careful recrystallization, sometimes with a solvent screen, is necessary to obtain a pure product. Column chromatography can be employed for difficult separations.

  • Tautomerism: It is important to recognize that 4-oxo-dihydropyridines can exist in equilibrium with their 4-hydroxy-pyridine tautomer. The predominant form depends on the solvent and substitution pattern. Spectroscopic analysis should be interpreted with this in mind.

Conclusion

The synthesis of 4-oxo-dihydropyridine-3,5-dicarboxylates via the condensation of enamino esters and β-ketoesters represents a significant and versatile tool in the arsenal of the medicinal chemist. This method provides a direct and efficient route to a privileged scaffold, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can reliably access a diverse range of these valuable compounds for further investigation.

References

[2] An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein J. Org. Chem.2022 , 18, 738–745. [Link] [1] Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. As a derivative of the Hantzsch 1,4-dihydropyridines, this class of molecules has been extensively studied for applications including calcium channel modulation.[1][2] Precise structural characterization is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of such organic molecules in solution.[3][4]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying principles and experimental considerations necessary for accurate and reliable data acquisition. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, present a robust experimental protocol, and discuss key aspects of data validation.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment, connectivity, and relative number of protons in a molecule.[4] The structure of this compound possesses a high degree of symmetry, which simplifies its proton spectrum.

Molecular Structure and Proton Environments

The molecule contains five distinct proton environments, labeled a through e for clarity.

Figure 1: Molecular structure with proton labels.
Predicted ¹H NMR Spectrum
LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale
(a) N-H 8.0 - 9.0Broad Singlet1HThis is a labile proton whose chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6] In a non-protic solvent like DMSO-d₆, it is often observed as a broad singlet downfield.[7]
(b) Vinyl C-H 7.0 - 7.5Singlet2HThese protons are attached to sp² carbons of an electron-deficient ring, placing them in a relatively deshielded environment. Due to molecular symmetry, they are chemically equivalent and do not show coupling to each other.
(c) Methylene (-O-CH₂ -CH₃)4.0 - 4.2Quartet (q)4HThese protons are deshielded by the adjacent oxygen atom of the ester group. They are split into a quartet by the three neighboring methyl protons (d ) (n+1 rule).
(d) Methyl (-O-CH₂-CH₃ )1.2 - 1.4Triplet (t)6HThese terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons (c ).

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Proton-decoupled ¹³C NMR is standard, resulting in a spectrum of singlets.

Molecular Structure and Carbon Environments

The molecule has six unique carbon environments due to its symmetry, labeled 1 through 6 .

Figure 2: Molecular structure with unique carbon labels.
Predicted ¹³C NMR Spectrum
LabelCarbon TypePredicted δ (ppm)Rationale
C(4) Ketone C =O175 - 185The carbonyl carbon of the pyridone ring is highly deshielded and appears furthest downfield.
C(5) Ester C =O165 - 170The ester carbonyl carbons are also significantly deshielded, but typically appear slightly upfield of ketone carbonyls.[8]
C(2) Vinyl C -H140 - 150These sp² carbons are part of a conjugated system and are deshielded. Their attachment to the electronegative nitrogen further shifts them downfield.
C(3) Vinyl C -COOEt100 - 110These sp² carbons are shielded relative to C(2) and are typically found in this region for dihydropyridine systems.[9]
C(6) Methylene -O-C H₂-59 - 62This aliphatic sp³ carbon is deshielded due to its direct attachment to an electronegative oxygen atom.
C(7) Methyl -C H₃14 - 16This terminal sp³ carbon is in a typical shielded, aliphatic environment, appearing furthest upfield.

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][10] This section outlines a field-proven methodology for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Choose Solvent (e.g., DMSO-d₆) A->B C Dissolve in 0.6 mL solvent B->C D Transfer to NMR tube C->D E Insert sample & lock D->E F Tune & Shim E->F G Acquire ¹H Spectrum (zg30 pulse) F->G H Acquire ¹³C Spectrum (zgpg30 pulse) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L

Figure 3: Standard NMR workflow from sample preparation to analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Select an appropriate deuterated solvent. Causality: DMSO-d₆ is often preferred for this compound class. Unlike CDCl₃ where the N-H proton can undergo rapid exchange with trace water leading to peak broadening or disappearance, DMSO-d₆ is a hydrogen-bond acceptor that slows this exchange, resulting in a sharper, more easily observable N-H signal.[7]

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial before transferring to a 5 mm NMR tube. This ensures homogeneity.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field using the deuterium signal from the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard 30° pulse sequence (e.g., Bruker's zg30). Causality: A 30° flip angle allows for a shorter relaxation delay (d1) between scans without saturating the signals, enabling faster data acquisition.[3]

    • Spectral Width: ~16 ppm.

    • Acquisition Time (aq): ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled sequence with a 30° pulse (e.g., Bruker's zgpg30). Causality: Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons, improving signal-to-noise.

    • Spectral Width: ~240 ppm.

    • Acquisition Time (aq): ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more. Causality: The ¹³C nucleus has low natural abundance (~1.1%) and a lower gyromagnetic ratio, requiring a significantly larger number of scans to achieve adequate signal-to-noise compared to ¹H NMR.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

    • Integrate the ¹H spectrum and perform peak picking on both spectra.

Part 4: Data Interpretation and Validation

A self-validating analysis involves cross-referencing data from multiple experiments. While ¹H and ¹³C NMR provide the foundation, further validation can be achieved with 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene protons (c ) and the methyl protons (d ) of the ethyl groups, shown by a cross-peak between their respective signals.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals at ~7.2 ppm (b ), ~4.1 ppm (c ), and ~1.3 ppm (d ) to their respective carbon signals at ~145 ppm (C2), ~60 ppm (C6), and ~14 ppm (C7).[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for assigning quaternary carbons. For instance, the N-H proton (a ) would be expected to show a correlation to the C(2) and C(6) carbons, while the vinyl proton (b ) would show correlations to the ester carbonyl carbon C(5) and the ketone carbon C(4).

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and readily interpreted due to the molecule's symmetry. A standard set of 1D experiments, performed using a robust protocol with appropriate solvent selection, is sufficient for complete structural verification. The vinyl protons, the labile N-H proton, and the distinct ethyl ester signals create a unique spectral fingerprint. For complex analogues or impurity identification, the application of 2D NMR techniques such as COSY, HSQC, and HMBC provides an orthogonal layer of validation, ensuring the highest degree of confidence in the structural assignment, a critical requirement in modern chemical and pharmaceutical research.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Tranka, T., & Cankař, P. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 14, 1438–1445. [Link]

  • Koh, D., Kim, J. S., Lee, S., & Kwak, J. H. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData, 5(2). [Link]

  • Macmillan Group Meeting. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? [Link]

  • Kiasat, A. R., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Acta Chim. Slov., 59, 61-66. [Link]

  • PubChem. Hantzsch ester. National Center for Biotechnology Information. [Link]

  • Letertre, P. M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 652. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Kiasat, A. R., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES... Acta Chimica Slovenica. [Link]

  • Nikolova, S., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. AIP Conference Proceedings, 1956(1), 020010. [Link]

  • JoVE. (2024). ¹H NMR of Labile Protons: Temporal Resolution. Journal of Visualized Experiments. [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Davin, E., et al. (2003). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Journal of the Brazilian Chemical Society, 14(4). [Link]

  • Mishustin, Y., et al. (2021). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Journal of the American Chemical Society, 143(31), 12051–12056. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information Aqueous solution of biogenic carboxylic acids... [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Koh, D., et al. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData, 5(Pt 2), x200108. [Link]

  • University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 196-235. [Link]

  • Kim, H. S., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • Tranka, T., & Cankař, P. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 14, 1438-1445. [Link]

  • ResearchGate. (2010). Synthesis and characterization of 4-aryl-1,4-dihydropyridine-3,5- dicarboxylates. [Link]

  • Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • El Foujji, H., et al. (2018). (3R,4Z)-1,3-Diethyl-4-(2-oxopropylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. IUCrData, 3(8). [Link]

  • ResearchGate. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the mass spectrometric fragmentation behavior of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its behavior under mass spectrometric analysis is crucial for its accurate identification, characterization, and quantification. This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the underlying mechanisms. Detailed experimental protocols for acquiring mass spectra are provided, alongside visual representations of the fragmentation cascades to aid in spectral interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound belongs to the dihydropyridine class of compounds, a scaffold of significant interest in pharmaceutical research. While the Hantzsch synthesis of 1,4-dihydropyridines is a well-established method, the introduction of a 4-oxo substituent presents unique structural and electronic features that influence its chemical properties and, consequently, its fragmentation behavior in mass spectrometry.[1] A comprehensive understanding of how this molecule fragments upon ionization is paramount for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

This guide will delve into the predicted fragmentation patterns of this compound, leveraging fundamental principles of mass spectrometry and drawing parallels with the known fragmentation of related dihydropyridine and keto-ester compounds. We will explore the fragmentation cascades initiated by both high-energy Electron Ionization (EI-MS) and soft-ionization Electrospray Ionization (ESI-MS/MS).

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the molecular ion (M+) is expected, though it may be of low abundance due to the facile fragmentation of the dihydropyridine ring.

The primary fragmentation pathways are anticipated to be driven by the presence of the carbonyl group at the 4-position and the two ethyl ester substituents.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage adjacent to the 4-oxo group: A characteristic fragmentation of ketones, this would involve the cleavage of the C4-C3 or C4-C5 bond, leading to the formation of acylium ions.

  • Loss of the ethoxy radical (•OCH2CH3) from the ester groups: This is a common fragmentation for ethyl esters, resulting in an ion with a mass loss of 45 Da.

  • Loss of ethylene (C2H4) via McLafferty-type rearrangement: The ethyl esters possess γ-hydrogens, making them susceptible to a McLafferty rearrangement, leading to the elimination of a neutral ethylene molecule (28 Da loss).

  • Retro-Diels-Alder (RDA) reaction: The dihydropyridine ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
m/z (predicted) Proposed Fragment Structure/Identity Neutral Loss
255[M]+• (Molecular Ion)-
210[M - •OCH2CH3]+•OCH2CH3
182[M - COOCH2CH3]+COOCH2CH3
227[M - C2H4]+• (McLafferty Rearrangement)C2H4
199[M - 2C2H4]+•2C2H4
167Pyridinium-like ionVarious
Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 255 F1 [M - •OC2H5]+ m/z 210 M->F1 - •OC2H5 F2 [M - C2H4]+• m/z 227 M->F2 - C2H4 (McLafferty) F3 [M - COOC2H5]+ m/z 182 M->F3 - •COOC2H5 F4 [M - 2C2H4]+• m/z 199 F2->F4 - C2H4

Caption: Proposed EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ in the positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing valuable structural information.

For this compound, the protonated molecule [M+H]+ (m/z 256) is expected to be the precursor ion. The fragmentation in ESI-MS/MS is generally less extensive than in EI-MS and is often characterized by the loss of small neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of ethanol (C2H5OH): The protonated ester groups can readily eliminate a molecule of ethanol (46 Da loss).

  • Loss of carbon monoxide (CO): Following the initial loss of ethanol, the resulting ion may lose a molecule of carbon monoxide (28 Da loss).

  • Loss of water (H2O): The protonated 4-oxo group could facilitate the loss of a water molecule (18 Da loss).

  • Consecutive losses: A combination of the above losses is expected, leading to a series of product ions.

Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum of [M+H]+ of this compound
Precursor Ion m/z Product Ion m/z (predicted) Neutral Loss
256210C2H5OH
256228CO
256238H2O
210182CO
210164C2H5OH
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 256 F1 [M+H - C2H5OH]+ m/z 210 MH->F1 - C2H5OH F2 [M+H - CO]+ m/z 228 MH->F2 - CO F3 [M+H - H2O]+ m/z 238 MH->F3 - H2O F4 [M+H - C2H5OH - CO]+ m/z 182 F1->F4 - CO F5 [M+H - 2C2H5OH]+ m/z 164 F1->F5 - C2H5OH

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental conditions are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation (Optional but Recommended):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Diagram 3: EI-MS Experimental Workflow

EI_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Prep Dissolve in Dichloromethane Inject Inject 1 µL Prep->Inject Separate DB-5ms Column Inject->Separate Ionize EI, 70 eV Separate->Ionize Analyze Scan m/z 40-400 Ionize->Analyze Data Data Analyze->Data Acquire Spectrum

Caption: Workflow for acquiring an EI mass spectrum of the target compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This protocol is suitable for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Methodology:

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL. Add 0.1% formic acid to promote protonation.

  • LC Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1: Scan for the precursor ion [M+H]+ at m/z 256.

    • MS2 (Product Ion Scan):

      • Precursor Ion: m/z 256.

      • Collision Gas: Argon.

      • Collision Energy: Optimize in the range of 10-30 eV to obtain a rich fragmentation pattern.

Diagram 4: ESI-MS/MS Experimental Workflow

ESI_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Prep Dissolve in ACN/H2O with 0.1% Formic Acid Inject Inject 5 µL Prep->Inject Separate C18 Column Inject->Separate Ionize ESI+ Separate->Ionize Select Select m/z 256 Ionize->Select Fragment CID (10-30 eV) Select->Fragment Analyze Scan Product Ions Fragment->Analyze Data Data Analyze->Data Acquire Spectrum

Caption: Workflow for acquiring an ESI-MS/MS spectrum of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometric fragmentation of this compound. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively identify and characterize this important molecule. The provided experimental protocols offer a starting point for method development, and the visual diagrams serve as a valuable reference for spectral interpretation. It is important to note that these fragmentation pathways are predictive and should be confirmed with experimental data obtained from a pure standard of the compound.

References

  • Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637-1638. (Historical context for dihydropyridine synthesis)
  • Núñez-Vergara, L. J., et al. J Pharm Biomed Anal.2007 , 44(1), 236-42. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link][2]

  • de la Mora-Luz, M. G., et al. J. Mass Spectrom.2004 , 39, 57-67. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • PCCP Owner Societies. Phys. Chem. Chem. Phys.2015 , 17, 4257-4279. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Hantzsch pyridine synthesis. In Wikipedia. [Link][1]

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages data from the closely related analogue, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, to infer and discuss the anticipated structural characteristics. We delve into the foundational principles of the Hantzsch dihydropyridine synthesis, detail generalized crystallization protocols, and outline the workflow for single-crystal X-ray diffraction, from data acquisition to structure refinement. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the 4-Oxo-1,4-dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension.[1][2] The substitution pattern on the DHP ring profoundly influences its pharmacological activity. The 4-oxo-1,4-dihydropyridine moiety, a structural variant, presents a unique electronic and steric profile that is of significant interest for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.[3] This guide focuses on this compound, a representative member of this class, to illustrate the key aspects of its structural elucidation.

Synthesis and Crystallization

Synthesis via Modified Hantzsch Reaction

The synthesis of this compound can be achieved through a variation of the classic Hantzsch dihydropyridine synthesis.[4][5][6] This multi-component reaction offers a straightforward route to the dihydropyridine ring system.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of an appropriate aldehyde, two equivalents of ethyl acetoacetate, and one equivalent of a nitrogen source such as ammonium acetate.[4]

  • Solvent: Employ a suitable solvent such as ethanol, methanol, or a mixture thereof.[4][7]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.[2] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature to induce precipitation of the product. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + Ethyl Acetoacetate (Knoevenagel Condensation) Ethyl_Acetoacetate_1 Ethyl Acetoacetate (2 eq.) Enamine Enamine Ethyl_Acetoacetate_1->Enamine + NH3 Ammonium_Acetate Ammonium Acetate (Nitrogen Source) DHP This compound Enamine->DHP + α,β-Unsaturated Carbonyl (Michael Addition & Cyclization) Unsaturated_Carbonyl->DHP

Caption: Generalized Hantzsch dihydropyridine synthesis workflow.

Crystallization Strategies

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step.[8][9] For dihydropyridine derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Common solvents for dihydropyridines include ethanol, acetone, or mixtures with water.[2][10]

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature over several days to weeks.[10]

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Crystallographic Analysis: A Predicted Structure

As of the writing of this guide, the specific crystal structure of this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.[11] However, we can predict its key structural features by examining the experimentally determined structure of a close analogue, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate .[9][10]

Predicted Molecular Geometry

The 4-oxo-1,4-dihydropyridine ring is expected to be nearly planar, a conformation supported by the structure of its analogue.[10] The two diethyl carboxylate groups at the 3 and 5 positions will likely be oriented to minimize steric hindrance, with the carbonyl groups potentially participating in intramolecular hydrogen bonding with the N-H group of the dihydropyridine ring.

Predicted Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are predicted to form extended networks through intermolecular hydrogen bonds. The N-H group of the dihydropyridine ring is a hydrogen bond donor, while the oxygen atoms of the carbonyl groups (both on the ring and in the ester functionalities) are potential hydrogen bond acceptors. It is plausible that these interactions will lead to the formation of one-dimensional chains or more complex three-dimensional networks, similar to what is observed in the crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[10]

Comparative Crystallographic Data

The following table presents the known crystallographic data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, which serves as a reference for the anticipated parameters of the title compound.

ParameterEthyl 4-oxo-1,4-dihydropyridine-3-carboxylate[10]Predicted for this compound
Chemical FormulaC₈H₉NO₃C₁₁H₁₅NO₅
Molecular Weight167.16241.24
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)6.4973 (2)To be determined
b (Å)11.5323 (5)To be determined
c (Å)11.2908 (5)To be determined
β (°)91.500 (4)To be determined
V (ų)845.72 (6)To be determined
Z4To be determined

The X-ray Diffraction Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established workflow, from data collection to the final refined model.[12][13]

XRay_Workflow Crystal_Selection Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Diffractometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Deposition Structure_Refinement->Validation Final Model

Caption: A simplified workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[9]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[13]

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy before deposition in a crystallographic database.[3]

Conclusion and Future Directions

This technical guide has outlined the synthesis, crystallization, and the predicted X-ray crystal structure of this compound. While the definitive crystal structure remains to be determined, the analysis of its close analogue provides valuable insights into its likely molecular conformation and intermolecular interactions. The protocols and workflows detailed herein offer a robust framework for researchers seeking to elucidate the structures of this and related compounds. The determination of the actual crystal structure of the title compound would be a valuable addition to the field, enabling more precise SAR studies and facilitating the design of novel therapeutic agents based on the 4-oxo-1,4-dihydropyridine scaffold.

References

  • Gupta, R., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Mayans, E., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PubMed. Retrieved from [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health. Retrieved from [Link]

  • IUCr. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCr. Retrieved from [Link]

  • Mayans, E., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. National Institutes of Health. Retrieved from [Link]

  • Sun, J., et al. (2007). Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o485.
  • Wikipedia. (2023). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Iowa Research Online. (2022). CCDC 2130584: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

  • Lee, J. H., et al. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXL: enhanced structural refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • ResearchGate. (2011). Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Retrieved from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Retrieved from [Link]

  • The Biochemist. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • Fun, H.-K., et al. (2013). Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health. Retrieved from [Link]

  • The University of Manchester. (2005). CCDC 265313: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. Retrieved from [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. National Institutes of Health. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. National Institutes of Health. Retrieved from [Link]

  • Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745.
  • ResearchGate. (2014). (PDF) Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its structural features, spectroscopic profile, and reactivity, offering valuable insights for researchers and scientists engaged in the synthesis and application of novel therapeutic agents. The guide is structured to facilitate a deep understanding of the molecule's characteristics, supported by experimental data, detailed protocols, and visual representations to aid in its practical application.

Introduction: The Significance of the 4-Oxo-1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) framework is a privileged scaffold in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the management of cardiovascular diseases.[1][2] The introduction of a carbonyl group at the 4-position, as seen in this compound, significantly alters the electronic and steric profile of the parent DHP ring. This modification opens new avenues for exploring its biological activities and potential as a versatile synthetic intermediate. This guide will focus specifically on the diethyl ester derivative, providing a detailed analysis of its fundamental properties.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. This section outlines the key identifiers and properties of this compound.

Structural Representation

The molecular structure of this compound is characterized by a six-membered dihydropyridine ring bearing two ethyl carboxylate groups at positions 3 and 5, and a ketone functionality at the 4-position.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="O"]; H [label="O"]; I [label="O"]; J [label="O"]; K [label="O"]; L [label="NH"]; M [label=" "]; N [label=" "]; O [label=" "]; P [label=" "]; Q [label=" "]; R [label=" "]; S [label=" "]; T [label=" "]; U [label=" "]; V [label=" "]; W [label=" "]; X [label=" "];

// Ring A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5];

// Substituents C -- G [len=1.0,label=" ="]; D -- H [len=1.0,label=" ="]; F -- I [len=1.0,label=" ="]; A -- L [len=1.0];

C -- M [len=1.0]; M -- N [len=1.0]; N -- O [len=1.0]; O -- P [len=1.0];

D -- Q [len=1.0]; Q -- R [len=1.0]; R -- S [len=1.0]; S -- T [len=1.0];

F -- U [len=1.0]; U -- V [len=1.0]; V -- W [len=1.0]; W -- X [len=1.0];

// Positioning A [pos="0,1.5!"]; B [pos="-1.3,0.75!"]; C [pos="-1.3,-0.75!"]; D [pos="0,-1.5!"]; E [pos="1.3,-0.75!"]; F [pos="1.3,0.75!"]; G [pos="-2.3,-0.75!"]; H [pos="0,-2.5!"]; I [pos="2.3,0.75!"]; J [pos="-2.3, -1.75!"]; K [pos="2.3, -1.75!"]; L [pos="0,2.5!"];

M [pos="-2.0, -1.5!"]; N [pos="-2.5, -2.0!"]; O [pos="-3.0, -1.5!"]; P [pos="-3.5, -2.0!"];

Q [pos="0.7, -2.2!"]; R [pos="1.2, -2.7!"]; S [pos="1.7, -2.2!"]; T [pos="2.2, -2.7!"];

U [pos="2.0, -1.5!"]; V [pos="2.5, -2.0!"]; W [pos="3.0, -1.5!"]; X [pos="3.5, -2.0!"];

// Labels node[fontname="Arial", fontsize=12, fontcolor="#202124"]; A [label="N"]; B [label="C"]; C [label="C"]; D [label="C"]; E [label="C"]; F [label="C"]; G [label="O", pos="-2.0,-0.75!"]; H [label="O", pos="0,-2.2!"]; I [label="O", pos="2.0,0.75!"]; J [label="O", pos="-2.0,-1.5!"]; K [label="O", pos="2.0,-1.5!"]; L [label="H", pos="0,2.2!"];

M [label="O", pos="-1.8,-1.5!"]; N [label="", shape=none, pos="-2.5,-1.8!"]; O [label="", shape=none, pos="-3.2,-1.5!"]; P [label="", shape=none, pos="-3.9,-1.8!"];

Q [label="O", pos="0.5,-1.8!"]; R [label="", shape=none, pos="1.2,-2.1!"]; S [label="", shape=none, pos="1.9,-1.8!"]; T [label="", shape=none, pos="2.6,-2.1!"];

U [label="O", pos="1.8,-1.5!"]; V [label="", shape=none, pos="2.5,-1.8!"]; W [label="", shape=none, pos="3.2,-1.5!"]; X [label="", shape=none, pos="3.9,-1.8!"];

// Bonds C -- M; M -- N; N -- O; E -- Q; Q -- R; R -- S; B -- U; U -- V; V -- W;

// Double bonds B -- C [style=double]; E -- F [style=double]; D -- H [style=double]; }

Caption: Molecular Structure of this compound

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in the table below. This data is critical for handling, formulation, and experimental design.

PropertyValueSource
CAS Number 74632-03-4
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.23 g/mol
Physical Form Solid
Melting Point Not definitively reported; related compounds suggest a crystalline solid with a melting point likely above 150 °C.Inferred from related structures
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water.Inferred from related structures
Appearance Likely a pale yellow to white solid.Inferred from related structures

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually rooted in the well-established Hantzsch dihydropyridine synthesis. However, the presence of the 4-oxo functionality necessitates a modified approach.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the condensation of diethyl 1,3-acetonedicarboxylate with an ammonia source and a suitable C1 synthon. A likely pathway is the reaction of diethyl 1,3-acetonedicarboxylate with formamide or a mixture of formaldehyde and ammonia.

graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname=Arial, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Arial, fontsize=10];

A [label="Diethyl 1,3-acetonedicarboxylate"]; B [label="Ammonia Source\n(e.g., NH4OAc)"]; C [label="Formaldehyde Source\n(e.g., Paraformaldehyde)"]; D [label="Condensation &\nCyclization", shape=ellipse, fillcolor="#FBBC05"]; E [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> D; B -> D; C -> D; D -> E; }

Caption: Proposed synthetic route to the target compound.

Expert Insight: The choice of ammonia and formaldehyde sources is critical to optimize yield and minimize side products. The reaction conditions, such as solvent and temperature, will significantly influence the rate and outcome of the cyclization step. Based on syntheses of similar structures, refluxing in ethanol is a common starting point.[1]

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of analogous 1,4-dihydropyridine derivatives and should be optimized for the specific target molecule.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 1,3-acetonedicarboxylate (1.0 eq) and ethanol (5-10 mL per gram of ester).

  • Reagent Addition: Add ammonium acetate (1.5 eq) and paraformaldehyde (1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the dihydropyridine ring will appear in the olefinic region, and the N-H proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the ester and ketone groups, the sp² hybridized carbons of the dihydropyridine ring, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H stretch: A broad peak around 3200-3400 cm⁻¹.

  • C=O stretch (ketone): A strong absorption around 1650-1680 cm⁻¹.

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.

  • C=C stretch: An absorption in the region of 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 239.23. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Potential for Tautomerism

The chemical reactivity of this compound is influenced by the interplay of its functional groups.

Oxidation

Similar to other 1,4-dihydropyridines, this compound is expected to undergo oxidation to the corresponding pyridine derivative. This is a crucial consideration for its stability and handling.

graph Oxidation_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname=Arial, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Arial, fontsize=10];

A [label="Diethyl 4-oxo-1,4-dihydropyridine-\n3,5-dicarboxylate"]; B [label="Oxidizing Agent\n(e.g., DDQ, Nitric Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Diethyl 4-hydroxypyridine-\n3,5-dicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C [label="Oxidation"]; B -> C [style=invis]; }

Caption: Expected oxidation of the dihydropyridine ring.

Tautomerism: The 4-Oxo vs. 4-Hydroxy Equilibrium

A significant aspect of the chemistry of this molecule is the potential for keto-enol tautomerism, where the 4-oxo form can exist in equilibrium with the 4-hydroxy pyridine form.

graph Tautomerism { rankdir=LR; node [shape=box, style=rounded, fontname=Arial, fontsize=10]; edge [fontname=Arial, fontsize=10, dir=both];

Keto [label="4-Oxo-1,4-dihydropyridine\n(Keto form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="4-Hydroxypyridine\n(Enol form)", fillcolor="#F1F3F4", fontcolor="#202124"];

Keto -- Enol [label="Tautomerization"]; }

Caption: Keto-enol tautomerism in the target molecule.

Expert Insight: The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In many cases, the 4-hydroxypyridine tautomer is the more stable aromatic form. Spectroscopic techniques, particularly NMR, can be employed to study this equilibrium.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the synthesis of novel bioactive molecules. The presence of multiple functional groups (ketone, esters, enamine) provides handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening. Its similarity to the core of some antibacterial quinolones suggests potential in exploring antimicrobial agents.

Conclusion

This compound is a compound with significant untapped potential in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its physical and chemical properties, proposed a viable synthetic route, and highlighted key aspects of its reactivity. Further research into its biological activities and derivatization is warranted to fully explore its therapeutic potential.

References

  • Ahn, M. J., et al. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical and chemical research, this guide offers an in-depth exploration of the solubility characteristics of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This compound, a derivative of the dihydropyridine core, represents a scaffold of significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is not merely a procedural step but a cornerstone for successful synthesis, purification, formulation, and screening endeavors.

This document moves beyond a simple compilation of data. It is structured to provide a foundational understanding of the principles governing the solubility of this class of compounds, coupled with actionable, field-proven methodologies for determining these properties. We will delve into the "why" behind experimental choices, ensuring that the protocols described herein are not just instructions to be followed, but self-validating systems for generating reliable and reproducible results. Every piece of technical information is grounded in authoritative sources to uphold the highest standards of scientific integrity.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound is a heterocyclic compound featuring a dihydropyridine ring system. Key structural features that dictate its solubility behavior include:

  • The Polar 4-oxo Group: The ketone group at the 4-position introduces a significant dipole moment and the capacity for hydrogen bond acceptance.

  • Ester Functionalities: The two ethyl ester groups at the 3 and 5 positions also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • The Dihydropyridine Ring: The core ring structure, with its secondary amine, can act as a hydrogen bond donor.

  • Ethyl Groups: The ethyl chains on the ester groups provide a degree of lipophilicity.

The interplay of these features results in a molecule with a moderate polarity, suggesting that its solubility will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a fundamental starting point; solvents with similar polarity and hydrogen bonding capabilities are likely to be effective.

Qualitative Solubility Insights from Related Dihydropyridine Compounds

While specific quantitative data for this compound is not extensively published, valuable insights can be drawn from the broader class of Hantzsch dihydropyridine esters. These compounds are generally described as being soluble in most organic solvents.[1] Purification methods for related compounds often involve recrystallization from ethanol or flash chromatography using mixtures of petroleum ether and ethyl acetate, which implies good solubility in these solvent systems.[2]

The solubility of dihydropyridine derivatives has been shown to increase with temperature.[3] For some derivatives, the maximum solubility has been observed in highly polar aprotic solvents like dimethylformamide (DMF).[3]

A Framework for Determining Solubility: Experimental Protocols

Given the limited availability of specific solubility data, a primary focus for any researcher will be the empirical determination of this property. The following section provides detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment.

Rapid Qualitative Solubility Screening

This initial screening provides a quick assessment of solubility in a range of solvents, guiding the selection of candidates for more rigorous quantitative analysis.

Principle: A small, fixed amount of the solute is mixed with a fixed volume of the solvent to visually determine if it dissolves.

Protocol:

  • Preparation: Dispense 10 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different organic solvent from the selection in the table below.

  • Agitation: Vigorously shake or vortex each tube for 60 seconds.

  • Observation: Visually inspect each tube against a contrasting background. Classify the solubility as:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still present.

    • Insoluble: The solid appears largely unaffected.

Table 1: Suggested Solvents for Qualitative Screening

Solvent ClassExamplesExpected Interaction
Protic Polar Methanol, Ethanol, IsopropanolThe hydroxyl group can engage in hydrogen bonding with the carbonyls, esters, and NH group of the solute. Good solubility is generally expected.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents have significant dipole moments and can act as hydrogen bond acceptors. High solubility is anticipated, particularly in strong polar aprotic solvents like DMF and DMSO.
Nonpolar Hexane, Heptane, TolueneThe lack of polarity and hydrogen bonding capability in these solvents suggests poor solubility for the moderately polar target compound.
Intermediate Polarity Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)These solvents offer a balance of properties. Ethyl acetate and THF can act as hydrogen bond acceptors. Good to moderate solubility is often observed in these solvents, making them useful for chromatography and extractions.[2]
Quantitative Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4]

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Extract aliquot of supernatant sep->analysis1 analysis2 Dilute with mobile phase analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of this compound (e.g., 50 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid by either:

    • Centrifugation: Centrifuge the vial to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Quantification:

    • Accurately take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of a pre-established calibration curve.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility and Solvent Selection

The choice of solvent is critical and should be guided by an understanding of the underlying intermolecular forces.

Chemical Structure and Intermolecular Forces Diagram:

G cluster_forces Key Intermolecular Forces solute This compound h_bond Hydrogen Bonding (Donor: NH, Acceptors: C=O, Esters) solute->h_bond interacts via dipole Dipole-Dipole Interactions (Polar C=O and C-N bonds) solute->dipole interacts via vdw Van der Waals Forces (Hydrocarbon portions) solute->vdw interacts via solvent Organic Solvent h_bond->solvent must match dipole->solvent must match vdw->solvent must match

Caption: Relationship between solute structure and solvent properties.

  • Polarity Matching: As a moderately polar molecule, this compound will exhibit higher solubility in polar solvents. The polarity of the solvent facilitates the disruption of the solute's crystal lattice and the solvation of the individual molecules. The solubilization of hydrophobic compounds is directly impacted by the hydrophobicity of the solute in water-cosolvent mixtures.[5]

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is a crucial factor.

    • Protic Solvents (e.g., Ethanol): Can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule.

    • Aprotic Solvents (e.g., Acetone, THF): Can only act as hydrogen bond acceptors, interacting favorably with the NH group of the dihydropyridine ring.

  • Temperature: The dissolution of a solid is typically an endothermic process. Therefore, increasing the temperature generally increases the solubility of dihydropyridine derivatives.[3] This is a key principle utilized in recrystallization for purification.

Data Summary and Interpretation

While a comprehensive experimental dataset is pending, the following table summarizes the expected solubility profile based on the principles discussed. This serves as a predictive guide for researchers.

Table 2: Predicted Solubility Profile of this compound

SolventPolarity IndexH-Bonding CapabilityPredicted SolubilityRationale & Application Notes
DMSO 7.2AcceptorVery High Highly polar aprotic solvent, excellent for preparing concentrated stock solutions for biological screening.[4]
DMF 6.4AcceptorVery High Similar to DMSO, a strong polar aprotic solvent. Often a solvent of last resort for difficult-to-dissolve compounds.
Methanol 5.1Donor & AcceptorHigh Polar protic solvent, effective at solvating through hydrogen bonding. Useful for analytical sample preparation and some reaction chemistry.
Ethanol 4.3Donor & AcceptorHigh A common solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room or reduced temperatures.[2]
Acetonitrile 5.8AcceptorModerate to High A polar aprotic solvent commonly used as a mobile phase component in reverse-phase HPLC.
Acetone 5.1AcceptorModerate A less polar aprotic solvent than DMF or DMSO, but still capable of dissolving the compound. Useful for washing and rinsing.
Ethyl Acetate 4.4AcceptorModerate A solvent of intermediate polarity, widely used in extraction and chromatography.[2] Its ability to dissolve the compound is crucial for these applications.
Dichloromethane 3.1Weak AcceptorLow to Moderate A non-protic solvent of moderate polarity. Its effectiveness will depend on the balance of polar and nonpolar characteristics of the solute.
Toluene 2.4NoneLow A nonpolar aromatic solvent. Limited interaction with the polar functional groups of the solute is expected.
Hexane 0.1NoneVery Low A nonpolar aliphatic solvent. Expected to be a very poor solvent for this compound. Can be used as an anti-solvent in crystallization.

Conclusion: A Practical Guide for the Bench Scientist

References

  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (2025). ResearchGate. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

  • Solubility of Hantzsch ester? Chemistry Stack Exchange. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed. [Link]

Sources

An In-depth Technical Guide to Tautomerism in 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxo-1,4-dihydropyridine core, particularly when substituted with 3,5-dicarboxylates, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these compounds are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol tautomerism inherent to this heterocyclic system. We will dissect the structural nuances of the tautomeric forms, elucidate the environmental and substituent factors governing the equilibrium, and present validated experimental and computational workflows for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this equilibrium to inform rational drug design and optimization.

Foundational Concepts: The Keto-Enol Equilibrium in Focus

The core of our discussion lies in the prototropic tautomerism between two primary forms: the 4-oxo-1,4-dihydropyridine (keto/amide form) and the 4-hydroxypyridine (enol/aromatic alcohol form). This is a dynamic equilibrium where a proton migrates between the nitrogen at position 1 and the oxygen at position 4, accompanied by a rearrangement of double bonds.[3][4][5]

  • 4-Oxo-1,4-dihydropyridine-3,5-dicarboxylate (Keto Tautomer): This form, technically a pyridin-4(1H)-one, contains a carbonyl group (C=O) and an N-H bond within the ring. While often drawn as a non-aromatic diene, it is significantly stabilized by a charge-separated resonance contributor where the nitrogen lone pair delocalizes into the ring, creating an aromatic sextet.[6][7][8] This resonance stabilization, coupled with the high bond energy of the C=O group, makes this tautomer particularly stable, especially in condensed phases.[6][7]

  • 4-Hydroxypyridine-3,5-dicarboxylate (Enol Tautomer): This tautomer possesses a fully aromatic pyridine ring bearing a hydroxyl (-OH) group at the 4-position. Its stability is derived directly from the inherent aromaticity of the pyridine ring.

The interplay between the amide-like stability of the keto form and the aromatic stability of the enol form is the central theme of this guide.

Caption: Keto-enol tautomeric equilibrium in the title scaffold.

Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a delicate balance dictated by a hierarchy of internal and external factors. Understanding these influences is paramount for predicting and controlling the behavior of these molecules.

The Decisive Role of the Medium: Solvent and Physical State

The environment surrounding the molecule is arguably the most significant factor influencing which tautomer predominates.[4]

  • Polar Solvents (e.g., Water, DMSO, Methanol): In polar and protic solvents, the equilibrium overwhelmingly favors the keto (4-oxo) form .[4][6][9] The greater polarity and dipole moment of the keto tautomer allow for stronger dipole-dipole interactions and hydrogen bonding with the solvent molecules, leading to enhanced solvation and stabilization.[6][8]

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In non-polar environments, the equilibrium shifts towards the enol (4-hydroxy) form .[6][10] The less polar enol tautomer is better accommodated in these solvents. In some cases, a mixture of both tautomers may be observed.[6]

  • Gas Phase & Solid State: In the gas phase, where intermolecular interactions are minimized, the inherently aromatic enol tautomer is often the more stable species .[6][10][11] Conversely, in the solid crystalline state, the keto tautomer is typically dominant due to its ability to form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice.[6][9]

Environment Predominant Tautomer Primary Rationale References
Polar Protic Solvents (H₂O, MeOH) Keto (4-Oxo)Strong H-bonding and dipole-dipole interactions[4][6][9]
Polar Aprotic Solvents (DMSO) Keto (4-Oxo)Favorable dipole-dipole interactions[6][12]
Non-Polar Solvents (Cyclohexane) Enol (4-Hydroxy)Lower polarity is better solvated[6][10]
Gas Phase Enol (4-Hydroxy)Intrinsic aromatic stability dominates[10][11]
Solid State (Crystalline) Keto (4-Oxo)Efficient intermolecular H-bonding in crystal lattice[6][9]

Table 1: Influence of the medium on the tautomeric equilibrium of 4-oxo-1,4-dihydropyridines.

The Impact of Ring Substituents

Substituents on the pyridine ring can electronically bias the equilibrium.[4] For the title compounds, the 3,5-dicarboxylate groups are electron-withdrawing. This effect tends to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. While complex, these electronic effects modulate the relative stabilities of the tautomers and can fine-tune the equilibrium position.

Analytical & Computational Characterization: A Multi-Faceted Approach

No single technique can fully describe a tautomeric system. A validated approach requires the integration of spectroscopic, structural, and computational methods.

Workflow Sample Synthesized Compound (Potential Tautomeric Mixture) NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Sample->NMR Solution State (Polar & Non-polar solvents) Xray X-Ray Crystallography Sample->Xray Solid State (Single Crystal) UVVis UV-Vis & IR Spectroscopy Sample->UVVis Solution State (Quantitative Ratio) Comp Computational Modeling (DFT Calculations) Sample->Comp In Silico (Gas & Solvated) Data Integrated Data Analysis NMR->Data Xray->Data UVVis->Data Comp->Data Conclusion Definitive Tautomer Assignment & Equilibrium Constant (Keq) Data->Conclusion

Caption: Integrated workflow for the characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[13][14] Since the rate of interconversion is often slow on the NMR timescale, distinct signals for each tautomer can be observed.[15]

  • ¹H NMR: The keto form will show a characteristic broad signal for the N-H proton (typically δ > 10 ppm), while the enol form will exhibit a signal for the O-H proton. The chemical shifts of the ring protons will also differ significantly due to the change in aromaticity and electronic structure.

  • ¹³C NMR: The most diagnostic signal is that of the C4 carbon. In the keto tautomer, it appears as a carbonyl carbon in the δ 170-180 ppm region. In the enol tautomer, this same carbon is an sp²-hybridized carbon bearing a hydroxyl group, resonating further upfield (typically δ 150-160 ppm).

  • ¹⁵N NMR: This technique is highly sensitive to the local electronic environment of the nitrogen atom and can provide unambiguous evidence for the location of the proton (N-H vs. N).[16]

  • Sample Preparation: Prepare a ~10-20 mM solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ for the keto form, or CDCl₃/cyclohexane-d₁₂ for potentially observing the enol form). Use a solvent with a wide liquid temperature range.

  • Initial Spectrum: Acquire standard ¹H and ¹³C spectra at ambient temperature (e.g., 298 K). Identify and assign distinct peaks for each tautomer present.

  • Temperature Variation: Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each step before acquiring a ¹H spectrum.

  • Data Acquisition: At each temperature, carefully integrate a pair of non-overlapping signals corresponding to the keto and enol forms.

  • Analysis & Causality:

    • Slow Exchange: If separate peaks are observed, the ratio of their integrals directly gives the equilibrium constant (Keq = [enol]/[keto]).

    • Intermediate/Fast Exchange: If the peaks broaden and coalesce as temperature increases, this indicates that the rate of tautomer interconversion is becoming fast on the NMR timescale. This allows for the study of the kinetics of the process.

    • Thermodynamics: Plotting ln(Keq) versus 1/T (van 't Hoff plot) allows for the determination of the thermodynamic parameters ΔH° and ΔS° for the tautomerization, providing fundamental insight into the driving forces of the equilibrium.

X-Ray Crystallography

This technique provides an unequivocal picture of the molecule's structure in the solid state.[11]

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a solvent system known to favor the keto form (e.g., ethanol, methanol/water), vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Solve and refine the crystal structure.

  • Analysis & Causality: The resulting structure will unambiguously show the position of all atoms, including the mobile proton. The analysis of bond lengths (e.g., C4-O vs. C=O) will confirm the tautomeric form. Furthermore, the packing diagram reveals the intermolecular hydrogen bonding network, explaining why the observed tautomer is stabilized in the crystal lattice.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and rationalizing experimental findings.[17][18][19]

  • Structure Generation: Build the 3D structures of both the keto and enol tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[17]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]

  • Energy Analysis & Causality: Compare the final Gibbs free energies (G) of the two tautomers in both the gas phase and the simulated solvent. The tautomer with the lower free energy is predicted to be the more stable form under those conditions. This allows for a direct comparison with experimental data and helps explain the origins of the observed stability (e.g., electronic vs. solvation effects).[17]

Implications for Drug Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences for drug efficacy and safety.

  • Pharmacodynamics (Receptor Binding): The keto and enol tautomers have different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potential surfaces. The active tautomer is the one that presents the correct pharmacophore for binding to the biological target. A molecule that exists predominantly in an inactive tautomeric form at physiological pH will exhibit poor potency.

  • Pharmacokinetics (ADME):

    • Solubility: The more polar keto tautomer will generally have higher aqueous solubility than the less polar enol form.[4] This directly impacts formulation and oral bioavailability.

    • Membrane Permeability: The less polar enol form may exhibit better permeability across lipid cell membranes.

    • Metabolism: The different tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s), potentially leading to different metabolic pathways and rates of clearance.

Conclusion

The tautomerism of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates is a critical molecular feature that dictates their chemical and biological identity. The equilibrium is a tunable property, highly sensitive to the molecular environment and substitution patterns. For drug development professionals, a thorough understanding and characterization of this phenomenon, using the integrated analytical and computational workflows described herein, is not merely advisable—it is essential for the rational design of safe and effective medicines. By controlling or designing for a specific tautomeric form, scientists can optimize drug-target interactions, improve pharmacokinetic profiles, and ultimately create more successful therapeutic agents.

References

  • Lesyng, B., & Person, W. B. (1988). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry.
  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of the American Chemical Society. [Link]

  • Schlegel, H. B., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Chemical Physics. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • El-Malah, A. A., et al. (2018). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. ResearchGate. [Link]

  • Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry. [Link]

  • Filo. (2025). Explain tautomerism in heterocycles. Filo. [Link]

  • Madhav, B. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]

  • Chegg. (n.d.). Discuss the importance of tautomerism in aromatic heterocyclic chemistry. Chegg. [Link]

  • Fülöp, F., & Pihlaja, K. (2014). 15N NMR Studies of tautomerism. ResearchGate. [Link]

  • Quora. (2021). How to find the major contributing tautomer of a heterocycle. Quora. [Link])

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

  • Unknown. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]

  • Abou-Zied, O. K. (2001). Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

  • Elguero, J., & Goya, P. (2004). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • McMahon, D. P., & Beran, G. J. O. (2021). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Claramunt, R. M., & Elguero, J. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism?. ResearchGate. [Link]

  • Alkorta, I., & Elguero, J. (2012). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. [Link]

  • da Silva, J. G., & de Souza, M. V. N. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Claramunt, R. M., & Elguero, J. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. ResearchGate. [Link]

  • Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Al-Zoubi, W., & Al-Hamdany, R. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. National Center for Biotechnology Information. [Link]

  • Schkeryantz, J. M., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. PubMed. [Link]

Sources

The Hantzsch Synthesis: A Cornerstone of Dihydropyridine Chemistry from 1881 to the Modern Drug Discovery Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Name Reaction

For nearly a century and a half, the Hantzsch dihydropyridine synthesis has remained a fundamental and remarkably versatile tool in the arsenal of organic chemists. First reported by the German chemist Arthur Rudolf Hantzsch in 1881, this multicomponent reaction provides an elegant and straightforward route to 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1][2] Its significance transcends mere academic curiosity, as the 1,4-DHP scaffold is the core structural motif in a major class of cardiovascular drugs known as calcium channel blockers.[1] This guide offers a comprehensive exploration of the Hantzsch synthesis, from its historical discovery to its mechanistic intricacies and modern applications, providing both theoretical understanding and practical, field-proven insights for professionals in chemical research and drug development.

A Glimpse into History: The Pioneering Work of Arthur Hantzsch

In 1881, Arthur Hantzsch reported a novel condensation reaction between an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1][2][3] His initial work, further detailed in an 1882 publication in Justus Liebigs Annalen der Chemie, laid the foundation for what would become one of the most important name reactions in heterocyclic chemistry.[4][5][6][7] The reaction's genius lies in its convergence, assembling a relatively complex heterocyclic ring system from simple, readily available starting materials in a single synthetic operation. This efficiency is a hallmark of multicomponent reactions and a key reason for the Hantzsch synthesis's lasting appeal.

The initial products of this reaction are 1,4-dihydropyridines, which can then be oxidized to the corresponding aromatic pyridine derivatives.[1] The driving force for this subsequent oxidation is the formation of a stable, aromatic pyridine ring.[1] This two-step potential, yielding either the dihydropyridine or the fully aromatic pyridine, further broadens the synthetic utility of the method.

The Core Mechanism: A Symphony of Condensations and Additions

The elegance of the Hantzsch synthesis is underpinned by a well-understood, sequential mechanism involving several classical organic reactions. While multiple pathways have been proposed, the most widely accepted sequence involves the formation of two key intermediates that ultimately combine to form the dihydropyridine ring.[5][8]

The reaction is generally understood to proceed through the following key steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[5][7][8] This step creates the carbon framework that will become part of the final dihydropyridine ring.

  • Enamine Formation: Concurrently, a second equivalent of the β-ketoester condenses with ammonia (or an ammonium salt) to form a β-enamino ester.[5][8] This enamine is a crucial nucleophile in the subsequent steps.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound generated in the Knoevenagel condensation.[5][8] This conjugate addition is the key bond-forming step that brings the two halves of the molecule together.

  • Cyclization and Dehydration: Following the Michael addition, an intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final 1,4-dihydropyridine product.[5]

Hantzsch_Mechanism cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Ring Formation Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta-Ketoester_1 β-Ketoester (1 eq.) Beta-Ketoester_1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Beta-Ketoester_2 β-Ketoester (1 eq.) Enamine Enamine Beta-Ketoester_2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP_Product 1,4-Dihydropyridine Cyclized_Intermediate->DHP_Product Dehydration (-H2O)

Fig. 1: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols: From the Classical Approach to Modern Innovations

The enduring utility of the Hantzsch synthesis is reflected in the numerous procedural modifications developed over the years. While the classical method remains effective, it often suffers from long reaction times, harsh conditions, and modest yields.[1] Modern advancements have focused on improving efficiency, sustainability, and scope.

The Classical Protocol: Synthesis of Nifedipine

A quintessential example of the classical Hantzsch synthesis is the preparation of Nifedipine, a widely used calcium channel blocker. This procedure typically involves refluxing the reactants in an alcohol for several hours.

Step-by-Step Methodology: [9]

  • Reaction Setup: To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

  • Reflux: Fit the flask with a condenser and heat the mixture to reflux using an oil bath or heating mantle for 3.5 hours.

  • Isolation: After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

  • Work-Up and Purification: Collect the precipitate by suction filtration and wash the filter cake with water (10 mL) and methanol (5 mL). The crude product can be recrystallized from methanol to yield pure Nifedipine.

Modern Variations: Enhancing Efficiency and Green Credentials

In recent years, significant efforts have been made to develop more environmentally friendly and efficient Hantzsch synthesis protocols. These often involve alternative energy sources, novel catalysts, or greener solvent systems.

1. Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Hantzsch synthesis, it can dramatically reduce reaction times from hours to minutes.

Step-by-Step Methodology: [10]

  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).

  • Microwave Irradiation: Subject the solvent- and catalyst-free mixture to microwave irradiation (e.g., 700 W).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times are between 3 and 8 minutes.

  • Isolation: After completion, the product can be isolated and purified by standard methods such as recrystallization.

2. Ionic Liquid-Catalyzed Synthesis

Ionic liquids are considered "green" solvents due to their low vapor pressure and high thermal stability.[11] They can also act as efficient catalysts in the Hantzsch reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing 20 mL of DMF, add the aldehyde (0.01 mol), a dicarbonyl compound (0.02 mol), ammonium acetate (0.02 mol), and the ionic liquid [bmim]OAc (1 mmol).

  • Reaction Conditions: Stir the mixture at reflux temperature for approximately 4.5 hours.

  • Work-Up: After the reaction, remove the DMF under reduced pressure. The resulting solid is washed with water and filtered.

  • Purification and Catalyst Recycling: The crude product is recrystallized from 95% ethanol. The aqueous layer containing the ionic liquid can be extracted with ether, and after removal of the ether, the ionic liquid can be recovered and reused.

Workflow_Comparison cluster_classical Classical Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ionic_liquid Ionic Liquid-Catalyzed Synthesis c1 Mix Reactants (Aldehyde, β-Ketoester, NH3) in Alcohol c2 Reflux (3.5 - 12 hours) c1->c2 c3 Cool & Precipitate c2->c3 c4 Filter & Recrystallize c3->c4 m1 Mix Reactants (Solvent-Free) m2 Microwave Irradiation (3 - 8 minutes) m1->m2 m3 Isolate & Purify m2->m3 i1 Mix Reactants with Ionic Liquid in DMF i2 Reflux (4.5 hours) i1->i2 i3 Remove Solvent i2->i3 i4 Wash, Filter & Recrystallize i3->i4 i5 Recover & Reuse Ionic Liquid i4->i5

Fig. 2: Simplified workflow comparison of different 1,4-DHP synthesis methods.

Data Presentation: A Comparative Overview

The advantages of modern synthetic approaches to the Hantzsch reaction are clearly illustrated by comparing key reaction parameters.

MethodTypical Reaction TimeTemperatureSolventCatalystTypical YieldKey Advantages
Classical 3.5 - 12 hours[2][9]Reflux (e.g., ~65°C for Methanol)AlcoholNone (or Ammonia)Modest to GoodWell-established, simple setup
Microwave-Assisted 3 - 10 minutes[10]N/A (Direct Heating)Often Solvent-FreeOften Catalyst-Free81 - 97%[10]Drastically reduced reaction time, high yields
Ionic Liquid-Catalyzed ~4.5 hoursRefluxDMF[bmim]OAc80 - 93%Recyclable catalyst, good yields
Aqueous (Catalyst-Free) ~4 hours70 - 75 °CWaterNoneGood to ExcellentEnvironmentally benign, simple work-up

Conclusion: An Evolving Classic

The Hantzsch dihydropyridine synthesis stands as a testament to the power of elegant and efficient chemical transformations. From its discovery in the late 19th century to its central role in the production of life-saving medicines, this reaction has continuously evolved. Modern iterations, leveraging principles of green chemistry and advanced technologies like microwave synthesis, have addressed the limitations of the classical procedure, offering faster, more efficient, and more sustainable routes to 1,4-dihydropyridines. For researchers and drug development professionals, a deep understanding of the Hantzsch synthesis, in both its classical and contemporary forms, is indispensable for the design and synthesis of novel therapeutic agents and other functional molecules. The ongoing innovation in this area ensures that the Hantzsch reaction will remain a vital tool in organic synthesis for the foreseeable future.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Liu, R., & Zhang, J. (2010). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. Asian Journal of Chemistry, 22(9), 6871-6876. [Link]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.5.2. Hantzsch Synthesis of Nifedipine. [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]

  • Phillips, J. C. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 45-48. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Ionic liquids: Green solvents of sustainable chemistry. 5(5), 1290-1297. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Hantzsch Ester as a Biomimetic Reducing Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature and Scope

This document provides a detailed guide to the application of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , widely known in the scientific community as the Hantzsch Ester . While the initial topic request specified "Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate," it is crucial to clarify that the preeminent role as a reducing agent belongs to the Hantzsch ester. The 4-oxo analogue represents an oxidized form and lacks the requisite 4-position C-H bond for hydride donation. The Hantzsch ester, by contrast, is a structural and functional mimic of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide) and serves as a robust and versatile hydride donor in a multitude of organic transformations.[1][2] Its efficacy is driven by the thermodynamic favorability of forming a stable, aromatic pyridine ring upon donation of a hydride.[3] This guide will, therefore, focus exclusively on the applications and protocols of the Hantzsch ester and its derivatives as reducing agents.

Introduction: A Bio-Inspired Reagent for Mild Reductions

Discovered by Arthur Hantzsch in 1882, the Hantzsch ester has evolved from a synthetic curiosity to an indispensable tool in organic synthesis.[1] It is a mild, stoichiometric, and non-metallic reducing agent, valued for its stability, ease of handling, and solubility in common organic solvents.[4] Its core utility lies in its ability to act as a source of both a hydride (H⁻) and a proton (H⁺), making it a premier reagent for transfer hydrogenation reactions.[1]

The Hantzsch ester is particularly effective for the reduction of polarized, electron-deficient π-systems, such as C=N (imines), activated C=C (conjugate systems), and C=O bonds.[5][6] In recent decades, its application has expanded dramatically into the realms of organocatalysis and photoredox catalysis, where it enables highly enantioselective transformations and facilitates novel, metal-free bond formations.[1][7][8]

Mechanism of Action: The Hydride Transfer Pathway

The fundamental reactivity of the Hantzsch ester is the transfer of a hydride from its 4-position to an electrophilic substrate. This process is often facilitated by a catalyst, typically a Brønsted or Lewis acid, which activates the substrate by protonation or coordination, thereby lowering the energy barrier for hydride attack.[5][9] The reaction culminates in the formation of the reduced substrate and the oxidized, aromatic pyridine dicarboxylate byproduct.

G cluster_0 Catalytic Activation cluster_1 Hydride Transfer Substrate Substrate (e.g., Imine) Activated Activated Substrate (Protonated Imine) Substrate->Activated Catalyst Brønsted Acid (H-A) Reduced_Substrate Reduced Product (e.g., Amine) Activated->Reduced_Substrate HE Hantzsch Ester (Hydride Donor) Oxidized_HE Oxidized Hantzsch Ester (Aromatic Pyridine) HE->Oxidized_HE G cluster_oxidative Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC⁻ PC_star->PC_red Substrate PC_red->PC HE PC_ox PC⁺ HE Hantzsch Ester HE_rad_cat HE•⁺ Pyridine Oxidized Pyridine HE_rad_cat->Pyridine - H⁺, - e⁻ Sub Substrate Sub_rad Substrate•⁻

Sources

Asymmetric reduction of imines using Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Reduction of Imines using Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Introduction: The Quest for Chiral Amines

Optically active amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] They form the chiral backbone of a vast array of bioactive molecules and synthetic intermediates. Consequently, the development of efficient, selective, and sustainable methods for their synthesis is a cornerstone of modern organic chemistry. Among the most powerful strategies is the asymmetric reduction of prochiral imines.

While traditional methods often rely on transition metal catalysts, the field of organocatalysis has emerged as a robust and environmentally benign alternative.[2] This guide focuses on a highly successful organocatalytic system that mimics nature's own reducing agents: the combination of a chiral Brønsted acid catalyst and a Hantzsch ester, specifically This compound , for the enantioselective transfer hydrogenation of imines.[3][4] This system offers mild reaction conditions, operational simplicity, and excellent enantioselectivities, making it a valuable tool for researchers in drug discovery and process development.

Scientific Principles: A Biomimetic Approach

The success of this methodology lies in the synergistic interaction between the Hantzsch ester as a hydride source and a chiral phosphoric acid (CPA) as the catalyst.

The Hydride Donor: Hantzsch Ester

This compound, commonly known as the Hantzsch ester, is a stable, crystalline solid that serves as a synthetic analogue of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[5][6] Its 1,4-dihydropyridine core is primed to donate a hydride (H⁻) from its C4 position, leading to the formation of a stable, aromatic pyridine byproduct.[7] This thermodynamic driving force makes the Hantzsch ester a mild and effective reducing agent for activated double bonds, particularly the C=N bond in imines.[8][9]

The Engine of Asymmetry: Chiral Phosphoric Acid (CPA)

Chiral phosphoric acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) scaffolds, are a premier class of Brønsted acid organocatalysts.[2][10] Their unique structural features create a well-defined, chiral environment around a highly acidic proton. In this reaction, the CPA plays a dual role:

  • Activation: It protonates the imine nitrogen, forming a highly electrophilic iminium ion. This activation is crucial for rendering the imine susceptible to reduction by the mild Hantzsch ester.

  • Stereocontrol: The chiral phosphate anion forms a tight, hydrogen-bonded ion pair with the iminium ion. This ternary complex orients the Hantzsch ester for a highly stereoselective hydride transfer, effectively shielding one face of the iminium ion and allowing the hydride to attack from the less hindered face.[11][12][13]

The Catalytic Cycle

The generally accepted mechanism involves the formation of a ternary complex where the catalyst interacts with both the imine and the Hantzsch ester through hydrogen bonding.[11][13][14]

  • Activation: The chiral phosphoric acid (CPA) protonates the imine to form a chiral iminium-phosphate ion pair.

  • Complexation: The Hantzsch ester (HEH) approaches this ion pair, forming a structured ternary transition state held together by hydrogen bonds.

  • Hydride Transfer: A stereoselective hydride is transferred from the C4 of the Hantzsch ester to the iminium carbon.

  • Product Release: The resulting chiral amine and the aromatized pyridine byproduct (HE⁺) are released, regenerating the CPA catalyst for the next cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Chiral Phosphoric Acid (CPA) B Iminium-Phosphate Ion Pair A->B + Imine C Ternary Transition State (Imine-CPA-Hantzsch Ester) B->C + Hantzsch Ester D Product Complex C->D Hydride Transfer D->A - Chiral Amine - Pyridine Amine Chiral Amine D->Amine Pyridine Pyridine Byproduct D->Pyridine Imine Imine Substrate Imine->B HE Hantzsch Ester HE->C caption Catalytic cycle for CPA-catalyzed imine reduction.

Figure 1: Catalytic cycle for CPA-catalyzed imine reduction.

Application Protocols

Safety and Handling
  • This compound (Hantzsch Ester): May cause skin and serious eye irritation, as well as respiratory irritation.[15] Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15][16] Avoid dust formation.[16] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[15][16]

  • Chiral Phosphoric Acids: These are acidic and potentially corrosive. Handle with care, avoiding contact with skin and eyes.

  • Solvents: Anhydrous organic solvents like toluene or dichloromethane are typically used. These are flammable and/or toxic. Handle only in a fume hood.

General Protocol for Asymmetric Reduction of a Pre-formed Imine

This protocol is a representative example. Optimal conditions (catalyst loading, solvent, temperature) may vary depending on the specific substrate.

Materials:

  • Imine substrate (1.0 equiv)

  • Chiral Phosphoric Acid (e.g., (R)-TRIP) (1-10 mol%)

  • Hantzsch Ester (1.2-1.5 equiv)

  • Anhydrous Toluene (or other suitable solvent)

  • Standard glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Experimental Workflow start Start setup 1. Assemble Dry Glassware Under N2 start->setup charge 2. Add Imine, Catalyst, & Anhydrous Solvent setup->charge add_he 3. Add Hantzsch Ester charge->add_he react 4. Stir at Specified Temp (e.g., 40-60 °C) add_he->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify analyze 8. Analyze Yield & Enantiomeric Excess (HPLC) purify->analyze end_node End analyze->end_node

Figure 2: General experimental workflow for imine reduction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the imine substrate (e.g., 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., 0.01 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (e.g., 4.0 mL, to make a 0.05 M solution) via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Reagent Addition: Add the Hantzsch ester (e.g., 0.28 mmol, 1.4 equiv) in one portion.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting imine is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the chiral amine product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol for One-Pot Asymmetric Reductive Amination

A significant advantage of this chemistry is its application in one-pot reductive aminations directly from a ketone and an amine.[17]

Procedure:

  • To an oven-dried flask, add the ketone (1.0 equiv), amine (1.1 equiv), chiral phosphoric acid (5-10 mol%), and a drying agent (e.g., 4 Å molecular sieves).

  • Add anhydrous solvent (e.g., toluene) and stir the mixture at a specified temperature (e.g., 60 °C) for a period to facilitate in-situ imine formation (typically 1-12 hours).

  • Add the Hantzsch ester (1.5 equiv) to the reaction mixture.

  • Continue stirring at the same or adjusted temperature until the reaction is complete.

  • Follow the workup, purification, and analysis steps as described in the previous protocol.

Performance and Scope

This organocatalytic system demonstrates broad applicability, particularly for the reduction of N-aryl ketimines. Excellent yields and enantioselectivities are often achieved.

EntryImine SubstrateCatalyst (mol%)ConditionsYield (%)ee (%)Reference
1N-Phenylacetophenone imine(R)-TRIP (5)Toluene, 60 °C, 24h9290[4]
2N-(4-Methoxyphenyl)acetophenone imine(R)-TRIP (5)Toluene, 60 °C, 24h8991[4]
3N-Phenyl-1-tetralone imine(R)-TRIP (5)Toluene, 60 °C, 48h8596[4]
4N-(4-Chlorophenyl)propiophenone imine(R)-TRIP (5)Toluene, 60 °C, 36h9588[4]
5Ethyl 2-imino-2-phenylacetateVaulted CPA (5)Toluene, RT, 12h9899[17]
6Ethyl 2-imino-3-methylbutanoateVaulted CPA (5)Toluene, RT, 12h9596[17]

(Note: TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is representative and sourced from cited literature.)

Conclusion

The asymmetric reduction of imines using this compound, catalyzed by chiral phosphoric acids, stands as a premier method for the synthesis of enantioenriched amines. Its operational simplicity, mild conditions, and avoidance of transition metals align with the principles of green and sustainable chemistry. The high selectivity and broad substrate scope make it an invaluable and reliable tool for chemists engaged in the synthesis of complex, high-value chiral molecules.

References

  • Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. Available from: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances. Available from: [Link]

  • A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters: The Highly Enantioselective Preparation of α-Amino Esters. Journal of the American Chemical Society. Available from: [Link]

  • Chiral Phosphoric Acid Catalysis.Cheon Research Lab, Google Sites.
  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Available from: [Link]

  • Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society. Available from: [Link]

  • Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. Available from: [Link]

  • Organocatalytic asymmetric transfer hydrogenation of imines. University of Groningen Research Portal. Available from: [Link]

  • Transition state of Hantzsch ester-mediated reduction of imines. ResearchGate. Available from: [Link]

  • Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Macmillan Group, Princeton University. Available from: [Link]

  • Theoretical study of the mechanism of hantzsch ester hydrogenation of imines catalyzed by chiral BINOL-phosphoric acids. Semantic Scholar. Available from: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Request PDF, ResearchGate. Available from: [Link]

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters. Available from: [Link]

  • Biocatalytic Imine Reduction and Reductive Amination of Ketones. Semantic Scholar. Available from: [Link]

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. R Discovery. Available from: [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. Available from: [Link]

  • Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society. Available from: [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. Available from: [Link]

  • Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. National Institutes of Health (NIH). Available from: [Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis. Available from: [Link]

  • Hantzsch ester. Grokipedia. Available from: [Link]

  • Hantzsch ester. Wikipedia. Available from: [Link]

  • Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry. Available from: [Link]

  • Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric organocatalytic reductions mediated by dihydropyridines. Request PDF, ResearchGate. Available from: [Link]

  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. Available from: [Link]

  • Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Publications. Available from: [Link]

  • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Institutes of Health (NIH). Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxo-1,4-dihydropyridine, or 4-pyridone, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to a combination of synthetic accessibility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with biological targets. Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a particularly valuable starting material, offering multiple reactive sites for chemical modification and library development. This guide provides an in-depth exploration of this scaffold's reactivity and presents detailed, field-tested protocols for the synthesis of novel N-alkylated and C3/C5-amidated derivatives. We emphasize the causality behind experimental choices, from reagent selection to reaction monitoring and purification, to empower researchers in drug discovery and development to leverage this privileged structure effectively.

Chapter 1: The Strategic Value of the 4-Pyridone Core

A Privileged Scaffold in Drug Design

The 1,4-dihydropyridine (DHP) scaffold and its oxidized pyridine analogues are fundamental building blocks in pharmaceutical development.[1][2] These heterocycles are found in a wide array of drugs targeting conditions such as cardiovascular disease, cancer, and inflammation.[1][3][4] The 4-pyridone tautomer of 4-hydroxypyridine, the subject of this guide, is particularly significant. Its planar structure and the presence of a hydrogen bond donor (N-H) and acceptor (C=O) allow it to mimic peptide backbones and interact with protein active sites, making it a highly versatile pharmacophore.

Deconstructing the Scaffold: A Roadmap for Derivatization

The synthetic utility of this compound stems from three primary reactive zones, each providing a distinct handle for molecular diversification:

  • The N1-Position (Amine/Amide Nitrogen): The acidic proton on the nitrogen is the most accessible site for substitution. N-alkylation is a primary strategy to modulate lipophilicity, introduce new binding motifs, and block metabolic degradation at this site.

  • The C3 and C5 Positions (Ester Groups): The diethyl ester groups are versatile handles. They can be saponified to the corresponding dicarboxylic acid, which can then be coupled with a diverse range of amines to form amides. This strategy is critical for building structure-activity relationships (SAR) by introducing varied functional groups.

  • The Pyridone Ring (C2 and C6 Positions): While less reactive than the N-H, the C-H bonds at the C2 and C6 positions can be targeted for functionalization, such as halogenation, providing a gateway for cross-coupling reactions to introduce aryl or alkyl substituents.

This multi-faceted reactivity allows for the systematic and combinatorial synthesis of extensive compound libraries from a single, readily accessible core.

Chapter 2: Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through various established methods in heterocyclic chemistry. One reliable approach involves the condensation of an amine source with diethyl 1,3-acetonedicarboxylate. The following protocol describes a foundational synthesis.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established cyclocondensation methodologies.

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Ammonium acetate (CH₃COONH₄)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1 equiv.), ammonium acetate (1.2 equiv.), and glacial acetic acid (5 mL per 10 mmol of ester).

  • Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 4-6 hours.

    • Causality Note: Acetic acid acts as both a solvent and a catalyst, facilitating the condensation and subsequent cyclization and dehydration steps.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes). The product spot should be UV active.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Slowly pour the cooled mixture into 100 mL of ice-cold deionized water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and salts.

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.[5]

  • Dry the product under vacuum. Characterize via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 3: Key Derivatization Strategies and Protocols

The following protocols detail robust methods for creating novel derivatives, focusing on N-alkylation and C3/C5 amidation as primary diversification pathways.

Protocol: N-Alkylation of the Pyridone Core

N-alkylation is a fundamental modification to enhance potency and modulate pharmacokinetic properties.[6][7] This protocol uses a standard alkyl halide and a non-nucleophilic base.

Rationale for Component Selection:

  • Base (K₂CO₃ or Cs₂CO₃): Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the N-H of the pyridone. Cesium carbonate offers greater solubility and can accelerate reactions with less reactive alkylating agents.[8]

  • Solvent (DMF or Acetonitrile): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the pyridone salt and promotes Sₙ2 reactions. Acetonitrile is a suitable alternative that is easier to remove during workup.

  • Alkylating Agent: A variety of alkyl halides (iodides, bromides, chlorides) or tosylates can be used. Alkyl iodides are the most reactive.

Experimental Workflow for N-Alkylation

reagents 1. Add 4-Pyridone Core 2. Add K₂CO₃ & DMF add_alkyl Add Alkyl Halide (R-X) Heat to 60-80 °C reagents->add_alkyl monitor Monitor by TLC/LC-MS (4-16 h) add_alkyl->monitor workup Aqueous Workup (H₂O & EtOAc) monitor->workup purify Purify via Column Chromatography workup->purify product Characterized N-Alkylated Product purify->product

Caption: Workflow for N-alkylation of the 4-pyridone scaffold.

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) and N,N-Dimethylformamide (DMF, 0.2 M solution).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

  • Monitor the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient eluent: Hexanes/Ethyl Acetate) to afford the pure N-alkylated product.

Self-Validation via Characterization:

  • ¹H NMR: Disappearance of the broad N-H singlet (typically >10 ppm). Appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around 5.0-5.5 ppm for a benzyl CH₂).

  • Mass Spec: The molecular ion peak will increase by the mass of the added alkyl group minus one (for the lost proton).

  • IR: Disappearance of the N-H stretching vibration (around 3200-3400 cm⁻¹).

Alkylating Agent (R-X)Typical Yield (%)
Benzyl Bromide85 - 95%
Ethyl Iodide80 - 90%
Propargyl Bromide75 - 85%
4-Methoxybenzyl Chloride88 - 97%
Table 1: Representative yields for the N-alkylation protocol.
Protocol: Saponification and Diamide Synthesis

This two-step process transforms the C3/C5 esters into amides, providing a powerful method for introducing chemical diversity and modulating biological activity.

Logical Flow of Amide Synthesis

start N-Alkylated Diester (from Protocol 3.1) sapon Step A: Saponification (LiOH, THF/H₂O) start->sapon acid Intermediate: Dicarboxylic Acid sapon->acid couple Step B: Amide Coupling (HATU, DIPEA, R₂NH) acid->couple product Final Product: Diamide Derivative couple->product

Caption: Two-step workflow from ester to amide derivative.

Step A: Saponification of Esters

  • Dissolve the N-alkylated diester (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 equiv.) and stir the mixture at room temperature for 12-24 hours.

    • Causality Note: LiOH is preferred over NaOH or KOH as it reduces the risk of ester hydrolysis byproducts and is less harsh. The THF co-solvent ensures the solubility of the organic starting material.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid dicarboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Amide Coupling

  • Suspend the dicarboxylic acid (1.0 equiv.) in DMF or Dichloromethane (DCM).

  • Add the desired amine (2.5 equiv.).

  • Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.2 equiv.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 4.0 equiv.).

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid, forming an active ester that is readily attacked by the amine. DIPEA acts as a scavenger for the acid produced during the reaction, driving it to completion.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor by LC-MS.

  • Perform an aqueous workup as described in Protocol 3.1.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure diamide derivative.

Self-Validation via Characterization:

  • ¹H NMR: Disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). Appearance of new signals from the amine moiety and a broad N-H signal for the amide bond.

  • ¹³C NMR: Shift of the carbonyl carbon signal from ~165 ppm (ester) to ~170 ppm (amide).

  • IR: Appearance of a strong amide C=O stretch (around 1640-1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Spectroscopic DataCore Diester ScaffoldN-Benzyl DiesterN-Benzyl, Bis(morpholino)amide
¹H NMR (δ, ppm) N-H (~11.0), CH (~8.0), O-CH₂ (~4.2), CH₃ (~1.3)Ph (~7.3), N-CH₂ (~5.5), O-CH₂ (~4.2), CH₃ (~1.3)Ph (~7.3), N-CH₂ (~5.5), Morpholino-H (~3.6)
MS (m/z, [M+H]⁺) 254.1344.1480.2
Table 2: Representative spectroscopic data shifts during derivatization.

Chapter 4: General Purification and Analysis

Ensuring the purity and structural integrity of each new derivative is paramount.

Purification Strategy
  • Recrystallization: Ideal for highly crystalline final products or intermediates, offering high purity.[5] Ethanol, ethyl acetate, or acetonitrile are common solvents.

  • Flash Column Chromatography: The workhorse for purifying reaction mixtures. Silica gel is the standard stationary phase, with gradients of ethyl acetate in hexanes or methanol in dichloromethane being effective mobile phases for this class of compounds.

  • Preparative HPLC: Used for final purification of small quantities or for separating closely related isomers, providing >98% purity required for biological assays.

Analytical Characterization

A full suite of analytical techniques should be used to unambiguously confirm the structure of each novel derivative.[9][10]

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides the complete carbon-hydrogen framework of the molecule.[11][12][13] 2D NMR experiments are crucial for assigning complex spin systems in larger derivatives.

  • Mass Spectrometry (LC-MS, HRMS): Confirms the molecular weight of the product and, through High-Resolution Mass Spectrometry (HRMS), provides its exact mass, which confirms the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the N-H stretch after alkylation or the appearance of an amide C=O stretch after coupling.[9]

By following these detailed protocols and validation steps, researchers can confidently synthesize and characterize diverse libraries of novel 4-pyridone derivatives for evaluation in drug discovery programs.

References

  • Shen, L., et al. (2016). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules. Available at: [Link]

  • Salamanca-Perdigón, K., et al. (2020). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

  • Verma, A., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • Mashraqui, S. H., et al. (2005). Aromatization of 1,4-dihydropyridines with selenium dioxide. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Haase, H., et al. (1991). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. European Journal of Pharmacology: Molecular Pharmacology. Available at: [Link]

  • Patel, K. B., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Tu, S., et al. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Quiroga, J., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Torres-Moya, J. E., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Catalysts. Available at: [Link]

  • Trivedi, A. R., et al. (2010). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Verma, A., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • Kour, A., et al. (2016). Aromatization of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Nano-Fe2O3 at Room Temperature. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (1994). N-alkylation of 1, 4-dihydropyridine derivatives. Request PDF. Available at: [Link]

  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]

  • Khan, K. M., et al. (2013). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Request PDF. Available at: [Link]

  • Lee, Y., et al. (2016). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. Available at: [Link]

  • Donabauer, K., et al. (2014). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters. Available at: [Link]

  • ResearchGate. (2009). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Request PDF. Available at: [Link]

  • Ganthi, H., et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences. Available at: [Link]

  • Petrova, M. (2020). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. RTU Press. Available at: [Link]

  • Das, B., et al. (2007). A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization. Tetrahedron Letters. Available at: [Link]

  • Eremeev, A. V., et al. (2015). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. BioMed Research International. Available at: [Link]

  • Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B. Available at: [Link]

  • Vandael, D. H., et al. (1988). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Chem-Impex. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Chem-Impex International. Available at: [Link]

  • Singh, O. V., et al. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine). National Center for Biotechnology Information. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE. Available at: [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Request PDF. Available at: [Link]

  • Ahn, S., et al. (2018). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData. Available at: [Link]

Sources

Application Note: A Robust, Two-Step Synthesis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The presented methodology deviates from the classical Hantzsch pyridine synthesis, employing a more effective two-step approach. This process begins with the preparation of the key intermediate, diethyl 1,3-acetonedicarboxylate, from citric acid. The subsequent cyclization of this intermediate yields the target 4-pyridone derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction: The Significance of 4-Pyridone Scaffolds

The 4-oxo-1,4-dihydropyridine, or 4-pyridone, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are recognized for a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The tautomeric nature of the 4-pyridone ring, existing in equilibrium with its 4-hydroxypyridine form, plays a crucial role in its biological interactions.

While the Hantzsch synthesis is a cornerstone for the preparation of 1,4-dihydropyridines, it is not directly applicable for the synthesis of 4-oxo derivatives. The classical Hantzsch reaction condenses an aldehyde at what becomes the 4-position of the resulting dihydropyridine ring. To introduce a carbonyl functionality at this position, a different synthetic strategy is required. This application note details a robust two-step synthesis that has been developed for this purpose.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key building block, diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate), from the readily available and inexpensive starting material, citric acid. The second step is a cyclocondensation reaction of the synthesized diethyl 1,3-acetonedicarboxylate with a one-carbon unit and a nitrogen source to construct the desired 4-pyridone ring system.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diethyl 1,3-Acetonedicarboxylate cluster_step2 Step 2: Cyclization to this compound CitricAcid Citric Acid AcetonedicarboxylicAcid Acetonedicarboxylic Acid CitricAcid->AcetonedicarboxylicAcid  Oxidative Decarboxylation   DiethylAcetonedicarboxylate Diethyl 1,3-Acetonedicarboxylate AcetonedicarboxylicAcid->DiethylAcetonedicarboxylate  Esterification   DiethylAcetonedicarboxylate_ref Diethyl 1,3-Acetonedicarboxylate TargetMolecule Diethyl 4-oxo-1,4-dihydropyridine- 3,5-dicarboxylate DiethylAcetonedicarboxylate_ref->TargetMolecule  Cyclocondensation  

Figure 1: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,3-Acetonedicarboxylate

This initial step is a two-part process involving the preparation of acetonedicarboxylic acid from citric acid, followed by its esterification.

Part A: Preparation of Acetonedicarboxylic Acid from Citric Acid

This procedure is adapted from the established method of Willstätter and Pfannenstiehl.[1]

Materials:

  • Citric acid (finely powdered)

  • Fuming sulfuric acid (20% free SO₃)

  • Ice

  • Ethyl acetate

  • Salt (for ice bath)

Equipment:

  • Large round-bottomed flask with a mechanical stirrer

  • Efficient cooling bath (ice and salt)

  • Büchner funnel with a suitable filter plate

  • Beaker

Procedure:

  • In a large round-bottomed flask equipped with a mechanical stirrer and placed in a highly efficient ice-salt bath, add fuming sulfuric acid. Cool the acid to -5 °C.

  • While maintaining the temperature below 0 °C, slowly add finely powdered citric acid in portions with vigorous stirring. After half of the citric acid has been added, the temperature can be allowed to rise to, but not exceed, 10 °C. This addition should take approximately 3-4 hours.

  • Once all the citric acid has been added and dissolved, allow the reaction mixture's temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will commence. At this point, cool the flask with an ice-water bath to control the frothing, but not so much as to completely stop the gas evolution.

  • After the initial vigorous reaction has subsided, maintain the reaction mixture at approximately 30 °C until the foaming ceases.

  • Cool the reaction mixture back down to 0 °C using an ice-salt bath.

  • Slowly add finely cracked ice to the reaction mixture, ensuring the temperature does not exceed 10 °C for the first third of the ice addition. The temperature can then be allowed to rise to 25-30 °C.

  • After all the ice has been added, cool the mixture back to 0 °C and rapidly filter the precipitated acetonedicarboxylic acid using a Büchner funnel.

  • Press the crystals firmly to remove as much of the sulfuric acid as possible.

  • Transfer the crude acetonedicarboxylic acid to a beaker and wash with ethyl acetate to remove residual sulfuric acid. Filter the crystals again. The yield of acetonedicarboxylic acid is typically in the range of 85-90%.[1]

Part B: Esterification of Acetonedicarboxylic Acid to Diethyl 1,3-Acetonedicarboxylate

This procedure is a standard esterification of the prepared dicarboxylic acid.[2]

Materials:

  • Acetonedicarboxylic acid (from Part A)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Benzene (or Toluene as a modern alternative for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottomed flask with a reflux condenser and a Dean-Stark trap (optional but recommended)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, suspend the crude acetonedicarboxylic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • If using a Dean-Stark trap, fill the side arm with benzene or toluene.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diethyl 1,3-acetonedicarboxylate can be purified by vacuum distillation. The boiling point is reported as 131–136 °C at 9–10 mmHg.[2]

Step 2: Cyclization to this compound

This step involves the cyclocondensation of diethyl 1,3-acetonedicarboxylate with a one-carbon source and a nitrogen source. A common and effective method utilizes triethyl orthoformate and a source of ammonia.

Materials:

  • Diethyl 1,3-acetonedicarboxylate (from Step 1)

  • Triethyl orthoformate

  • Ammonium acetate or aqueous ammonia

  • Ethanol

  • Acetic acid (glacial)

Equipment:

  • Round-bottomed flask with a reflux condenser

  • Heating mantle

  • Stirring plate and magnetic stir bar

  • Crystallization dish

Procedure:

  • In a round-bottomed flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol.

  • Add triethyl orthoformate and ammonium acetate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

Parameter Step 1A: Acetonedicarboxylic Acid Step 1B: Diethyl 1,3-Acetonedicarboxylate Step 2: this compound
Starting Material Citric AcidAcetonedicarboxylic AcidDiethyl 1,3-Acetonedicarboxylate
Key Reagents Fuming H₂SO₄Absolute Ethanol, H₂SO₄ (cat.)Triethyl Orthoformate, Ammonium Acetate
Solvent -Ethanol, Benzene/TolueneEthanol
Reaction Temperature 0-30 °CRefluxReflux
Typical Reaction Time 5-7 hours12 hours4-6 hours
Product Molar Mass 146.09 g/mol 202.20 g/mol 227.21 g/mol
Expected Yield 85-90%39-43% (from citric acid)Varies, typically moderate to good

Mechanistic Insights

The formation of the 4-pyridone ring in Step 2 proceeds through a series of condensation and cyclization reactions. Initially, the diethyl 1,3-acetonedicarboxylate can react with ammonia (from ammonium acetate) to form an enamine. This enamine can then react with an electrophilic one-carbon species generated from triethyl orthoformate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable, aromatic 4-pyridone ring system.

Mechanism cluster_mechanism Plausible Reaction Pathway for Step 2 Start Diethyl 1,3-Acetonedicarboxylate + NH₃ Enamine Enamine Intermediate Start->Enamine  Condensation   Adduct Intermediate Adduct Enamine->Adduct  Nucleophilic Attack   C1_Source Electrophilic C1 Species (from Triethyl Orthoformate) C1_Source->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized  Intramolecular Cyclization   FinalProduct Diethyl 4-oxo-1,4-dihydropyridine- 3,5-dicarboxylate Cyclized->FinalProduct  Elimination of EtOH  

Figure 2: Plausible mechanistic pathway for the cyclization step.

Safety and Handling

  • Fuming Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Carbon Monoxide: A colorless, odorless, and highly toxic gas is evolved during the decarboxylation of citric acid. This step must be performed in a certified chemical fume hood.

  • Triethyl Orthoformate: Flammable liquid and an irritant. Handle in a well-ventilated area away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing safety glasses, lab coats, and gloves.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the esters and the 4-pyridone ring.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By avoiding the limitations of the classical Hantzsch synthesis for this particular scaffold, this approach offers a practical route for obtaining this valuable heterocyclic compound for applications in drug discovery and development. The provided mechanistic insights and detailed experimental procedures are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Willstätter, R.; Pfannenstiehl, A. Acetonedicarboxylic Acid. Organic Syntheses, Coll. Vol. 1, p.10 (1941); Vol. 1, p.5 (1921).

  • Sigma-Aldrich. Diethyl 1,3-acetonedicarboxylate.

  • PubChem. Diethyl acetonedicarboxylate.

  • ChemBlink. Diethyl 3-oxopentanedioate.

  • Kappe, C. O.; Stadler, A. The Biginelli Dihydropyrimidone and Hantzsch Dihydropyridine Syntheses. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2536 (2012).

  • Bagley, M. C.; Dale, J. W.; Bower, J. The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482.

  • Shirini, F.; et al. One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7869 (2023).

  • PrepChem. Synthesis of Diethyl Pyridine-2,5-dicarboxylate.

  • Google Patents. Process for preparing 4-hydroxypyridines. EP2585436B1.

  • Riegel, E. R.; Zwilgmeyer, F. Ethyl Acetonedicarboxylate. Organic Syntheses, Coll. Vol. 2, p.278 (1943); Vol. 17, p.40 (1937).

Sources

Application Notes and Protocols: The Strategic Use of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate Scaffolds in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy

The 1,4-dihydropyridine (1,4-DHP) core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities.[1] This scaffold is the foundation for several blockbuster drugs, most notably calcium channel blockers like Nifedipine, Amlodipine, and Felodipine, which are widely used to treat hypertension and angina.[2][3][4] The therapeutic versatility of 1,4-DHP derivatives extends to anticancer, antimicrobial, antioxidant, and anti-inflammatory applications, making them a focal point in modern drug discovery.[1][5][6]

Multi-component reactions (MCRs) represent a paradigm of synthetic efficiency, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation.[7][8] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, minimized waste, and higher atom economy. The Hantzsch dihydropyridine synthesis, first reported in 1881, is the archetypal MCR for generating the 1,4-DHP ring system and serves as a powerful testament to the elegance and utility of this strategy.[4][9]

This guide provides an in-depth exploration of the synthesis of 1,4-dihydropyridine derivatives, structurally analogous to Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, through the Hantzsch MCR. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss modern catalytic and green chemistry approaches that enhance the efficiency and sustainability of this pivotal transformation.

The Hantzsch 1,4-Dihydropyridine Synthesis: A Mechanistic Overview

The classical Hantzsch reaction is a four-component condensation involving two equivalents of a β-ketoester (e.g., ethyl acetoacetate), one equivalent of an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[9][10][11] The reaction proceeds through a cascade of well-established intermediates, demonstrating the power of tandem reactions within a single pot.

The mechanism can be dissected into two primary convergent pathways:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound (a chalcone intermediate).

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[7][8][11]

This elegant convergence of fundamental organic reactions is what makes the Hantzsch synthesis a robust and reliable method for generating molecular diversity.

Hantzsch_Mechanism Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated) Aldehyde->Knoevenagel Ketoester1 EtOOC-CH2-CO-CH3 (β-Ketoester 1) Ketoester1->Knoevenagel Knoevenagel Condensation Ketoester2 EtOOC-CH2-CO-CH3 (β-Ketoester 2) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH3 (Ammonia) Ammonia->Enamine Enamine Formation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization DHP 1,4-Dihydropyridine (Final Product) Cyclized->DHP Dehydration (-H2O)

Caption: Convergent mechanism of the Hantzsch 1,4-Dihydropyridine synthesis.

Application Protocol: One-Pot Synthesis of Diethyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

This protocol details a standard, reliable procedure for the synthesis of a 1,4-DHP derivative using the Hantzsch reaction. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling, simplifying isolation. Refluxing provides the necessary thermal energy to overcome the activation barriers of the multiple steps in the reaction cascade.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol, 1.0 eq)

  • Ethyl Acetoacetate (20 mmol, 2.0 eq)

  • Ammonium Acetate (15 mmol, 1.5 eq)

  • Ethanol (Absolute, 30 mL)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reflux: Attach the reflux condenser, place the flask in the heating mantle, and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12] A typical reaction time is 3-5 hours.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • Crystallization and Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Workflow Start 1. Combine Reactants (Aldehyde, Ketoester, NH4OAc) in Ethanol Reflux 2. Heat to Reflux (3-5 hours) Start->Reflux Cool 3. Cool to Room Temp. & then in Ice Bath Reflux->Cool Filter 4. Vacuum Filtration Cool->Filter Product Precipitates Wash 5. Wash with Cold Ethanol Filter->Wash Dry 6. Dry Product Wash->Dry Analyze 7. Characterize (MP, NMR, IR) Dry->Analyze

Caption: Experimental workflow for Hantzsch 1,4-DHP synthesis.

Data Presentation: Substrate Scope and Reaction Efficiency

The versatility of the Hantzsch reaction is demonstrated by its tolerance for a wide variety of substituted aldehydes. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups generally lead to faster reactions and higher yields. The following table summarizes representative examples.

EntryAromatic Aldehyde (R)ProductReaction Time (h)Yield (%)Reference
1C₆H₅-Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate492[13]
24-Cl-C₆H₄-Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate395[13]
34-NO₂-C₆H₄-Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate298[13]
44-CH₃O-C₆H₄-Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate588[13]
52,4-Cl₂-C₆H₃-Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate390[14]

Advances and Green Chemistry Perspectives

While the classical Hantzsch synthesis is robust, modern research has focused on improving its efficiency and environmental footprint.

  • Catalysis: A plethora of catalysts have been developed to accelerate the reaction and enable milder conditions. These include Lewis acids (e.g., Yb(OTf)₃), Brønsted acids, and heterogeneous catalysts like silica-supported sulfonic acid, magnetic nanoparticles, and ionic liquids.[7][8][15][16] These catalysts often provide excellent yields in shorter reaction times and can frequently be recycled and reused.[15][17]

  • Green Solvents: To reduce reliance on volatile organic solvents, the Hantzsch reaction has been successfully performed in greener media such as water, glycerol, and deep eutectic solvents (DES).[17][18] These protocols not only enhance safety but can also simplify product isolation.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating.[4][17]

Conclusion

The multi-component synthesis of 1,4-dihydropyridine scaffolds, exemplified by the Hantzsch reaction, remains a highly relevant and powerful strategy in contemporary organic and medicinal chemistry. Its operational simplicity, high convergence, and amenability to a wide range of substrates make it an indispensable tool for generating libraries of biologically active compounds for drug discovery and development. The ongoing evolution of this reaction through the application of novel catalysts and green chemistry principles further solidifies its importance, paving the way for more sustainable and efficient synthetic routes to this vital class of heterocyclic compounds.

References

  • Anantha, S., Kerru, N., Maddila, S., & Jonnalagadda, S. B. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 800236. [Link][7][8][15]

  • Bosica, G., Abdilla, R., & Apap, C. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 16(1), 96. [Link]

  • Chaudhary, P., et al. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. [Link][16]

  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885. [Link]

  • Lee, J. H., Kim, M. S., & Kim, J. N. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData, 5(2). [Link][12]

  • Patil, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449–4475. [Link][2][3][5]

  • Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2). [Link][14]

  • Sahu, J. K., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29285-29311. [Link][1]

  • Shafi, S., et al. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs. World Journal of Advanced Research and Reviews, 22(02), 1145–1157. [Link][6]

  • Sharma, A., & Kumar, V. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615–621. [Link][18]

  • Stadler, A., & Kappe, C. O. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(11), 907-918. [Link][4]

  • Various Authors. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link][11]

  • Various Authors. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link][9]

  • Zare, A., et al. (2018). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic Chemistry, 81, 46-52. [Link][13]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of Diethyl 4-(Aryl)-1,4-dihydropyridine-3,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of 1,4-Dihydropyridine Scaffolds

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in the management of cardiovascular diseases.[1] However, the biological activities of this versatile heterocyclic system extend far beyond calcium channel modulation. A growing body of evidence has highlighted the significant antimicrobial properties of various 1,4-DHP derivatives, positioning them as promising candidates in the urgent quest for novel anti-infective agents.[2] These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a representative class of these compounds: diethyl 4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . We will delve into the causality behind the synthetic strategy, provide detailed, field-proven protocols for their preparation and antimicrobial testing, and discuss the proposed mechanisms underpinning their biological activity.

Scientific Foundation: Mechanism of Antimicrobial Action

While the precise mechanism of antimicrobial action for all 1,4-DHP derivatives is not fully elucidated and can be multifactorial, current research points towards several key pathways. Unlike their cardiovascular counterparts that primarily target calcium channels, the antimicrobial effects of many 1,4-DHPs are thought to arise from their ability to interfere with essential bacterial processes.

One of the proposed mechanisms involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and repair.[2] This mode of action is conceptually similar to that of quinolone antibiotics. The structural features of the 1,4-DHP ring and its substituents likely facilitate binding to the enzyme-DNA complex, thereby stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.

Furthermore, the lipophilicity of these compounds, influenced by the nature of the aryl substituent at the C4 position, plays a crucial role. Increased lipophilicity can enhance the compound's ability to penetrate the complex bacterial cell wall and membrane, allowing it to reach and interact with intracellular targets.[2] Some studies also suggest that certain 1,4-DHP derivatives may disrupt cellular respiration or other vital enzymatic activities within the microbial cell.[4] The diversity of potential targets underscores the importance of this scaffold in developing antimicrobials with novel mechanisms of action, which is critical for overcoming existing resistance patterns.

Synthesis of a Representative Compound: Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The most reliable and straightforward method for the synthesis of 1,4-dihydropyridine derivatives is the Hantzsch pyridine synthesis .[5] This multicomponent reaction offers high atom economy by combining an aldehyde, two equivalents of a β-ketoester, and an ammonia source in a single pot.[6]

Below is a detailed protocol for the synthesis of a representative compound, diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, chosen for its documented synthesis and as an exemplar of this chemical class.[7]

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis reagents Reagents: - 4-Chlorobenzaldehyde - Ethyl acetoacetate (2 eq.) - Ammonium hydroxide mixing Mix Reagents in Ethanol reagents->mixing reflux Reflux Reaction Mixture (e.g., 4 hours) mixing->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Pure Crystalline Product recrystallization->product

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.

Protocol: Hantzsch Synthesis

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium hydroxide solution (e.g., 25%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (0.01 mol) in ethanol.

  • Addition of Reagents: To this solution, add ethyl acetoacetate (0.02 mol, 2 equivalents) followed by the dropwise addition of ammonium hydroxide (e.g., 5 mL).[1] The order of addition can be critical to avoid side reactions. Using ammonia as the nitrogen source is fundamental to forming the dihydropyridine ring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within 2-4 hours.[1] The heat provides the necessary activation energy for the condensation and cyclization steps.

  • Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[1]

  • Purification: The purity of the product can be significantly enhanced by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

  • Drying and Characterization: Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid.[7] Confirm the structure and purity using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocols for Antimicrobial Activity Assessment

To ascertain the antimicrobial efficacy of the synthesized 1,4-DHP derivatives, standardized microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are robust and allow for the quantitative assessment of antimicrobial activity.

Diagram of the Antimicrobial Testing Workflow:

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compound Prepare Serial Dilutions of 1,4-DHP Derivative inoculate_plate Inoculate 96-Well Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate_plate incubate_mic Incubate Plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture plate_agar Plate onto Agar Medium subculture->plate_agar incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_agar->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Standard workflow for determining MIC and MBC values.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized 1,4-DHP derivative

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized 1,4-DHP derivative in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest concentration to be tested.

  • Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the prepared compound solution (at 2x concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. This creates a gradient of compound concentrations. Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous protocol

  • Sterile Mueller-Hinton Agar (MHA) plates (or appropriate agar for fungi)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a separate, clearly labeled sector of an MHA plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Representative Antimicrobial Activity

While extensive data for a single diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate derivative is not available in a consolidated form, the following table presents representative MIC values for various 1,4-dihydropyridine derivatives against common pathogens to illustrate their potential spectrum of activity.

Compound Class/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
C2-Substituted 1,4-DHPs25 µg/mL100 µg/mLModerate Activity[2]
4-Aryl-1,4-DHPsModerate ActivityModerate ActivityModerate Activity[3]
Diethyl 4-(aryl)-2,6-dimethyl-1,4-DHPsModerate ActivityModerate ActivityNot Reported[8]

Note: The values presented are illustrative and derived from studies on various 1,4-DHP derivatives. Actual MIC values must be determined experimentally for each specific compound and microbial strain.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of essential controls:

  • Sterility Control: A well containing only sterile broth ensures that the medium is not contaminated.

  • Growth Control: A well containing broth and the microbial inoculum, but no test compound, confirms the viability and growth of the microorganism under the assay conditions.

  • Reference Standards: Running the assays in parallel with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) provides a benchmark for the activity of the test compound and validates the assay's sensitivity.

Consistent results across replicate wells and experiments, along with expected outcomes for the controls, ensure the trustworthiness and reliability of the generated data.

Conclusion

The diethyl 4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate scaffold represents a promising starting point for the development of novel antimicrobial agents. The Hantzsch synthesis provides a robust and efficient route to these molecules. By employing the standardized and well-controlled protocols for MIC and MBC determination outlined in these notes, researchers can reliably assess the antimicrobial potential of their synthesized derivatives. The multifaceted mechanisms of action associated with this class of compounds offer exciting opportunities to combat drug-resistant pathogens. Further investigation into structure-activity relationships will be crucial in optimizing this scaffold to produce the next generation of effective anti-infective therapies.

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2012). Molecules. [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022). Frontiers in Microbiology. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2005). Molecules. [Link]

  • Antibacterial and Antileishmanial Activity of 1,4‐Dihydropyridine Derivatives. (2024). Chemistry & Biodiversity. [Link]

  • Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. (2012). Journal of Saudi Chemical Society. [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. (2014). RSC Advances. [Link]

  • Synthesis, crystal structure, DFT calculations and antimicrobial activity of 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. (2016). Journal of Molecular Structure. [Link]

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (2023). Molecules. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Advances. [Link]

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (2012). Molecules. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. (2015). European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Evaluating the Antioxidant Properties of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates as Antioxidants

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its calcium channel modulating activities.[1][2] However, the therapeutic potential of DHPs extends beyond this, with a growing body of evidence highlighting their significant antioxidant properties.[1][3][4][5] This guide focuses on a specific subclass, the 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates, and provides a comprehensive framework for the investigation of their antioxidant capabilities. These compounds, structurally analogous to the biologically crucial NADH, are gaining attention for their potential to mitigate oxidative stress, a key pathological factor in numerous diseases including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][6][7]

The rationale for investigating these specific derivatives lies in their unique electronic and structural features. The presence of the 4-oxo group and the dicarboxylate moieties at the 3 and 5 positions can significantly influence the electron density of the dihydropyridine ring, which is crucial for radical scavenging activity.[1] Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of novel and potent antioxidant agents.[8][9][10]

This document serves as a detailed guide for researchers, providing not only step-by-step protocols for key antioxidant assays but also the underlying scientific principles and rationale for experimental design. By offering a self-validating system of protocols and a deep dive into the causality of experimental choices, we aim to empower researchers to generate robust and reproducible data in their exploration of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates as a promising new class of antioxidants.

I. Foundational Concepts: Synthesis and Mechanism of Antioxidant Action

A foundational understanding of the synthesis and proposed antioxidant mechanisms of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates is essential for a thorough investigation.

A. General Synthesis Strategies

The synthesis of 1,4-dihydropyridine derivatives is often achieved through the Hantzsch reaction.[1][11] More specialized methods have been developed for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates and their dicarboxylate analogs.[12][13][14][15] These methods often involve multi-component reactions that allow for the systematic variation of substituents on the dihydropyridine ring, facilitating the exploration of structure-activity relationships.

B. Proposed Mechanisms of Antioxidant Action

The antioxidant activity of dihydropyridine derivatives is primarily attributed to their ability to act as reducing agents, donating a hydrogen atom from the N1 position or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] The stability of the resulting dihydropyridinyl radical is a key determinant of its antioxidant potency. Furthermore, some dihydropyridines may exert their antioxidant effects through indirect mechanisms, such as inducing the expression of endogenous antioxidant enzymes or modulating cellular signaling pathways involved in oxidative stress responses.[16]

cluster_0 Proposed Antioxidant Mechanisms of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates DHP 4-oxo-1,4-dihydropyridine -3,5-dicarboxylate Direct Direct Scavenging DHP->Direct H• or e- donation Indirect Indirect Mechanisms DHP->Indirect ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) ROS->Direct Neutralized Neutralized Species Direct->Neutralized Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Indirect->Enzymes cluster_1 In Vitro Antioxidant Assay Workflow Start Synthesized 4-oxo-1,4-dihydropyridine -3,5-dicarboxylates Screening Initial Screening Start->Screening DPPH DPPH Assay IC50 Determine IC50 / TEAC DPPH->IC50 ABTS ABTS Assay ABTS->IC50 Screening->DPPH Screening->ABTS Rank Rank Compounds by Potency IC50->Rank

Caption: Workflow for in vitro antioxidant screening of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates.

B. Cell-Based Assays: Assessing Biological Relevance

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the test compound. [17]

  • Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated within cells. [6][17][18]DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [6][7]Antioxidants can prevent the formation of DCF by scavenging the intracellular ROS.

  • Protocol:

    • Cell Culture:

      • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well. [17] * Incubate for 24 hours at 37°C in a 5% CO2 incubator until cells are confluent.

    • Treatment:

      • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

      • Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA. Quercetin is often used as a standard. [6][17] * Incubate for 1 hour at 37°C.

    • Oxidative Stress Induction and Measurement:

      • Remove the treatment solution and wash the cells with PBS.

      • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution to induce oxidative stress. [17] * Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour. [6][17] 4. Data Analysis:

      • Calculate the area under the curve (AUC) for both control and treated wells.

      • Calculate the CAA value using the formula: CAA unit = 100 - ( ∫SA / ∫CA ) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

      • Express the results as micromoles of quercetin equivalents (QE) per 100 micromoles of the pure compound. [17]

III. Data Presentation and Interpretation

A. Quantitative Data Summary

For a clear comparison of the antioxidant activity of different 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates, it is recommended to present the data in a tabular format.

Compound IDDPPH IC50 (µM)ABTS TEACCAA Value (µmol QE/100 µmol)
Standard (e.g., Quercetin) ValueValueValue
Compound 1 ValueValueValue
Compound 2 ValueValueValue
... .........
B. Structure-Activity Relationship (SAR) Analysis

A critical aspect of the investigation is to establish a clear structure-activity relationship. By systematically modifying the substituents on the 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate core, researchers can identify the key structural features that contribute to antioxidant potency. For example, the presence of electron-donating groups on an aromatic ring at the 4-position can enhance antioxidant activity. [1]Conversely, bulky substituents may hinder the interaction with free radicals.

IV. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are essential:

  • Positive and Negative Controls: Always include a well-characterized standard antioxidant (e.g., Ascorbic Acid, Trolox, Quercetin) as a positive control and a vehicle control as a negative control in every experiment.

  • Reproducibility: Perform all experiments in triplicate and repeat the experiments on different days to ensure reproducibility.

  • Orthogonal Assays: Employing multiple assays that measure antioxidant activity through different mechanisms (e.g., hydrogen atom transfer vs. electron transfer) provides a more comprehensive and validated assessment of a compound's antioxidant potential.

V. Conclusion

The 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate scaffold represents a promising starting point for the development of novel antioxidant agents. By following the detailed protocols and application notes provided in this guide, researchers can systematically evaluate the antioxidant properties of these compounds, from initial chemical screening to more biologically relevant cellular assays. A thorough understanding of the underlying principles and a commitment to rigorous experimental design will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • GM Binder. (n.d.). Abts assay protocol pdf. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of different dihydropyridines. [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐substtuted 4‐oxo‐1,4‐dihydropyridine‐3,5‐dicarboxylates. [Link]

  • PubMed. (2003, March 7). Antioxidant activity of different dihydropyridines. [Link]

  • National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. (2022, June 17). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. (n.d.). Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates from Dimethyl 3-Oxopentane-1,5-dioates. [Link]

  • PubMed. (2005, March). Different antioxidative potencies of dihydropyridine calcium channel modulators in various models. [Link]

  • Gavin Publishers. (2020, December 18). The Antioxidant Activity of Dihydropyridine Derivatives. [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • Hindawi. (2022, January 9). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. [Link]

  • Ankara University. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • PubMed. (1998, November 16). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. [Link]

  • PubMed Central. (2018, September 19). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. [Link]

  • MDPI. (2021, March 19). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]

  • National Institutes of Health. (2019, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. [Link]

  • National Institutes of Health. (2004, February 19). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Link]

  • MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]

  • PubMed. (2001). Antioxidant activity of 4-flavonil-1,4-dihydropyridine derivatives. [Link]

  • Frontiers. (2024, July 29). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. [Link]

  • ACS Publications. (2018, May 9). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer and Cytotoxic Effects of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Therapeutic Avenue for a Classic Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously associated with L-type calcium channel blockers used in treating hypertension.[1] However, a growing body of evidence reveals that certain DHP analogs, including derivatives of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, possess significant cytotoxic and anticancer properties.[2] This activity often appears to be independent of their canonical role in calcium channel modulation, suggesting novel mechanisms of action that are of great interest in oncology drug discovery.[3][4][5]

These compounds have demonstrated efficacy against a range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and leukemia (MOLT-4), making them attractive candidates for further development.[6][2] Structure-activity relationship (SAR) studies have begun to shed light on the molecular features crucial for this cytotoxicity. For instance, the symmetry of the DHP ring and the nature of the substituent at the C4 position can play a pivotal role in determining anticancer potency. Some symmetric Hantzsch esters, such as those with 4-(4-benzyloxyphenyl) or 4-(4-bromophenyl) groups, have shown particularly promising activity with low micromolar IC50 values.[6][7]

This document serves as a technical guide for researchers, providing a strategic workflow and detailed protocols to systematically evaluate the anticancer potential of novel this compound analogs.

Hypothesized Mechanisms of Anticancer Action

While the precise signaling pathways for all DHP analogs are still under active investigation, current research points towards a multi-faceted mechanism involving the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. Some derivatives have also been shown to modulate immune signaling pathways by suppressing PD-L1 transcription via inhibition of STAT1 phosphorylation.[8]

The diagram below illustrates a plausible, generalized signaling cascade initiated by a cytotoxic DHP analog, leading to cancer cell death.

G DHP DHP Analog ROS ↑ Reactive Oxygen Species (ROS) DHP->ROS Mito Mitochondrial Stress DHP->Mito p53 p53 Stabilization ROS->p53 Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK Arrest G2/M Arrest CDK->Arrest

Figure 1: Hypothesized signaling pathway for DHP-induced cytotoxicity.

Application Notes: A Strategic Workflow for Compound Evaluation

A systematic and tiered approach is crucial for efficiently screening and characterizing novel DHP analogs. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic assays. This strategy ensures that resources are focused on the most promising candidates.

Figure 2: Strategic workflow for evaluating novel DHP analogs.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from primary screening should be tabulated to facilitate direct comparison between analogs and against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is the key metric.

Table 1: Example Cytotoxicity Data for DHP Analogs

Compound ID R Group at C4 Cancer Cell Line IC50 (µM)[6] Selectivity Index (SI)*
DHP-18 4-Benzyloxyphenyl HeLa 3.6 >5.0
DHP-18 4-Benzyloxyphenyl MCF-7 5.2 1.86
DHP-19 4-Bromophenyl HeLa 2.3 >10.0
DHP-19 4-Bromophenyl MCF-7 5.7 >3.0
DHP-20 3-Fluorophenyl HeLa 4.1 >6.0
DHP-20 3-Fluorophenyl MCF-7 11.9 >2.0
Doxorubicin (Standard) HeLa 0.05 -
Doxorubicin (Standard) MCF-7 0.02 -

*Selectivity Index (SI) = IC50 in normal cells (e.g., GM07492A fibroblasts) / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a DHP analog that is required to reduce the viability of a cancer cell population by 50% (IC50). The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9]

  • Solubilization solution: DMSO or isopropanol with 0.04 N HCl.[10]

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). Dilute the cell suspension to an optimized density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the DHP analog in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).[11] Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, carefully remove the medium and add 100 µL of fresh, serum-free medium plus 10 µL of the 5 mg/mL MTT reagent to each well.[12] Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis Induction (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Its principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[13] Propidium Iodide (PI), a fluorescent DNA-binding dye, is membrane-impermeable and thus is excluded from live and early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[14]

G cluster_workflow Annexin V/PI Assay Workflow A 1. Treat Cells with DHP analog (e.g., at IC50 conc.) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI (15 min, dark) C->D E 5. Analyze by Flow Cytometry D->E

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cells treated with DHP analog and controls

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the DHP analog (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[14]

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[15] The principle is that the fluorescent dye Propidium Iodide (PI) binds stoichiometrically to the major groove of double-stranded DNA.[16][17] Therefore, the fluorescence intensity emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate DNA content.[18]

Materials:

  • Cells treated with DHP analog and controls

  • PBS

  • Cold 70% ethanol (for fixation)

  • PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). RNase A is crucial to prevent staining of double-stranded RNA.[16][18]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[16] Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS to rehydrate the cells.

  • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale to properly resolve the 2-fold difference in fluorescence between G1 and G2/M peaks.[18]

Protocol 4: Measurement of Executioner Caspase Activity

This assay quantifies the activity of caspase-3 and caspase-7, the key executioner enzymes in the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive. They utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[19] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[19][20]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates suitable for luminescence

  • Cells treated with DHP analog and controls

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a suitable density and treat with the DHP analog as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[20]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition format lyses the cells and initiates the reaction.[19]

  • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound analogs as potential anticancer agents. By systematically assessing cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can effectively identify and prioritize lead candidates for further investigation. Future work should focus on elucidating the precise molecular targets of the most potent compounds and evaluating their efficacy and safety in in vivo cancer models. The versatility of the DHP scaffold continues to offer exciting opportunities for the development of novel and effective cancer therapeutics.

References

  • Dastmalchi, S., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 497–503. [Link]

  • de Oliveira, T. A., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(16), 4978. [Link]

  • Dastmalchi, S., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. ResearchGate. [Link]

  • Dastmalchi, S., et al. (2011). Cytotoxic effect of some 1, 4-dihydropyridine derivatives containing nitroimidazole moiety. Iranian Journal of Pharmaceutical Research, 10(3), 497-503. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Sorkhi, H., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 863–870. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. [Link]

  • Grinberg, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50630. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Elabscience. (2021). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Sun, C., et al. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Frontiers in Pharmacology, 11, 608223. [Link]

  • Wang, Y., et al. (2023). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization. ResearchGate. [Link]

  • Oliveira, T., et al. (2021). Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 770–777. [Link]

  • Bhalara, P. D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-cancer agents in medicinal chemistry, 17(8), 1159–1169. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 770-777. [Link]

  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 23(19), 6541-6549. [Link]

  • Ahn, B., et al. (2019). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData, 4(2), x190130. [Link]

  • Simple Med. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. The Journal of general physiology, 155(11), e202313410. [Link]

  • Dunn, D. A., et al. (1995). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 2, (11), 2153-2158. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. Bioorganic Chemistry, 81, 455-466. [Link]

  • Wang, C. C., & Chen, I. C. (2007). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 63(Pt 1), o273–o274. [Link]

  • Słoczyńska, K., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 26(23), 7351. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate Analogues in the Synthesis of Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dihydropyridine (DHP) calcium channel blockers, a critical class of drugs for treating cardiovascular diseases such as hypertension and angina.[1][2][3] This document focuses on the pivotal Hantzsch pyridine synthesis, a classic multi-component reaction that efficiently constructs the core dihydropyridine scaffold essential for their pharmacological activity.[2][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol for the synthesis of Nifedipine as a representative DHP, and outline the necessary characterization and safety protocols.

The Central Role of the Dihydropyridine Scaffold in Calcium Channel Blockage

Dihydropyridine calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular disorders. Their therapeutic effect stems from their ability to block the influx of Ca²⁺ ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[5][6] This inhibition leads to vasodilation, a widening of blood vessels, which in turn reduces systemic blood pressure.[6][7]

The pharmacological activity of these drugs is intrinsically linked to the 1,4-dihydropyridine ring structure. The Hantzsch synthesis, reported by Arthur Rudolf Hantzsch in 1881, provides a straightforward and efficient method for constructing this crucial heterocyclic system from simple acyclic precursors.[4][8] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[4][9]

The Hantzsch Dihydropyridine Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a powerful one-pot reaction that proceeds through a series of interconnected equilibria, culminating in the formation of the dihydropyridine ring. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product + β-Ketoester (1) Beta-Ketoester_1 β-Ketoester (1) Beta-Ketoester_1->Knoevenagel_Product Ammonia Ammonia Enamine Enamine Ammonia->Enamine + β-Ketoester (2) Beta-Ketoester_2 β-Ketoester (2) Beta-Ketoester_2->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine (Michael Addition) Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: The Hantzsch Dihydropyridine Synthesis Mechanism.

Experimental Protocol: Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine, a widely used dihydropyridine calcium channel blocker, via the Hantzsch reaction.[10][11]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Nitrobenzaldehyde151.1215.1 g0.1
Methyl Acetoacetate116.1225.5 g0.22Use in slight excess.
Ammonia (25% aq. solution)17.03 (as NH₃)20 mL~0.29Nitrogen source.
Methanol32.0450 mL-Solvent.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.1 g (0.1 mol) of 2-nitrobenzaldehyde and 25.5 g (0.22 mol) of methyl acetoacetate in 50 mL of methanol.

  • Addition of Ammonia: To the stirred solution, slowly add 20 mL of a 25% aqueous ammonia solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

  • Filtration and Washing: Collect the yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C to obtain the crude Nifedipine.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants Dissolve 2-Nitrobenzaldehyde & Methyl Acetoacetate in Methanol Add_Ammonia Slowly add aqueous Ammonia Reactants->Add_Ammonia Reflux Reflux for 4-6 hours Add_Ammonia->Reflux Cooling Cool to room temperature, then in an ice bath Reflux->Cooling Filtration Vacuum filter the crystals Cooling->Filtration Washing Wash with cold Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize (optional) Drying->Recrystallization Nifedipine Pure Nifedipine Drying->Nifedipine (if not recrystallized) Recrystallization->Nifedipine

Caption: Experimental Workflow for the Synthesis of Nifedipine.

Characterization of the Synthesized Product

The identity and purity of the synthesized Nifedipine should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the synthesized compound should be determined and compared with the literature value for Nifedipine (approximately 172-174 °C).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in Nifedipine. Key absorptions include N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester groups (around 1690 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed structural information. Expect to see signals for the aromatic protons, the N-H proton, the proton at the C4 position of the dihydropyridine ring, the methyl protons, and the methoxy protons of the ester groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound, which should correspond to that of Nifedipine (346.33 g/mol ).

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with the chemicals involved in the Hantzsch synthesis.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12][13]

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[13][15]

  • Handling of Reagents:

    • 2-Nitrobenzaldehyde: Is a skin and eye irritant. Avoid contact with skin and eyes.

    • Methyl Acetoacetate: Is flammable and can cause skin and eye irritation.

    • Ammonia: The concentrated aqueous solution is corrosive and has a pungent odor. Handle with care to avoid inhalation and skin contact.

    • Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following these detailed application notes and protocols, researchers can confidently and safely synthesize dihydropyridine-based calcium channel blockers for further study and development.

References

  • Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. PubMed.
  • An asymmetric synthesis of chiral dihydropyridine calcium channel blockers.
  • Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC - NIH.
  • Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Synthesis of Nifedipine.
  • Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers. Function.
  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and deriv
  • Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calcul
  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. RxList.
  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and deriv
  • Calcium channel blocker. Wikipedia.
  • 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship.
  • Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium.
  • Nifedipine synthesis. ChemicalBook.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkjY7brXpW9vCd3sD4FBylzopQxUoGvI1c1RBEQegmSglA8UdtT77b7YKJA1nrIPrIdxLwAMgSsViQ8iL4X7CnFp8ghxanfopLsKJzEbYudpBTxqO28TtG_urfDjMLSsvTQOMy8fK3Eh0B16KhGGTeip71JfOeFNXkQ0cYL1SOyhEz_MgUO-5M2oqkGyVKG5_aA==]([Link]

Sources

Application Notes: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 4-Pyridone Core

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast array of therapeutic agents. Within this family, the 1,4-dihydropyridine (DHP) nucleus is renowned, most notably for its role in L-type calcium channel blockers like Nifedipine and Amlodipine, which have revolutionized cardiovascular medicine. However, a closely related yet structurally distinct scaffold, Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, also known as a 4-pyridone, offers a unique and versatile platform for drug discovery.

Unlike traditional 4-aryl-1,4-DHPs, the presence of a carbonyl group at the C4-position fundamentally alters the molecule's electronic and steric properties. This modification shifts the focus from calcium channel modulation to a diverse range of other biological targets. The 4-pyridone core, with its capacity for hydrogen bonding and its rigid, planar structure, serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation. This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and medicinal chemistry applications of this compound, a key starting material for a new generation of therapeutic candidates.

Synthesis of the Core Scaffold

The classical Hantzsch synthesis, while effective for traditional 1,4-dihydropyridines, is not the most direct route to the 4-oxo variant. A more robust and analogous approach is a modified cyclocondensation reaction reminiscent of the Gould-Jacobs reaction, which is used to form 4-hydroxyquinolines (which exist as 4-quinolones).[1][2] This methodology provides a reliable pathway to the this compound scaffold.

Protocol: Synthesis of this compound

This protocol outlines a plausible and efficient two-step synthesis of the title compound.

Step 1: Synthesis of Diethyl 3-aminopent-2-enedioate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 3-oxopentanedioate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Ammonia: To the stirred solution, add a source of ammonia, such as a solution of ammonia in ethanol or ammonium acetate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield diethyl 3-aminopent-2-enedioate as a solid.

Step 2: Cyclization to this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the diethyl 3-aminopent-2-enedioate (1 equivalent) from Step 1 in a high-boiling point solvent like diphenyl ether.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction for the formation of the cyclized product by TLC.

  • Isolation and Purification: After cooling, the reaction mixture is often diluted with a non-polar solvent like hexane to precipitate the product. The solid product is then collected by filtration, washed with the non-polar solvent, and dried. Further purification can be achieved by recrystallization to afford this compound.

Medicinal Chemistry Applications and Derivatization Strategies

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The key positions for derivatization are the nitrogen at position 1 (N1) and the ester functionalities at positions 3 and 5.

Derivatization Workflow

Caption: General derivatization strategies for the core scaffold.

Anticancer Activity

The 4-pyridone scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity.[3][4] Derivatives have been shown to inhibit tumor cell growth through various mechanisms, including the induction of oxidative stress and subsequent DNA damage.[5]

a. N-Substituted Derivatives as Anticancer Agents

The introduction of various substituents at the N1 position has been a fruitful strategy for developing potent anticancer agents.

Protocol: Synthesis of N-Aryl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate Derivatives

  • Deprotonation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation/Arylation: After stirring for 30 minutes, add the desired aryl halide (e.g., a substituted benzyl bromide or aryl iodide, 1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

b. Biological Evaluation: In Vitro Cytotoxicity Assay

The anticancer activity of synthesized derivatives can be evaluated using the sulforhodamine B (SRB) assay, a common method for determining cell viability.

Protocol: SRB Assay for Cytotoxicity

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-pyridone derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and stain with a 0.4% (w/v) solution of SRB in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. The results are typically expressed as GI50 (concentration causing 50% growth inhibition).

Table 1: Example Anticancer Activity of 4-Pyridone Derivatives

CompoundCell LineActivity (GI50, µM)Reference
Derivative 4gVarious1-10[6]
SambutoxinVariousVaries[5]
Antimicrobial Activity

The 4-pyridone nucleus is also a key component of compounds with significant antimicrobial properties, including antibacterial and antifungal activities.[7][8]

a. Derivatization for Antimicrobial Agents

Modifications of the core structure, particularly at the N1 position and the C3/C5 ester groups, can lead to potent antimicrobial agents. The synthesis of N-substituted derivatives follows the protocol described in the anticancer section.

b. Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Antimicrobial Activity of Pyridine/Pyridone Derivatives

Compound ClassOrganismActivity (MIC, µg/mL)Reference
Prattinin A DerivativesS. aureus, E. coli, P. aeruginosa11.7 - 46.9[9]
4-Pyridinone DerivativesGram-negative bacteriaVaries[8]
Quinazolinone DerivativesVarious bacteria and fungiVaries[10]
Other Potential Therapeutic Applications

The versatility of the 4-pyridone scaffold extends to other therapeutic areas:

  • Antimalarial Activity: Certain 4-pyridone derivatives have been identified as potent antimalarial agents, acting via inhibition of the mitochondrial electron transport chain's cytochrome bc1 complex.[11][12]

  • Anti-inflammatory and Anticoagulant Activity: The structural features of 4-pyridones make them attractive candidates for the development of novel anti-inflammatory and anticoagulant drugs.[4]

Mechanism of Action: A Conceptual Overview

The biological activities of 4-pyridone derivatives are diverse and depend on their specific substitution patterns. Below is a conceptual representation of a potential mechanism for their anticancer effects.

Sources

Troubleshooting & Optimization

Improving the yield of the Hantzsch dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this cornerstone multi-component reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing yields, troubleshooting common issues, and understanding the causality behind experimental choices.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most frequently encountered challenges in the Hantzsch synthesis. Each answer provides not just a solution, but a rationale grounded in chemical principles to empower your experimental design.

Q1: My Hantzsch reaction is resulting in a disappointingly low yield. What are the primary factors I should investigate?

A1: Low yields in the classical Hantzsch synthesis are a well-documented issue, often stemming from the reaction's sensitivity to several factors.[1][2] The traditional approach, often involving refluxing in ethanol or acetic acid for extended periods, can lead to product degradation.[2][3] Here is a systematic approach to troubleshooting:

  • Purity of Reactants: The integrity of your starting materials is paramount. Impurities in the aldehyde, β-ketoester, or the ammonia source can introduce competing side reactions that consume reactants and complicate purification.[2][4] We recommend using freshly distilled aldehydes and high-purity β-ketoesters.

  • Reaction Kinetics and Equilibrium: The classical, uncatalyzed reaction is often slow.[5] Incomplete conversion is a common cause of low yields.[2] The reaction involves multiple equilibrium steps; to drive it towards the product, consider increasing reactant concentration or, in some cases, running the reaction under solvent-free conditions.[2][6]

  • Thermal Degradation: 1,4-Dihydropyridines (1,4-DHPs) can be sensitive to prolonged heating.[2] Extended reaction times at high temperatures, typical of the classical method, may lead to decomposition or facilitate the over-oxidation of the desired dihydropyridine to the corresponding pyridine, which is a common side product.[1][2]

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. Traditional solvents like ethanol may not be the most effective for all substrate combinations.[2] Modern approaches have demonstrated that solvents like water, or even solvent-free systems, can lead to significantly higher yields.[1][3][7]

Q2: I'm observing a significant amount of unreacted starting material, even after a long reaction time. How can I drive the reaction to completion?

A2: Incomplete conversion is a strong indicator that the reaction kinetics are too slow under your current conditions. The activation energy for the uncatalyzed Hantzsch reaction can be substantial. To overcome this, consider the following interventions:

  • Catalysis: This is the most impactful modification you can make. The Hantzsch reaction is amenable to both Brønsted and Lewis acid catalysis.[2][5] Catalysts activate the carbonyl groups of the aldehyde and β-ketoester, accelerating the key condensation and addition steps.[5] A wide array of effective catalysts has been reported, from simple acids like p-toluenesulfonic acid (p-TSA) to more advanced heterogeneous catalysts.[1][5][8]

  • Alternative Energy Sources: Microwave irradiation and ultrasonic agitation are powerful tools for accelerating the reaction.[1][2] These methods provide localized, efficient energy transfer, often reducing reaction times from hours to minutes and dramatically improving yields.[1][2][9]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate.[2] Interestingly, conducting the reaction in water, sometimes in the presence of micelles (e.g., using SDS), has been shown to provide excellent yields, a phenomenon attributed to the hydrophobic effect organizing the reactants.[1][7][10]

Q3: My purification is difficult due to the presence of multiple side products. What are these byproducts and how can I prevent their formation?

A3: The formation of side products is a common challenge that directly impacts yield and complicates downstream processing.[1][2] Key byproducts include:

  • Oxidized Pyridine: The 1,4-DHP product can be easily oxidized to the corresponding aromatic pyridine, especially under harsh reaction conditions or during workup.[1][10] This is often the most common impurity. To minimize this, avoid excessive heating and consider conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Knoevenagel and Michael Adducts: The reaction proceeds through a Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) and an enamine intermediate (from the second equivalent of the β-ketoester and ammonia).[11][12] If the final cyclization is slow, these intermediates can accumulate or participate in undesired side reactions, such as Michael addition with another equivalent of the enamine.[2][13]

  • Unidentified Byproducts: The choice of ammonia source can be critical. Using ammonium salts of strong acids (e.g., NH₄Cl) may lead to lower efficiency and the formation of inseparable mixtures of byproducts compared to salts of weak acids like ammonium acetate or ammonium carbonate.[3][7]

To mitigate side product formation, optimizing the order of reagent addition can be critical in unsymmetrical Hantzsch reactions.[14] Furthermore, employing a suitable catalyst can accelerate the desired reaction pathway, outcompeting the formation of side products.[5][15]

Frequently Asked Questions (FAQs)

Q4: What is the currently accepted mechanism for the Hantzsch synthesis?

A4: The Hantzsch synthesis is a multi-step process, and while several pathways have been proposed, the most widely accepted mechanism involves the formation of two key intermediates.[1][11]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).[11][16]

  • Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source to form a vinylogous amide, more commonly known as an enamine.[11][16]

  • Michael Addition & Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[8][11][12]

The following diagram illustrates this widely accepted pathway:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Final Steps Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel BetaKeto1 β-Ketoester (1 eq) BetaKeto1->Knoevenagel Knoevenagel Condensation BetaKeto2 β-Ketoester (1 eq) Enamine Enamine Intermediate BetaKeto2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine Formation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine (Product) MichaelAdduct->DHP Cyclization & Dehydration

Caption: Accepted reaction mechanism for the Hantzsch dihydropyridine synthesis.

Q5: How do I choose the right catalyst for my reaction?

A5: Catalyst selection is crucial and depends on your specific substrates, desired reaction conditions (temperature, solvent), and green chemistry considerations.[5] While the classical uncatalyzed reaction is often low-yielding (around 65% after 8 hours at reflux), modern catalysts can achieve >95% yield in under 30 minutes at lower temperatures.[5]

Here is a comparative guide to common catalyst types:

Catalyst TypeExample(s)Typical ConditionsAdvantagesConsiderations
Brønsted Acids p-TSA, Tannic AcidEthanol (reflux) or Water (80°C)Inexpensive, effective.[1][5]Can require heating, may not be suitable for acid-sensitive substrates.
Lewis Acids Yb(OTf)₃, Ceric Ammonium Nitrate (CAN)Solvent-free or EthanolHigh yields, often at room temp.[1][2][6]Metal-based, may require removal from the final product.
Heterogeneous Fe₃O₄@SiO₂-SO₃H, UiO-66-NH₂Ethanol (60°C or RT)Recyclable, easy to remove, high efficiency.[5][8]Higher initial cost, may require specific preparation.
"Green" Catalysts Ionic Liquids, Tannic AcidSolvent-free or WaterEnvironmentally friendly, often reusable.[1][5]Can be substrate-specific.

Modern heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) offer exceptional performance, combining high yields with easy, magnetic separation and recyclability.[5][8]

Q6: What is the best way to monitor the reaction's progress?

A6: Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[9][12] By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the limiting reagent (usually the aldehyde) and the appearance of the 1,4-DHP product spot. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether or hexane, will typically provide good separation.[6][17] This allows you to determine the optimal reaction time and prevent the formation of degradation or side products from unnecessarily long heating.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis Using a Heterogeneous Catalyst

This protocol utilizes a recyclable sulfonic acid catalyst, offering high yield, short reaction times, and adherence to green chemistry principles.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H catalyst (as per literature recommendation, e.g., 10 mol%)[5]

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst.

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture at 60°C. Monitor the reaction progress every 15 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion (typically 30-60 minutes, indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

  • Use a strong magnet on the outside of the flask to hold the catalyst, and carefully decant the solution into a separate beaker.

  • Wash the catalyst with a small amount of ethanol (2 x 3 mL), decanting the washings into the same beaker. The catalyst can be dried and reused.

  • The product-containing solution is typically of high purity. The solvent can be removed under reduced pressure. If further purification is needed, the crude product can be recrystallized from ethanol.[18]

Self-Validating System:

This protocol is self-validating through consistent TLC monitoring. The clear endpoint prevents over-running the reaction, which minimizes the risk of side-product formation (like oxidation to pyridine) and ensures reproducibility.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and solving common issues with the Hantzsch synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of All Reactants Start->CheckPurity Impure Purify/Replace Reactants CheckPurity->Impure Impure Pure Reactants are Pure CheckPurity->Pure Pure Impure->Start Re-run AddCatalyst Introduce a Catalyst (e.g., p-TSA, CAN) Pure->AddCatalyst NoImprovement1 Still Low Conversion AddCatalyst->NoImprovement1 No Improved Yield Improves AddCatalyst->Improved Yes IncreaseEnergy Use Alternative Energy (Microwave/Ultrasound) NoImprovement1->IncreaseEnergy IncreaseEnergy->Improved Yes NoImprovement2 Still Low Conversion IncreaseEnergy->NoImprovement2 No ChangeSolvent Optimize Solvent (e.g., Water, Solvent-Free) NoImprovement2->ChangeSolvent ChangeSolvent->Improved Yes NoImprovement3 Problem Persists ChangeSolvent->NoImprovement3 No

Caption: A systematic workflow for troubleshooting low yields in Hantzsch synthesis.

References

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]

  • Ghosh, A. K., et al. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. Retrieved from [Link]

  • ACS Catalysis. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Yang, J., et al. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • ResearchGate. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). Synthesis Methods of Calcium Channel Blockers: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • ResearchGate. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

  • Journal of Chemical Education. (1998). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Retrieved from [Link]

  • PNAS. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • National Institutes of Health. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Retrieved from [Link]

  • ACS Publications. (2005). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Retrieved from [Link]

  • ResearchGate. (2013). What will be the proper execution for getting the best yield out of the Hantzsch Reaction?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can effectively troubleshoot experiments, optimize reaction conditions, and improve both the yield and purity of your target compound.

Introduction

The synthesis of this compound, a key heterocyclic scaffold, is typically achieved through a multicomponent reaction that resembles the Guareschi-Thorpe condensation.[1][2] This process generally involves the condensation of diethyl malonate with an ammonia source, often formamide or ammonium acetate. While seemingly straightforward, this reaction is prone to the formation of various side products that can complicate purification and significantly reduce yields. This guide provides a structured approach to identifying, mitigating, and eliminating these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, linking them to potential side products and offering actionable solutions.

Q1: My reaction yield is very low, and the crude product is a complex mixture according to TLC/NMR. What are the likely side products?

A1: Low yields and complex mixtures are the most common complaints. The primary culprits are often side reactions involving the starting materials and intermediates. The expected reaction involves the condensation of two equivalents of diethyl malonate with an ammonia source. However, several competing pathways exist.

Probable Causes & Side Products:

  • Incomplete Reaction: Unreacted diethyl malonate and formamide will be present.

  • Self-Condensation of Diethyl Malonate: Diethyl malonate can undergo self-condensation, especially under strongly basic conditions, leading to various oligomeric byproducts.

  • Formation of Malonamide Intermediates: Reaction of diethyl malonate with the ammonia source can form mono- and di-amides (e.g., N-substituted malonamic acid ethyl ester), which may or may not proceed to the desired product.[3]

  • Hydrolysis: If water is present in the reaction medium (e.g., from reagents or solvent), the ester groups of both the starting material and the product can hydrolyze, leading to carboxylic acid impurities.[4][5] This is particularly relevant if the workup involves aqueous acidic or basic conditions.

Diagnostic Table of Potential Side Products:

Compound/Side ProductPotential CauseKey Identification Markers (TLC/NMR)
Unreacted Diethyl MalonateInefficient reaction conditions (low temp., short time), poor mixing.Distinct spot on TLC. 1H NMR will show a characteristic singlet for the active methylene protons (~3.4 ppm in CDCl3).
Ethyl N-formyl-2-cyanoacetamideReaction of cyanoacetate with formamide.More polar than starting materials on TLC. Presence of amide and nitrile functionalities.
Diethyl 2,4-dicyanoglutarateDimerization/Michael addition of cyanoacetate intermediates.Higher molecular weight, more complex NMR spectrum.
Hydrolyzed Carboxylic AcidsPresence of water, harsh pH during workup.Very polar (streaking or staying at baseline on TLC). Broad -OH peak in 1H NMR.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly opened reagents where possible.

  • Optimize Stoichiometry: An excess of the ammonia source (e.g., formamide) is often used to drive the reaction to completion, but a large excess can promote side reactions.[6] Experiment with molar ratios to find the optimal balance.

  • Control Temperature: Run the reaction at the recommended temperature. Higher temperatures can accelerate side reactions. Consider a stepwise temperature profile, starting cooler and gradually heating.

  • Sequential Reagent Addition: Instead of a one-pot approach, consider adding reagents sequentially. For instance, pre-forming an intermediate before the final cyclization step can sometimes lead to a cleaner reaction.[7][8]

Q2: I've isolated a product, but the spectroscopic data (NMR, Mass Spec) doesn't match the desired this compound. What could it be?

A2: A common issue is the formation of an isomeric or alternative cyclized product. The Guareschi-Thorpe and related syntheses can yield different heterocyclic cores depending on the precise reaction pathway followed.[1][9]

Probable Cause: Alternative Cyclization Pathway

The reaction mechanism involves a series of condensations and cyclizations. A slight deviation can lead to a different ring system. One of the most common alternative products is a 2-hydroxypyridine derivative (the tautomer of a 2-pyridone).

  • Diethyl 2-hydroxy-6-oxo-1,6-dihydropyridine-3,5-dicarboxylate: This can arise if the cyclization occurs in a different manner. It is an isomer of your target molecule and can be difficult to distinguish without careful spectroscopic analysis.

Troubleshooting & Characterization:

  • Re-examine 1H and 13C NMR: Look for the number of distinct ethyl ester signals. Check for the presence of an acidic proton (NH or OH). 2D NMR techniques (HSQC, HMBC) can be invaluable in confirming the connectivity of the carbon skeleton.

  • FT-IR Spectroscopy: Check for the presence of characteristic C=O (ketone and ester) and N-H/O-H stretching frequencies.

  • Optimize Catalyst/Solvent System: The choice of base or acid catalyst and the polarity of the solvent can influence the regioselectivity of the cyclization. Experimenting with different conditions may favor the formation of the desired 4-oxo isomer. For example, using a milder base or a non-polar solvent might alter the reaction pathway.

Workflow for Troubleshooting an Unexpected Product

G Main Reaction vs. Side Reaction cluster_main Main Pathway cluster_side Side Pathway A 2x Diethyl Malonate + NH3 Source B Knoevenagel/Michael Intermediates A->B S1 Diethyl Malonate + NH3 Source C Cyclization/ Dehydration B->C D Diethyl 4-oxo-1,4-dihydropyridine -3,5-dicarboxylate (Target) C->D S2 Amide Formation (e.g., Malonamide) S1->S2 S3 Stable Intermediate (Resists Cyclization) S2->S3

Sources

Hantzsch Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Optimization of the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful multi-component reaction. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your Hantzsch synthesis experiments.

Question 1: I'm experiencing very low yields in my Hantzsch reaction. What are the likely causes and how can I improve them?

Low yields in the classical Hantzsch synthesis are a frequent challenge and can often be attributed to several factors.[1] The traditional method, often involving prolonged heating in solvents like ethanol or acetic acid, can be inefficient and lead to product degradation.[1][2]

Core Areas for Investigation:

  • Suboptimal Reaction Conditions: The classic approach of refluxing in ethanol for extended periods is often not ideal.[1][2] Modern methodologies have demonstrated significant improvements with alternative energy sources and catalysts.

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can introduce competing side reactions, thereby reducing the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1][3]

  • Side Reactions: The formation of byproducts is a common culprit for low yields. These can include over-oxidation to the corresponding pyridine, or the formation of Michael adducts.[1]

Optimization Strategies:

  • Catalyst Integration: The uncatalyzed Hantzsch reaction is often slow and low-yielding. Introducing a catalyst can dramatically accelerate the reaction and improve yields.[1][4] A wide array of catalysts have been proven effective, including:

    • Brønsted acids: p-Toluenesulfonic acid (p-TSA)[1][4]

    • Lewis acids: Yb(OTf)₃[1]

    • Green Catalysts: Tannic acid, often used in water, offers an environmentally friendly and efficient option.[4]

    • Heterogeneous Catalysts: Solid-supported catalysts like Fe₃O₄@SiO₂-SO₃H or metal-organic frameworks (MOFs) such as UiO-66-NH₂ can provide near-quantitative yields in significantly shorter reaction times and allow for easier purification.[4]

  • Alternative Energy Sources:

    • Microwave Irradiation: This technique can drastically cut down reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1][5][6]

    • Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, has been shown to produce excellent yields (often exceeding 90%).[5]

  • Solvent Selection: While ethanol is the traditional choice, its polarity may not be optimal for all substrates.[1] Consider these alternatives:

    • Water: "On-water" synthesis is an eco-friendly approach that has been shown to be highly effective, often outperforming organic solvents.[2][7]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can increase the reaction rate and yield.[1][8] Ceric ammonium nitrate (CAN) has been successfully used as a catalyst for solvent-free Hantzsch synthesis at room temperature.[5][8]

    • Green Solvents: Glycerol and polyethylene glycol (PEG-400) are effective and environmentally benign solvent choices.[6][9]

Troubleshooting Workflow for Low Yields:

Caption: A stepwise approach to troubleshooting low yields in Hantzsch synthesis.

Question 2: My reaction is generating a mixture of regioisomers in an unsymmetrical Hantzsch synthesis. How can I improve the selectivity for a single product?

The formation of regioisomers is a common issue when attempting to synthesize unsymmetrical 1,4-DHPs using two different β-dicarbonyl compounds in a one-pot reaction.[10] This occurs because four different intermediates can form, leading to a mixture of the desired unsymmetrical products and two undesired symmetrical side products.[10]

The Causality of Regioisomer Formation:

The Hantzsch reaction proceeds through two key intermediates: a Knoevenagel condensation product (formed from an aldehyde and a β-dicarbonyl) and an enamine (formed from a β-dicarbonyl and ammonia).[9][10][11][12] When two different β-dicarbonyl compounds are present simultaneously, both can react to form their respective Knoevenagel products and enamines, leading to a statistical mixture of products.

Strategy for Regioisomeric Control: A Sequential Approach

To achieve high regioselectivity, a sequential, multi-step synthesis is the most effective strategy.[10] This approach involves the controlled, separate formation of the key intermediates before they are combined.

Step-by-Step Protocol for Regiospecific Synthesis:

  • Step 1: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound under conditions that favor the formation of the Knoevenagel product. This intermediate can often be isolated and purified.

  • Step 2: Enamine Formation: In a separate flask, react the second β-dicarbonyl compound with your ammonia source (e.g., ammonium acetate) to form the corresponding enamine. This can also be isolated.

  • Step 3: Michael Addition and Cyclization: Combine the purified Knoevenagel product and the enamine. This will initiate the Michael addition, followed by cyclization and dehydration to yield a single, specific unsymmetrical 1,4-DHP regioisomer.

By separating the formation of the key intermediates, you eliminate the possibility of cross-reactions that lead to a mixture of products.

Question 3: I am having difficulty purifying my 1,4-dihydropyridine product. What are the best practices for isolation and purification?

Purification of 1,4-DHPs can be challenging due to their potential instability and the presence of side products. Product loss during workup and purification is a common contributor to apparently low yields.[3]

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by simple filtration.[2]

  • Washing: Wash the crude product with cold water and then with a non-polar solvent like n-hexane to remove impurities.[8][13]

  • Recrystallization: The most common and effective method for purifying Hantzsch esters is recrystallization. Ethanol is a widely used solvent for this purpose.[8][13] Often, treatment with charcoal during recrystallization can help to remove colored impurities.[8][13]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an alternative. However, be aware that some 1,4-DHPs can be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be necessary.

A Note on Product Stability: 1,4-Dihydropyridines can be susceptible to oxidation to the corresponding pyridine, especially when exposed to air and light for extended periods.[5] It is advisable to store the purified product under an inert atmosphere and protected from light.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Hantzsch synthesis.

Question 4: What is the underlying mechanism of the Hantzsch pyridine synthesis?

The Hantzsch synthesis is a multi-component reaction that proceeds through a series of condensation and addition reactions.[4] While several pathways have been proposed, a generally accepted mechanism involves the following key steps:[9][11][14][15]

  • Knoevenagel Condensation: One equivalent of the β-dicarbonyl compound reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[9][11][16]

  • Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with ammonia (or an amine source) to generate a β-enamino ester.[9][11][16]

  • Michael Addition: The enamine acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[9][11][16]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine core.[9][11][16]

Hantzsch Reaction Mechanism Diagram:

Hantzsch_Mechanism cluster_0 Pathway 1 cluster_1 Pathway 2 Aldehyde1 Aldehyde Knoevenagel Knoevenagel Intermediate (α,β-unsaturated carbonyl) Aldehyde1->Knoevenagel BetaKetoester1 β-Ketoester BetaKetoester1->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ammonia Ammonia Enamine Enamine Intermediate Ammonia->Enamine BetaKetoester2 β-Ketoester BetaKetoester2->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP_Product 1,4-Dihydropyridine Cyclization->DHP_Product

Caption: The key intermediate pathways in the Hantzsch 1,4-dihydropyridine synthesis.

Question 5: How does the choice of aldehyde affect the Hantzsch reaction?

The structure of the aldehyde has a significant impact on the reaction's efficiency.

  • Aromatic Aldehydes: Aromatic aldehydes are widely used in the Hantzsch synthesis. Those bearing electron-withdrawing groups (e.g., nitro groups) tend to give higher yields.[9]

  • Steric Hindrance: Sterically hindered aldehydes, such as ortho-substituted benzaldehydes, may lead to reduced reaction efficiency.[9]

  • Aliphatic and α,β-Unsaturated Aldehydes: These are also viable substrates for the reaction.[9]

Question 6: I need to synthesize the final pyridine product, not the dihydropyridine. What are the best methods for oxidation?

The 1,4-dihydropyridine intermediate from the Hantzsch synthesis can be oxidized to the corresponding aromatic pyridine.[5] The driving force for this step is the formation of a stable aromatic ring.[5]

Common Oxidizing Agents:

  • Classical Oxidants: Traditional methods employ strong oxidizing agents like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).[5][9] However, these conditions can be harsh, leading to low yields and side products.[5]

  • Milder Oxidants: To overcome the drawbacks of harsh oxidants, milder and more efficient methods have been developed. These include:

    • Iodine in refluxing methanol[5]

    • Ferric chloride (FeCl₃)[5]

    • Manganese dioxide (MnO₂)[5]

    • Ceric ammonium nitrate (CAN)

  • "Green" Oxidation: In the interest of green chemistry, methods using air or O₂ as the oxidant, sometimes in the presence of a catalyst, have been developed.

Question 7: What are the key advantages of using a multi-component reaction like the Hantzsch synthesis?

The Hantzsch synthesis, as a multi-component reaction (MCR), offers several advantages over traditional linear synthetic routes:

  • Efficiency: It allows for the construction of complex, highly functionalized molecules in a single step from simple starting materials.[17]

  • Atom Economy: MCRs are inherently more atom-economical as most of the atoms from the starting materials are incorporated into the final product, reducing waste.

  • Simplicity: The one-pot nature of the reaction simplifies the experimental procedure, saving time, energy, and resources.[17]

Section 3: Data and Protocols

Table 1: Comparative Performance of Catalysts in Hantzsch Synthesis

This table summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, providing a clear comparison of their efficiency.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None EthanolReflux865[4]
p-TSA EthanolReflux682[4]
Tannic Acid H₂O80194[4]
Fe₃O₄@SiO₂-SO₃H Ethanol600.596[4]
UiO-66-NH₂ EthanolRoom Temp0.595[4]

Analysis: The data clearly demonstrates that catalyzed reactions provide significant advantages in terms of both reaction time and yield over the uncatalyzed process.[4] Modern heterogeneous catalysts show exceptional performance, offering high yields in short reaction times under mild conditions.[4]

Protocol 1: General Procedure for a Catalyzed Hantzsch Synthesis

This protocol provides a general method for the synthesis of a 1,4-dihydropyridine using a catalyst.

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonia source (e.g., ammonium acetate) (1.2 mmol)

  • Catalyst (e.g., p-TSA, 10 mol%)

  • Solvent (e.g., ethanol or water, 5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and the catalyst.

  • Add the solvent (5 mL) and stir the mixture at the desired temperature (e.g., reflux for ethanol, 80 °C for water).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or n-hexane.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.

References

  • Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. (n.d.). Benchchem.
  • Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. (n.d.). Benchchem.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. (n.d.). Benchchem.
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (n.d.).
  • "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (n.d.). NIH.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines. (n.d.). Benchchem.
  • Learning from the Hantzsch synthesis. (2000).
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing.
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University.
  • "strategies to avoid regioisomer formation in Hantzsch synthesis". (n.d.). Benchchem.

Sources

Technical Support Center: Synthesis of 4-Oxo-Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-oxo-dihydropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The synthesis of 4-oxo-dihydropyridines, often achieved through variations of the Hantzsch reaction, presents a unique set of challenges that require careful consideration of reaction conditions and mechanistic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of 4-oxo-dihydropyridines?

The synthesis of 4-oxo-dihydropyridines, while versatile, is often plagued by several key challenges that can impact yield, purity, and scalability. The most frequently reported issues include:

  • Low Product Yields: This is a multifaceted problem often stemming from incomplete reactions, degradation of the product under harsh conditions, or the formation of multiple side products.[1][2] The classical Hantzsch synthesis, for instance, is known for sometimes providing low yields.[1]

  • Side Reactions and Byproduct Formation: The multicomponent nature of the synthesis can lead to a variety of undesired products. A significant side reaction is the oxidation of the dihydropyridine ring to the corresponding aromatic pyridine derivative.[1] Other byproducts can arise from self-condensation of the reactants or alternative reaction pathways.

  • Purification Difficulties: The crude reaction mixture often contains unreacted starting materials, catalysts, and various byproducts, making the isolation of the pure 4-oxo-dihydropyridine challenging. The similar polarities of the desired product and impurities can complicate chromatographic separation. Some products may also have low solubility, making recrystallization difficult.[3]

  • Catalyst Deactivation: In catalytic versions of the synthesis, the catalyst can lose its activity due to poisoning by impurities in the reactants or solvents, or by fouling from polymeric byproducts.[4][5][6][7]

  • Long Reaction Times and Harsh Conditions: Traditional protocols may require prolonged heating at high temperatures, which can lead to the degradation of sensitive functional groups on the reactants or the final product.[1][2]

Q2: What is the underlying mechanism of the Hantzsch synthesis for preparing dihydropyridine derivatives, and how does it relate to 4-oxo-dihydropyridines?

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][8] The reaction proceeds through a series of intermediates. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates:

  • An enamine (specifically a β-enamino ester), formed from the reaction of one equivalent of the β-ketoester with ammonia.[9]

  • An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product), formed from the reaction of the aldehyde with the other equivalent of the β-ketoester.[9]

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[9]

For the synthesis of 4-oxo-dihydropyridines , a modification of the classical Hantzsch reaction is often employed, typically by using a 1,3-dicarbonyl compound that can lead to the desired oxo functionality at the 4-position of a related heterocyclic system, such as in the synthesis of hexahydroquinolines.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 4-oxo-dihydropyridines.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows significant amounts of starting materials remaining even after prolonged reaction time.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Cause Diagnostic Check Recommended Action
Suboptimal Reaction Conditions Review the reaction temperature, time, and solvent. Classical methods can be inefficient.[1][2]Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Prolong Reaction Time: If starting materials persist, extend the reaction time. Solvent Selection: The choice of solvent can be critical. While ethanol is common, consider exploring greener and more efficient options like water or glycerol.[9][10]
Inefficient Catalysis If using a catalyst, its activity may be insufficient.Catalyst Screening: Experiment with different types of catalysts. Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various heterogeneous catalysts have been shown to improve yields.[2][4][11] Catalyst Loading: Optimize the catalyst loading; too little may be ineffective, while too much can lead to side reactions.
Purity of Reactants Impurities in the aldehyde, β-dicarbonyl compound, or ammonia source can inhibit the reaction.Purify Reactants: Ensure all starting materials are of high purity. Aldehydes, in particular, can oxidize upon storage. Consider distillation or recrystallization of reactants if their purity is questionable.
Use of Modern Synthesis Techniques Conventional heating can be slow and lead to degradation.Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2][12][13] Ultrasonic Irradiation: Sonication can also accelerate the reaction, especially in heterogeneous mixtures.[1][14]

Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Derivative

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the ammonia source (e.g., ammonium acetate, 1.5 mmol).

  • Catalyst Addition (Optional): Add the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).

  • Solvent: Add a minimal amount of a suitable solvent (e.g., ethanol, 2-3 mL) or perform the reaction under solvent-free conditions if applicable.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[13]

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Problem 2: Formation of Aromatized Pyridine Byproduct

Symptoms:

  • The isolated product is a mixture of the desired dihydropyridine and the corresponding pyridine.

  • NMR and Mass Spectrometry data indicate the presence of the oxidized species.

Possible Causes & Solutions:

Cause Diagnostic Check Recommended Action
Oxidation During Reaction The reaction conditions may be too harsh, or an oxidizing agent may be inadvertently present.Milder Conditions: Reduce the reaction temperature and time. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Oxidation During Work-up and Purification Exposure to air and light, especially on silica gel during chromatography, can promote oxidation.Minimize Exposure: Work up the reaction mixture promptly. During chromatography, use de-activated silica gel and work quickly. Protect the product from light. Alternative Purification: Consider recrystallization as a purification method to avoid prolonged contact with silica gel.
Inherent Instability of the Product Some dihydropyridine derivatives are inherently more susceptible to oxidation.Immediate Use or Derivatization: If the dihydropyridine is an intermediate, consider using it immediately in the next step.

Workflow for Minimizing Oxidation

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_storage Storage start Start Synthesis inert_atm Use Inert Atmosphere (N2 or Ar) start->inert_atm mild_cond Employ Milder Reaction Conditions inert_atm->mild_cond prompt_workup Prompt Work-up mild_cond->prompt_workup min_light Minimize Light Exposure prompt_workup->min_light alt_purify Consider Recrystallization Over Chromatography min_light->alt_purify deact_silica Use Deactivated Silica Gel alt_purify->deact_silica store_inert Store Under Inert Gas deact_silica->store_inert store_cold_dark Store at Low Temperature and in the Dark store_inert->store_cold_dark end end store_cold_dark->end Stable Product

Caption: A workflow diagram illustrating key steps to minimize oxidation during the synthesis and handling of dihydropyridines.

Problem 3: Catalyst Deactivation and Recovery

Symptoms:

  • A previously effective catalytic system shows diminished performance over time or in subsequent runs.

  • The reaction fails to go to completion with a recycled catalyst.

Possible Causes & Solutions:

Cause Diagnostic Check Recommended Action
Catalyst Poisoning Analyze starting materials for impurities like sulfur or other coordinating species that can bind to the catalyst's active sites.Purify Reactants: Implement a purification step for reactants and solvents to remove potential catalyst poisons.
Fouling Polymeric byproducts can deposit on the surface of heterogeneous catalysts, blocking active sites.Catalyst Regeneration: For heterogeneous catalysts, consider washing with a suitable solvent to remove adsorbed species. In some cases, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues and regenerate the catalyst.[6][7]
Leaching The active catalytic species may be leaching from the solid support into the reaction mixture.Post-Reaction Analysis: Analyze the reaction filtrate for the presence of the catalytic metal to quantify leaching. Catalyst Modification: Consider strategies to more strongly anchor the catalytic species to the support.
Sintering High reaction temperatures can cause the fine catalytic particles on a support to agglomerate, reducing the active surface area.Optimize Temperature: Operate at the lowest effective temperature to minimize sintering. Choose a Stable Support: Select a catalyst support that is thermally stable under the reaction conditions.

Decision Tree for Troubleshooting Catalyst Deactivation

G start Decreased Catalyst Activity check_impurities Analyze Reactants for Impurities start->check_impurities impurities_present Impurities Found? check_impurities->impurities_present purify_reactants Purify Reactants and Solvents impurities_present->purify_reactants Yes check_fouling Visually Inspect Catalyst for Deposits impurities_present->check_fouling No end Improved Catalyst Performance purify_reactants->end fouling_present Fouling Observed? check_fouling->fouling_present regenerate_catalyst Regenerate Catalyst (Washing/Calcination) fouling_present->regenerate_catalyst Yes check_leaching Analyze Filtrate for Leached Metal fouling_present->check_leaching No regenerate_catalyst->end leaching_present Leaching Detected? check_leaching->leaching_present modify_catalyst Modify Catalyst Anchoring leaching_present->modify_catalyst Yes check_sintering Characterize Catalyst Surface Area (e.g., BET) leaching_present->check_sintering No modify_catalyst->end sintering_present Sintering Confirmed? check_sintering->sintering_present optimize_temp Optimize Reaction Temperature sintering_present->optimize_temp Yes sintering_present->end No optimize_temp->end

Caption: A decision tree to guide the troubleshooting of catalyst deactivation in 4-oxo-dihydropyridine synthesis.

References

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Hantzsch pyridine synthesis. (2023, December 23). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Pathak, S., Jain, S., & Pratap, A. (n.d.). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science. Retrieved January 17, 2026, from [Link]

  • Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024, October 29). Bentham Science Publisher. Retrieved January 17, 2026, from [Link]

  • Saha, M., & Pal, A. K. (2012). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. NIH. Retrieved January 17, 2026, from [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved January 17, 2026, from [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). Retrieved January 17, 2026, from [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022, January 9). Retrieved January 17, 2026, from [Link]

  • Nair, V., Jose, A., Lakshmi, K. C. S., Rajan, R., & Suresh, E. (n.d.). A facile four component protocol for the synthesis of dihydropyridine derivatives. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Nair, V., Jose, A., Lakshmi, K. C. S., Rajan, R., & Suresh, E. (2010). A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Retrieved January 17, 2026, from [Link]

  • Tran, D. N. C., & Leadbeater, N. E. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • General Mechanism of Hantzsch 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Retrieved January 17, 2026, from [Link]

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Dihydropyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of some 4-[3' or 4'-(4H- 4-oxo-1-benzopyran-2-yl)phenyl]-1,4-dihydropyridine derivatives as potential calcium channel antagonists. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. Retrieved January 17, 2026, from [Link]

  • Hantzsch 1,4-dihydropyridines containing a diazen-1-ium-1,2-diolate nitric oxide donor moiety to study calcium channel antagonist structure-activity relationships and nitric oxide release. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023, November 22). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023, January 12). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Chapter 4. Catalyst Deactivation | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. (2012, April 14). EPO. Retrieved January 17, 2026, from [Link]

  • A review on recent trends in synthesis and applications of 1,4-dihydropyridines. (2025, August 6). Retrieved January 17, 2026, from [Link]

Sources

Stability of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. This guide will delve into the various factors that can affect its stability and offer practical solutions to common challenges.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Appearance of a New Peak in HPLC Analysis, Corresponding to a More Polar Compound.

Scenario: During the analysis of your sample of this compound by reverse-phase HPLC, you observe a new, earlier-eluting peak that increases in area over time, especially in aqueous solutions at acidic or basic pH.

Possible Cause: This is likely due to the hydrolysis of one or both of the ethyl ester groups to the corresponding carboxylic acid(s). The 4-oxo-1,4-dihydropyridine core itself can also be susceptible to hydrolysis under certain conditions.[1] Ester hydrolysis is a common degradation pathway for compounds with ester functionalities, and the rate is often pH-dependent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected hydrolysis.

Detailed Steps:

  • pH Verification: Immediately measure the pH of your sample solution.

  • Confirmation of Degradant: If possible, use LC-MS to determine the mass of the new peak. The mass should correspond to the mono- or di-acid derivative of the parent compound.

  • pH Optimization: If hydrolysis is confirmed, future experiments should be conducted in a buffered solution. The optimal pH for stability of many dihydropyridines is in the slightly acidic to neutral range. Avoid strongly acidic or alkaline conditions.

  • Solvent Choice for Storage: For long-term storage, dissolve the compound in a dry, aprotic organic solvent such as anhydrous acetonitrile or DMSO and store at low temperatures.

Issue 2: Loss of Compound Potency and a Shift in UV-Vis Spectrum After Exposure to Light.

Scenario: You notice a significant decrease in the expected biological activity or concentration of your this compound solution after it has been left on the lab bench under ambient light. You may also observe a change in its UV-Vis absorption spectrum.

Possible Cause: 1,4-dihydropyridines are notoriously sensitive to light.[2][3][4][5] The primary photodegradation pathway is the oxidation of the dihydropyridine ring to the corresponding pyridine ring.[3] This aromatization results in a complete loss of the compound's activity as a calcium channel blocker.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected photodegradation.

Detailed Steps:

  • Protect from Light: Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: Conduct experiments in a dimly lit environment whenever possible. If exposure to light is unavoidable, use yellow or red lighting, which is less energetic than white or blue light.

  • Fresh Preparations: Prepare solutions of this compound fresh for each experiment to minimize the duration of light exposure.

  • Analytical Confirmation: The formation of the pyridine derivative can be confirmed by HPLC, as it will have a different retention time. LC-MS analysis will show a mass difference of -2 Da compared to the parent compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for the 1,4-dihydropyridine class of compounds is oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[3] This process, known as aromatization, leads to a loss of biological activity. This oxidation can be induced by light (photodegradation) or by oxidizing agents.

Q2: How does the 4-oxo group affect the stability compared to other 1,4-dihydropyridines?

A2: The 4-oxo group introduces a 4-pyridone tautomer. In polar solvents and the solid state, the 4-pyridone form is generally the more stable tautomer.[6][7][8] The presence of this keto-enol tautomerism can influence the compound's reactivity and stability profile.[7] The 4-pyridone structure may be susceptible to hydrolysis, particularly at the ester linkages, under strongly acidic or basic conditions.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal.

Q4: What is the recommended procedure for preparing stock solutions?

A4: Stock solutions should be prepared in high-purity, dry, aprotic solvents such as DMSO or anhydrous ethanol. To minimize the risk of hydrolysis, avoid aqueous solutions for long-term storage. Prepare solutions fresh whenever possible and store them in amber vials at -20°C or -80°C for short-term to medium-term storage.

Q5: Is this compound sensitive to temperature?

A5: While photodegradation is often the primary concern, thermal degradation can also occur, especially at elevated temperatures and in the presence of humidity.[4][9][10][11] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures. For some 1,4-dihydropyridine derivatives, thermal degradation in the solid state is more pronounced in the presence of humidity.[4][9][10][11]

III. Stability Summary

The following table summarizes the known stability profile of the 1,4-dihydropyridine class of compounds, which is expected to be largely applicable to this compound.

ConditionStabilityPrimary Degradation PathwayRecommendations
pH Unstable in strong acid and baseHydrolysis of ester groupsMaintain pH in the slightly acidic to neutral range.
Light (UV/Visible) Highly UnstablePhoto-oxidation to the pyridine derivativeStore and handle in the dark (amber vials, low light).
Temperature Moderately StableThermal degradation (accelerated by humidity)Store at low temperatures; avoid prolonged heating.
Oxidizing Agents UnstableOxidation to the pyridine derivativeAvoid contact with strong oxidizing agents.

IV. Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method that can be used to assess the stability of this compound by separating the parent compound from its potential degradation products.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of the parent compound.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • For stability studies, dilute the stock solution in the desired stress condition matrix (e.g., acidic, basic, or neutral aqueous buffer; or an oxidative solution like 3% H₂O₂).

  • At specified time points, take an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Data Analysis:

  • Monitor the peak area of the parent compound over time to determine the rate of degradation.

  • Identify and quantify any new peaks that appear, which represent degradation products.

V. Key Degradation Pathway

The following diagram illustrates the primary photodegradation pathway for 1,4-dihydropyridines, which is the aromatization of the dihydropyridine ring.

Caption: Primary degradation pathway of 1,4-dihydropyridines.

Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structures.

VI. References

  • Lee, J. Y., & Kim, Y. B. (2001). Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. Bioorganic & Medicinal Chemistry Letters, 11(16), 2161-2164. [Link]

  • Cook, M. J., Katritzky, A. R., Linda, P., & Tack, R. D. (1972). Aromaticity and tautomerism. Tautomerism in 2-and 4-thiopyridones, and in 2-and 4-pyridones themselves. Journal of the Chemical Society, Perkin Transactions 2, (10), 1295-1301. [Link]

  • El-Sherif, Z. A., Mohamed, A. O., & El-Bardicy, M. G. (2004). A stability-indicating HPLC method for the determination of four 1,4-dihydropyridine drugs. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 35-46.

  • Zanocco, A. L., Lemp, E., & Günther, G. (1993). New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential. Journal of Photochemistry and Photobiology B: Biology, 20(2-3), 215-219. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Bradbury, R. H., & Rees, C. W. (1974). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 229-231. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • Wang, Y., Ai, Y., & Bu, Y. (2018). Kinetics of Proton Transfer and String of Conformational Transformation for 4-Pyridone-3-carboxylic Acid Under External Electric Field. Molecules, 23(8), 1855. [Link]

  • Ragno, G., Ioele, G., & De Luca, M. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]

  • Awn, N. A. A. S., Salih, K. M., & Al-Jibori, S. A. (2013). Kinetic of permagnetic oxidation of pyridine-3-carboxaldehyde in acidic media. Trade Science Inc, 8(8), 299-304. [Link]

  • de Fátima, A., Modolo, L. V., & de Almeida, L. S. (2011). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2 (1H)-one. Molecules, 16(10), 8344-8356. [Link]

  • Kang, S., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Bioorganic & Medicinal Chemistry, 18(9), 3144-3152. [Link]

  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]

  • Semantic Scholar. (n.d.). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Chaykin, S. (1964). THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. Biochimica et Biophysica Acta, 82, 633-634. [Link]

  • Pugliese, E., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]

  • Bugaj, A. M. (1993). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 367-372. [Link]

  • Kristensen, J., et al. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 265(1-2), 101-110. [Link]

  • Barton, D. H. R., Page, G., & Widdowson, D. A. (1973). Thermal decomposition of sulphenyl carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 78-81. [Link]

  • U.S. Environmental Protection Agency. (1993). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. [Link]

  • Siddiqui, F. A., et al. (2021). An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. Critical Reviews in Analytical Chemistry, 51(3), 268-277. [Link]

  • PubChem. (n.d.). 2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. [Link]

  • Ahn, S., et al. (2018). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCrData, 3(11), x181615. [Link]

Sources

Technical Support Center: Purification of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a foundational scaffold in medicinal chemistry, particularly in the synthesis of calcium channel blockers, the purity of this Hantzsch ester is paramount for reliable downstream applications.[1]

This document moves beyond standard protocols to offer insights into the "why" behind experimental choices, empowering you to diagnose and resolve common purification challenges.

Understanding the Chemistry: Common Impurities

The primary impurities in the synthesis of this compound typically arise from the inherent reactivity of the Hantzsch dihydropyridine system. The most prevalent impurity is the corresponding oxidized pyridine derivative, this compound. This oxidation is driven by the thermodynamic stability of the aromatic pyridine ring.[1] Other potential impurities include unreacted starting materials and side-products from incomplete cyclization.

The purification strategy, therefore, must effectively separate the desired dihydropyridine from the more polar oxidized form and any non-polar starting materials.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Question 1: My crude product is an oil and won't solidify. What should I do?

Answer: Oiling out is a common problem in crystallization and can be caused by several factors:

  • High Impurity Content: A significant amount of impurities can lower the melting point of the mixture and prevent crystallization.

  • Too Much Solvent: Using an excessive amount of solvent will keep the product in solution even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil rather than forming crystals.

Troubleshooting Steps:

  • Confirm the Presence of Your Product: Before proceeding, verify the presence of the desired product in the oil using Thin Layer Chromatography (TLC).

  • Solvent Removal: If the product is present, try removing the solvent under reduced pressure (rotary evaporation) to obtain a solid or a viscous oil.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether) to the oil and vigorously scratch the sides of the flask with a glass rod. This can often induce crystallization.

  • Re-dissolve and Re-precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal formation.[2]

Question 2: My recrystallization yield is very low. How can I improve it?

Answer: A low yield from recrystallization is typically due to the product remaining in the mother liquor.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent will result in a significant loss of product.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for the formation of larger, purer crystals and minimizes the amount of product that remains dissolved.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product is still in the filtrate, you can concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more material.

Question 3: I see multiple spots on my TLC plate after purification. How do I identify them and improve the separation?

Answer: Multiple spots on a TLC plate indicate the presence of impurities. The key is to identify these impurities and choose the appropriate purification method.

Identifying the Spots:

  • Product: The desired this compound is generally less polar than its oxidized pyridine counterpart.

  • Oxidized Pyridine: This impurity will have a lower Rf value (it will travel a shorter distance up the TLC plate) due to its increased polarity.

  • Starting Materials: Unreacted aldehydes or β-ketoesters will have different Rf values, which can be determined by running reference spots of the starting materials on the same TLC plate.

Improving Separation:

  • Recrystallization: If the impurities are present in small amounts, a second recrystallization may be sufficient.

  • Column Chromatography: For significant amounts of impurities, especially the oxidized pyridine, column chromatography is the most effective method.

Question 4: My compound seems to be degrading during purification or storage. What are the stability concerns?

Answer: Hantzsch dihydropyridines, also known as Hantzsch esters, are known to be sensitive to light and oxidation.[3][4][5][6]

Stability and Storage Recommendations:

  • Protect from Light: Conduct purification steps, especially column chromatography and solvent evaporation, with the apparatus wrapped in aluminum foil to exclude light. Store the final product in an amber vial.

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Low Temperature: Store the purified compound at a low temperature, preferably in a refrigerator or freezer, to slow down any potential degradation.

Experimental Protocols

1. Thin Layer Chromatography (TLC) Analysis

TLC is an essential tool for monitoring the reaction progress and assessing the purity of the final product.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A mixture of n-hexane and ethyl acetate is effective. A common starting ratio is 4:1 (n-hexane:ethyl acetate).[7] The polarity can be adjusted to achieve optimal separation. For more polar compounds, a system like dichloromethane/methanol (e.g., 9:1) can be used.[8]

  • Visualization: The spots can be visualized under UV light (254 nm). The dihydropyridine ring is a strong chromophore.

CompoundExpected Rf Value (Approximate)
This compound0.4 - 0.6 (in 4:1 Hexane:EtOAc)
This compound (Oxidized)0.1 - 0.3 (in 4:1 Hexane:EtOAc)

2. Purification by Recrystallization

Recrystallization is often the first line of purification for this compound, especially if the crude product is a solid.

  • Recommended Solvent: Ethanol or methanol are commonly used and effective solvents for the recrystallization of Hantzsch dihydropyridines.[9]

Step-by-Step Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

3. Purification by Column Chromatography

Column chromatography is the most effective method for separating the desired dihydropyridine from its oxidized pyridine impurity.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in n-hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar impurities. A common system to aim for is a 4:1 ratio of n-hexane to ethyl acetate.[7]

Step-by-Step Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product is_solid Is it a solid? start->is_solid recrystallize Recrystallization (Ethanol/Methanol) is_solid->recrystallize Yes triturate Trituration (Hexanes/Ether) is_solid->triturate No (Oily) tlc_check1 TLC Analysis recrystallize->tlc_check1 pure_product Pure Product tlc_check1->pure_product Single Spot column_chromatography Column Chromatography (Hexane/EtOAc gradient) tlc_check1->column_chromatography Multiple Spots tlc_check2 TLC Analysis column_chromatography->tlc_check2 triturate->tlc_check1 tlc_check2->pure_product Single Spot tlc_check2->column_chromatography Multiple Spots (Re-run with optimized gradient)

Caption: Purification workflow for this compound.

Purity Assessment

The purity of the final product should be confirmed by a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any residual impurities. The absence of aromatic protons in the 1H NMR spectrum is a key indicator that the oxidized pyridine impurity has been removed.

  • HPLC: For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

References

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Koh, D., et al. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • IUCr. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • reposiTUm. (n.d.). Hantzsch Esters as Formylation Agents under Photochemical Conditions. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • NIH. (n.d.). 1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • ResearchGate. (2025). Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]

  • RSC Publishing. (n.d.). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. [Link]

  • Amanote Research. (n.d.). (PDF) An Improved Synthesis and Some Reactions of Diethyl. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. [Link]

Sources

Effect of catalysts on the Hantzsch synthesis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of 1,4-dihydropyridines, such as Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. The classical Hantzsch reaction, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2][3] While effective, the traditional method often suffers from long reaction times, harsh conditions, and low yields.[1][4]

The introduction of catalysts has revolutionized this multicomponent reaction, offering milder conditions, significantly reduced reaction times, and improved yields.[4] This resource provides in-depth, field-proven insights into leveraging catalysts to optimize your Hantzsch synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalytic Hantzsch synthesis.

Issue 1: Low to No Product Yield

Symptom: After the expected reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting materials and minimal formation of the desired 1,4-dihydropyridine (1,4-DHP).

Potential Causes & Solutions:

  • Cause 1: Inactive or Inappropriate Catalyst. The catalyst is the primary driver of reaction acceleration.[4] An unsuitable or deactivated catalyst will lead to poor conversion.

    • Solution:

      • Verify Catalyst Compatibility: Ensure the chosen catalyst (e.g., Lewis acid, Brønsted acid, organocatalyst) is appropriate for your specific substrates. For instance, water-sensitive Lewis acids may be deactivated by moisture in reactants or solvents. Consider robust alternatives like Yb(OTf)₃ or Sc(OTf)₃.[4]

      • Increase Catalyst Loading: If using a heterogeneous catalyst like γ-Al₂O₃ nanoparticles or silica-anchored sulfonic acid, ensure adequate loading.[5][6] A systematic increase (e.g., from 5 mol% to 15 mol%) can reveal the optimal concentration.

      • Check Catalyst Age/Storage: Many catalysts are hygroscopic or air-sensitive. Use freshly opened or properly stored catalysts.

  • Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and concentration are critical variables that influence catalyst performance.

    • Solution:

      • Temperature Adjustment: While many catalytic methods work at room temperature, some systems require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to product degradation.[4] Monitor the reaction at incremental temperatures (e.g., RT, 40 °C, 60 °C).

      • Solvent Polarity: The solvent plays a crucial role in reaction kinetics and catalyst activity.[4][7] While traditional solvents like ethanol are common, greener options like water or solvent-free conditions have proven highly effective with certain catalysts.[4][6][8] For example, using aqueous micelles with p-toluenesulfonic acid (PTSA) can lead to yields above 90%.[1][5]

      • Solvent-Free Conditions: Many modern protocols use solvent-free ("neat") conditions, which can accelerate the reaction by increasing reactant concentration.[4][6] This is particularly effective with solid catalysts like γ-Al₂O₃ or Zn[(L)proline]₂.[6][9]

  • Cause 3: Purity of Reactants. Impurities in the aldehyde, β-ketoester, or ammonia source can poison the catalyst or lead to side reactions.[4][10]

    • Solution:

      • Purify Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Purify by distillation or column chromatography before use.

      • Use High-Purity β-Ketoester: Ensure the ethyl acetoacetate (or other β-ketoester) is of high purity.

      • Ammonia Source: Use a reliable source of ammonia, such as ammonium acetate, which is a stable solid.[2]

Issue 2: Formation of Significant Side Products

Symptom: TLC or NMR analysis shows multiple spots or peaks in addition to the desired product and starting materials. Common side products include Knoevenagel adducts, Michael adducts, or the over-oxidized pyridine.[4]

Potential Causes & Solutions:

  • Cause 1: Imbalanced Reaction Stoichiometry. The Hantzsch synthesis is a multi-component reaction requiring a precise balance of reactants (1 equivalent aldehyde, 2 equivalents β-ketoester, 1 equivalent ammonia source).

    • Solution: Carefully measure all reactants. An excess of the aldehyde and one equivalent of the β-ketoester can favor the formation of the Knoevenagel condensation product, which may not proceed to the final cyclization.[2][11]

  • Cause 2: Overly Harsh Conditions or Oxidizing Agents. The 1,4-DHP product can be sensitive and may oxidize to the corresponding pyridine, especially under harsh heating or in the presence of unintended oxidants.[11]

    • Solution:

      • Milder Conditions: Employ catalysts that allow for lower reaction temperatures. Organocatalysts like BINOL-phosphoric acid can promote the reaction under relatively mild conditions.[12][13]

      • Inert Atmosphere: If oxidation is a persistent issue, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.

      • Avoid Unintentional Oxidation: Be aware that some catalysts or conditions can promote aromatization. If the pyridine is the desired final product, this can be an advantage, but if the 1,4-DHP is the target, these conditions should be avoided.[1]

  • Cause 3: Incorrect Order of Reaction/Intermediate Formation. The reaction mechanism involves the formation of two key intermediates: an enamine and an α,β-unsaturated ketoester (Knoevenagel product).[5][14] Uncontrolled formation can lead to side reactions.

    • Solution: While one-pot synthesis is a key advantage, if side products persist, consider a stepwise approach. First, synthesize and isolate the Knoevenagel adduct from the aldehyde and one equivalent of the β-ketoester. Then, react this intermediate with the pre-formed enamine (from the second equivalent of β-ketoester and ammonia). This provides greater control and minimizes side reactions.[15]

Troubleshooting Logic Diagram

HantzschTroubleshooting start Start Experiment problem Low Yield or Side Products? start->problem low_yield Low Yield problem->low_yield Yes side_products Side Products problem->side_products Yes success Successful Synthesis problem->success No cause_catalyst Check Catalyst: - Activity - Loading - Suitability low_yield->cause_catalyst cause_conditions Check Conditions: - Temperature - Solvent - Concentration cause_catalyst->cause_conditions cause_purity Check Reactants: - Purity - Stoichiometry cause_conditions->cause_purity cause_purity->success cause_stoich Verify Stoichiometry: 1:2:1 Ratio (Ald:Ketoester:NH3) side_products->cause_stoich cause_harsh Reduce Harshness: - Lower Temp - Inert Atmosphere cause_stoich->cause_harsh cause_stepwise Consider Stepwise Synthesis: Isolate Intermediates cause_harsh->cause_stepwise cause_stepwise->success

Caption: A decision tree for troubleshooting common Hantzsch synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my Hantzsch synthesis?

The choice of catalyst depends on several factors including the desired reaction conditions (e.g., solvent, temperature), substrate scope, and environmental considerations ("green chemistry").

  • Lewis Acids (e.g., Yb(OTf)₃, Zn[(L)proline]₂, InCl₃): These are highly effective for activating the aldehyde carbonyl group.[4][9][16] They often work in low catalytic loadings and can be used in various solvents or under solvent-free conditions.[9]

  • Brønsted Acids (e.g., p-TsOH, H₂SO₄): These are classic, inexpensive catalysts that facilitate the condensation and dehydration steps.[11] Their effectiveness can be dramatically enhanced by using alternative energy sources like ultrasound or microwave irradiation.[4]

  • Heterogeneous Catalysts (e.g., γ-Al₂O₃, Montmorillonite K-10, Silica-supported acids): These offer significant advantages in terms of catalyst recovery and reusability, simplifying product purification and making the process more sustainable.[6][17][18]

  • Organocatalysts (e.g., Chiral Phosphoric Acids): These are particularly valuable for developing asymmetric Hantzsch reactions to produce enantioenriched 1,4-DHPs, which is crucial for pharmaceutical applications.[12][13]

Q2: What is the accepted mechanism for the catalyzed Hantzsch reaction?

The reaction proceeds through two primary pathways that converge. A catalyst, typically a Lewis or Brønsted acid, accelerates one or more of these steps.[2]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate. The catalyst activates the aldehyde, making it more electrophilic.[5][14]

  • Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source to form a β-enamino ester.[5][14]

  • Michael Addition & Cyclization: The enamine acts as a nucleophile and attacks the α,β-unsaturated intermediate (Michael Addition). This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[2][14]

HantzschMechanism cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation Aldehyde1 Aldehyde Knoevenagel α,β-Unsaturated Intermediate Aldehyde1->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Michael Michael Addition Knoevenagel->Michael catalyst1 Catalyst (e.g., Lewis Acid) catalyst1->Aldehyde1 Ammonia Ammonia Source Enamine Enamine Intermediate Ammonia->Enamine Ketoester2 β-Ketoester (1 eq) Ketoester2->Enamine Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product HantzschWorkflow A 1. Combine Reactants & Catalyst (Aldehyde, β-Ketoester, NH4OAc, Catalyst) B 2. Heat & Stir (e.g., 90°C, Solvent-Free) A->B C 3. Monitor by TLC B->C D 4. Cool & Add Solvent (Ethanol) C->D E 5. Filter to Recover Catalyst D->E F 6. Evaporate Filtrate E->F Filtrate I Recycle Catalyst E->I Solid G 7. Recrystallize Product F->G H Pure 1,4-DHP G->H

Sources

Preventing the formation of by-products in dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dihydropyridine Synthesis

Welcome to the technical support center for dihydropyridine (DHP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch synthesis and encountering challenges related to by-product formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, enhance yield, and ensure the purity of your target compounds.

Troubleshooting Guide: Isolating Your Desired Dihydropyridine

This section addresses specific, common problems encountered during Hantzsch dihydropyridine synthesis in a direct question-and-answer format.

Q1: My final product is a mixture containing a significant amount of the corresponding pyridine, not my target dihydropyridine. What's causing this aromatization, and how can I prevent it?

Probable Cause: The most common by-product in Hantzsch synthesis is the oxidized pyridine derivative. The 1,4-dihydropyridine ring is susceptible to oxidation, which leads to the formation of a stable aromatic pyridine ring. This is often an unintended side reaction that lowers the yield of your desired product.[1] The driving force for this transformation is the gain in aromatic stability.[1]

This oxidation can be promoted by several factors:

  • Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures, can facilitate oxidation.

  • Oxidizing Agents: Trace impurities in reagents or solvents, or the use of certain catalysts, can act as oxidants. For example, nitric acid or ferric chloride are sometimes used intentionally to promote aromatization.[1][2]

  • Harsh Reaction Conditions: High temperatures and long reaction times increase the likelihood of oxidation.[1] In vivo, this oxidation is a key metabolic pathway, often catalyzed by cytochrome P-450 enzymes in the liver.[3][4][5]

Solutions & Scientific Rationale:

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Purge the reaction vessel with the inert gas before adding reagents and maintain a positive pressure throughout the synthesis.

    • Rationale: By excluding atmospheric oxygen, you remove a key oxidant from the reaction environment, thus minimizing the oxidation pathway.

  • Temperature and Time Control:

    • Action: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that allows for complete consumption of the starting materials. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Rationale: Kinetic control is crucial. Lowering the thermal energy of the system reduces the rate of the competing oxidation reaction. Classical Hantzsch synthesis often suffers from long reaction times and harsh conditions, which modern methods seek to improve.[1]

  • Solvent Choice:

    • Action: Screen different solvents. While ethanol is traditional, studies have shown that aqueous media or solvent-free conditions can sometimes provide higher yields and purity.[1][6]

    • Rationale: The solvent can influence reaction kinetics and the solubility of oxygen. "On-water" synthesis has been shown to be highly effective, suggesting that water can accelerate the desired condensation steps while potentially minimizing side reactions.[6]

  • Careful Work-up:

    • Action: After the reaction is complete, cool the mixture to room temperature before exposing it to air during the work-up procedure. Minimize the time the product is in solution before crystallization or purification.

    • Rationale: The susceptibility to oxidation persists even after the reaction is quenched. Reducing exposure time and temperature during purification steps is critical.

Q2: I'm observing by-products that appear to be from self-condensation of my β-ketoester or Michael addition side reactions. How can I improve the selectivity towards the desired three-component reaction?

Probable Cause: The Hantzsch synthesis is a complex multicomponent reaction with several competing equilibria and reaction pathways.[1][7] The mechanism involves the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (a Knoevenagel adduct from the aldehyde and β-ketoester).[2][7] If these intermediates form at mismatched rates or react with starting materials instead of each other, by-products arise.

  • Michael Adducts: The enamine intermediate can act as a Michael donor and react with a second molecule of the Knoevenagel adduct, leading to undesired oligomeric products.[8][9]

  • Self-Condensation: The β-ketoester can undergo self-condensation under the reaction conditions, especially if the aldehyde is unreactive.

Solutions & Scientific Rationale:

  • Catalyst Optimization:

    • Action: Employ a suitable catalyst to orchestrate the reaction sequence. Lewis acids (e.g., Zn[(L)proline]2) or Brønsted acids (e.g., p-toluenesulfonic acid) can activate the aldehyde carbonyl, promoting the initial Knoevenagel condensation and guiding the reaction down the correct pathway.[10][11]

    • Rationale: A catalyst's primary role is to accelerate the rate-limiting steps of the desired pathway. By activating the aldehyde, the catalyst ensures the timely formation of the α,β-unsaturated intermediate, making it available to react with the enamine as it forms.[10] Modern heterogeneous catalysts often provide excellent yields in short times.[10]

  • Staged Reagent Addition:

    • Action: Instead of a one-pot dump of all reagents, consider a staged approach. First, react the aldehyde and one equivalent of the β-ketoester to form the Knoevenagel intermediate. In a separate vessel, form the enamine from the second equivalent of β-ketoester and the ammonia source. Then, combine the two intermediates.

    • Rationale: This method, often used for unsymmetrical Hantzsch reactions, provides ultimate control by preventing symmetrical by-products and other side reactions.[12][13] You are manually directing the reaction pathway by pre-forming the key intermediates.

  • Solvent and Temperature Control:

    • Action: As with oxidation, solvent choice is critical. Some solvent systems, like aqueous micelles, have been shown to improve yields by organizing the reactants.[1] Running the reaction at room temperature, if possible with an efficient catalyst, can also reduce the rate of side reactions.[11][14]

    • Rationale: The reaction medium can influence the relative rates of the competing pathways. Conditions that favor the intermolecular Michael addition between the correct partners will suppress the formation of undesired by-products.

Frequently Asked Questions (FAQs)

Q: What is the best source of ammonia for the Hantzsch synthesis?

A: While aqueous ammonia is traditional, ammonium acetate is often the most reliable and convenient source.[6] It is a solid, easy to handle, and serves as both the nitrogen source and a mild acidic catalyst. Urea has also been explored but can lead to more unidentifiable by-products.[6] For specific applications, other sources like hexamethylenetetramine have been used, particularly in microwave-assisted synthesis.[5]

Q: Can I run the Hantzsch reaction without a solvent?

A: Yes, solvent-free or "neat" conditions are a key aspect of modern green chemistry approaches to the Hantzsch synthesis.[14] These reactions, often facilitated by a solid catalyst and sometimes microwave irradiation or grinding, can lead to shorter reaction times, easier work-up, and excellent yields.[5][11] Ceric ammonium nitrate (CAN) is one catalyst that has proven effective under solvent-free conditions at room temperature.[14]

Q: How do I choose the right catalyst for my specific reactants?

A: Catalyst choice depends on your substrates and desired reaction conditions (e.g., temperature, solvent).

  • For simple, unhindered substrates: Mild catalysts like ammonium acetate or even catalyst-free conditions in water may suffice.[6]

  • For less reactive aldehydes: A Brønsted acid (like p-TSA) or a Lewis acid catalyst can be beneficial to activate the aldehyde.[1]

  • For green chemistry protocols: Consider heterogeneous catalysts like sulfonic acid functionalized silica gel or reusable Lewis acids, which simplify purification and reduce waste.[7][10] The table below summarizes the performance of various catalysts.

Catalyst TypeExampleTypical ConditionsAdvantage
None N/AReflux in EthanolSimple, traditional method
Brønsted Acid p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation, aq. micellesHigh yield, green conditions[1]
Lewis Acid Ceric Ammonium Nitrate (CAN)Solvent-free, Room TempFast, efficient, green[1][14]
Heterogeneous Sulfonic acid on Silica GelSolvent-freeReusable, easy work-up[7]

Q: My aldehyde has other functional groups. Will they interfere with the reaction?

A: The Hantzsch reaction is generally quite chemoselective for the aldehyde group.[6] However, highly sensitive groups might not be compatible with certain catalysts or prolonged heating. If you have acid-sensitive groups, avoid strong Brønsted acid catalysts. If you have base-sensitive groups, be mindful of the basicity of the ammonia source. It is always best to perform a small-scale test reaction to check for compatibility.

Visualizing Reaction Pathways

To better understand the formation of the desired product versus the primary oxidation by-product, the following reaction pathway diagram is provided.

Hantzsch_Byproduct reactants Aldehyde + 2x β-Ketoester + Ammonia Source hantzsch Hantzsch Condensation reactants->hantzsch Optimal Conditions (Inert atm, Temp. Control) dhp Target 1,4-Dihydropyridine (1,4-DHP) hantzsch->dhp oxidation Oxidation (Air, Heat, Oxidants) dhp->oxidation Undesired Pathway pyridine Pyridine By-product (Aromatized) oxidation->pyridine

Caption: Desired Hantzsch condensation vs. undesired oxidation pathway.

Experimental Protocol: Minimizing Oxidation By-product Formation

This protocol provides a generalized procedure for synthesizing a 1,4-dihydropyridine while actively minimizing the formation of the corresponding pyridine by-product.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (5 mL, degassed)

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Inert gas line (Nitrogen or Argon)

  • TLC plates and appropriate eluent system

Procedure:

  • System Purge: Assemble the glassware (flask and condenser) and purge the system with an inert gas for 10-15 minutes to remove atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and degassed ethanol (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (or the optimized lower temperature determined from trial reactions).

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC. To sample, briefly remove the heat source, and quickly take an aliquot with a capillary tube under positive inert gas pressure. Visualize the TLC plate under UV light. The reaction is complete when the aldehyde spot has been consumed.

  • Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature under the inert atmosphere.

  • Isolation: Pour the cooled reaction mixture into 20 mL of cold water with stirring. The solid 1,4-dihydropyridine product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to avoid potential degradation or oxidation.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and melting point analysis. The absence of aromatic protons in the pyridine region of the ¹H NMR spectrum is a key indicator of product purity.

Troubleshooting Workflow

If you encounter an unexpected result, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze By-products (NMR, LC-MS) start->check_purity is_oxidation Is main by-product the oxidized pyridine? check_purity->is_oxidation is_other Are there other unexpected by-products? check_purity->is_other is_oxidation->is_other No sol_oxidation Implement Anti-Oxidation Protocol: 1. Use Inert Atmosphere 2. Lower Temperature 3. Reduce Reaction Time 4. Use Degassed Solvents is_oxidation->sol_oxidation Yes sol_other Implement Selectivity Protocol: 1. Optimize Catalyst 2. Check Reagent Purity 3. Consider Staged Addition is_other->sol_other Yes end Re-run Optimized Reaction sol_oxidation->end sol_other->end

Caption: A logical workflow for troubleshooting poor outcomes in Hantzsch synthesis.

References

  • Ghosh, A. K., & Al-Mughaid, H. (2012). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health.[Link]

  • Zafar, A., et al. (2018). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Research Square.[Link]

  • Zafar, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.[Link]

  • Khalilzadeh, M. A., et al. (2011). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry.[Link]

  • Shirini, F., et al. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. Taylor & Francis Online.[Link]

  • Guengerich, F. P., & Böcker, R. H. (1990). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Biological Chemistry.[Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.[Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research.[Link]

  • Black, G. P., et al. (2013). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications.[Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI.[Link]

  • Errayess, Y., et al. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI.[Link]

  • Vella, D., & Vella, A. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry.[Link]

  • Cao, A., et al. (2013). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.[Link]

  • Maleki, A., et al. (2019). Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate.[Link]

  • Reddy, G. S., et al. (2005). Synthesis of hantzsch 1,4‐dihydropyridines under solvent‐free condition using zn[(L)proline]2 as lewis acid catalyst. Semantic Scholar.[Link]

  • Sabitha, G. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules.[Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.[Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.[Link]

  • Patel, R. B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC.[Link]

  • Gunturu, K. C., et al. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.[Link]

  • El-sayed, R., & Al-qurashi, A. (2020). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Journal of Heterocyclic Chemistry.[Link]

  • Request PDF. (n.d.). Combination of the Claisen-Schmidt reaction, the Michael addition, and the Hantzsch reaction in the synthesis of 2,6′-bis-aryl-3,4′-bipyridines. ResearchGate.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Dihydropyridine Reagent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and Hantzsch Esters in Synthetic Chemistry

In the landscape of modern organic synthesis, 1,4-dihydropyridines (DHPs) are indispensable reagents, celebrated for their role as biomimetic reducing agents that mirror the function of the natural cofactor NADH.[1] Among the diverse family of DHPs, the classic Hantzsch ester has long been a workhorse for mild and selective reductions.[2][3][4] However, the emergence of structurally modified DHPs, such as this compound, presents researchers with a critical choice. This guide provides an in-depth comparison of these two reagents, grounded in experimental evidence, to inform rational selection for specific synthetic applications.

Structural and Electronic Distinctions: The Impact of the 4-Oxo Moiety

The fundamental difference between these two classes of reagents lies at the 4-position of the dihydropyridine ring. A typical Hantzsch ester, Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, features a CH2 group at this position.[5] In contrast, this compound incorporates a carbonyl group (C=O). This seemingly subtle substitution has profound implications for the molecule's electronic properties, stability, and reactivity.

The 4-oxo group acts as an electron-withdrawing group, pulling electron density from the dihydropyridine ring. This electronic perturbation is expected to decrease the hydridic character of the N-H and C4-H bonds, thereby modulating its reducing power. Conversely, the resonance stabilization afforded by the carbonyl may enhance the thermal and oxidative stability of the molecule compared to traditional Hantzsch esters.

Caption: Core structures of a classic Hantzsch ester and its 4-oxo analogue.

Synthesis and Accessibility

Hantzsch Esters: The synthesis of Hantzsch esters is a cornerstone of multicomponent reaction chemistry. The eponymous Hantzsch pyridine synthesis, first reported in 1881, involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[1][6][7] This method is known for its reliability, operational simplicity, and typically high yields, making Hantzsch esters readily accessible in most laboratory settings.[8]

This compound: The synthesis of this 4-oxo derivative is less commonly documented in introductory texts but can be achieved through specialized routes. One potential pathway involves the use of precursors that can install the carbonyl functionality at the C4 position. While specific, high-yield protocols are proprietary or less widespread, the starting materials are generally available. The accessibility may be lower for researchers not specializing in pyridine chemistry.

Hantzsch_Synthesis Aldehyde Aldehyde (e.g., Formaldehyde) Reaction One-Pot Condensation Aldehyde->Reaction Ketoester1 2x β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester1->Reaction Ammonia Nitrogen Source (e.g., NH₃) Ammonia->Reaction Product Hantzsch Ester (1,4-Dihydropyridine) Reaction->Product High Yield

Caption: The Hantzsch Dihydropyridine Synthesis workflow.

Performance in Reductive Transformations

The primary application for these reagents is as hydride donors in transfer hydrogenation reactions.[2][4][9] Their efficacy is benchmarked by their ability to reduce various unsaturated functional groups, such as C=N (imines) and activated C=C bonds (in α,β-unsaturated carbonyls).[3][4]

Mechanism of Action: In thermal reactions, the reduction typically proceeds via a direct, single-step hydride transfer from the C4 position of the DHP to the electrophilic substrate.[10][11] The reaction is often catalyzed by a Brønsted or Lewis acid, which activates the substrate towards reduction.[4][12]

Hydride_Transfer cluster_reactants Reactants cluster_products Products DHP Hantzsch Ester (HEH) TS [Transition State] DHP->TS Hydride Transfer (H⁻) Substrate Substrate (e.g., Imine) Substrate->TS Acid Acid Catalyst (H⁺) Acid->Substrate Activation Product_Reduced Reduced Product (e.g., Amine) TS->Product_Reduced Pyridine Oxidized Pyridine (HE⁺) TS->Pyridine

Caption: Generalized mechanism for acid-catalyzed imine reduction by a Hantzsch ester.

Comparative Reducing Strength and Stability:

FeatureHantzsch Ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)This compoundRationale & Causality
Reducing Power Higher Lower The electron-donating alkyl groups and the absence of a C4 electron-withdrawing group make the C4-H bond more hydridic and susceptible to donation.
Reaction Kinetics Generally faster for equivalent reductions.Slower, may require more forcing conditions (higher temperature, stronger acid catalyst).The higher activation energy for hydride transfer due to lower hydricity of the C4-H bond.
Stability Moderate. Susceptible to air oxidation to the corresponding pyridine, especially in solution or on silica gel.[7]Higher The electron-withdrawing 4-oxo group and extended conjugation provide greater electronic and oxidative stability.
Handling Should be stored under an inert atmosphere and protected from light.More robust and easier to handle and store. Less prone to degradation during purification.Increased stability reduces sensitivity to atmospheric oxygen.
Byproduct Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.Diethyl 4-hydroxypyridine-3,5-dicarboxylate (tautomer of the 4-oxo form).The oxidized byproduct of the 4-oxo DHP is a pyridone, which has different solubility and properties.
Experimental Protocols

(Based on the procedure for Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)[13][14]

  • Reagents:

    • Ethyl acetoacetate (2.0 equiv.)

    • Formaldehyde (37% aq. solution, 1.0 equiv.)

    • Ammonium acetate (1.1 equiv.)

    • Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask, add ethanol, ethyl acetoacetate, and ammonium acetate. Stir until the salt dissolves.

    • Add formaldehyde solution dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor by TLC.

    • Upon completion, cool the mixture in an ice bath. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and then with water.

  • Purification & Validation:

    • Recrystallize the crude product from ethanol to yield a pale yellow solid.

    • Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Expected: 178-183 °C).[15]

(A benchmark reaction to compare reducing efficacy)

  • Substrate Synthesis: Prepare N-benzylideneaniline by reacting benzaldehyde and aniline.

  • Reaction Setup (Perform two parallel reactions):

    • Flask A (Hantzsch Ester): To a solution of N-benzylideneaniline (1.0 equiv.) in toluene, add Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.2 equiv.) and a catalytic amount of acetic acid (0.1 equiv.).

    • Flask B (4-Oxo DHP): To a solution of N-benzylideneaniline (1.0 equiv.) in toluene, add this compound (1.2 equiv.) and a catalytic amount of acetic acid (0.1 equiv.).

  • Execution & Analysis:

    • Stir both flasks at 60 °C.

    • Monitor the reaction progress at identical time intervals (e.g., 1h, 2h, 4h, 8h) using TLC or GC-MS to determine the conversion to N-benzylaniline.

  • Expected Outcome:

    • Reaction A is expected to proceed significantly faster and reach higher conversion in a shorter timeframe than Reaction B, demonstrating the superior hydride-donating ability of the classic Hantzsch ester.[4]

Senior Scientist's Recommendation

The choice between a classic Hantzsch ester and its 4-oxo analogue is a trade-off between reactivity and stability.

  • Choose a Hantzsch Ester for:

    • High-Efficiency Reductions: When rapid and complete conversion of substrates like imines or activated olefins is the primary goal.[3][16]

    • Mild Conditions: For sensitive substrates that cannot tolerate high temperatures or strongly acidic catalysts.[2]

    • Photoredox Catalysis: Hantzsch esters are well-established as excellent sacrificial electron and hydrogen donors in photoredox cycles.[17][18][19]

  • Choose this compound for:

    • Reactions Requiring High Stability: When the reducing agent must survive harsh conditions or prolonged reaction times where a standard Hantzsch ester might decompose.

    • Process Chemistry & Scalability: The enhanced stability and easier handling make it a more robust option for large-scale synthesis where reagent degradation can be a significant issue.

    • Modulating Reactivity: In complex molecules, a less reactive reducing agent may offer superior chemoselectivity, reducing a highly activated group while leaving other sensitive functionalities untouched.

References

  • Faisca Phillips, A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Organocatalysis, 10, 1-3. Available from: [Link]

  • Wang, P. Z., Chen, J. R., & Xiao, W. J. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 17(29), 6936-6947. Available from: [Link]

  • Faisca Phillips, A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1801. Available from: [Link]

  • Grokipedia. (n.d.). Hantzsch ester. Available from: [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(5), 49-55. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available from: [Link]

  • Macmillan Group Meeting. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of the highly selective transfer hydrogenation using Hantzsch ester hydride. Available from: [Link]

  • Zhu, X. Q., et al. (2021). Thermodynamic and kinetic studies of hydride transfer from Hantzsch ester under the promotion of organic bases. Organic Chemistry Frontiers, 8(1), 63-72. Available from: [Link]

  • Simón, L., & Goodman, J. M. (2010). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society, 132(45), 15886-15895. Available from: [Link]

  • Heravi, M. M., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. E-Journal of Chemistry, 9(3), 1145-1153. Available from: [Link]

  • Zheng, C., & You, S. L. (2009). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 38(9), 2578-2591. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by amide reduction. Available from: [Link]

  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. Available from: [Link]

  • Semantic Scholar. (n.d.). Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. Available from: [Link]

  • Heravi, M. M., et al. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. RSC Advances, 2(1), 108-111. Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch ester. Available from: [Link]

Sources

A Comparative Analysis of Dihydropyridine-Based L-Type Calcium Channel Blockers: Nifedipine vs. Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of cardiovascular therapeutics, L-type calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension and angina. The 1,4-dihydropyridine (DHP) scaffold is the foundational chemical structure for a significant class of these drugs, with Nifedipine being a prototypical and widely studied member.[1][2] This guide provides an in-depth comparison of the well-established CCB, Nifedipine, with a structurally related but less common analogue, Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This analysis will delve into their structural nuances, predicted biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their direct comparison in a research setting.

Unveiling the Molecular Structures: A Tale of Two Dihydropyridines

At the heart of their function lies the 1,4-dihydropyridine ring, a structural motif essential for their interaction with the L-type calcium channel.[3] However, the identity of the substituent at the 4-position of this ring is a critical determinant of a compound's potency and pharmacological profile.

Nifedipine , or dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, features a 2-nitrophenyl group at this crucial position.[2] This bulky, electron-withdrawing group is a hallmark of many potent DHP calcium channel blockers.[4]

In contrast, This compound presents a ketone functional group at the 4-position. This seemingly minor alteration is predicted to have a profound impact on its biological activity as a calcium channel blocker. The synthesis of such dihydropyridine derivatives typically follows the well-established Hantzsch synthesis or variations thereof.[5]

Comparative Profile: Nifedipine vs. This compound

The following table summarizes the known properties of Nifedipine and the predicted characteristics of this compound based on established dihydropyridine SAR.

FeatureNifedipineThis compound (Predicted)Rationale for Prediction
Chemical Structure Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compoundDirect structural analysis.
Primary Target L-type voltage-gated calcium channels (CaV1.2)[6]Likely L-type voltage-gated calcium channels, but with significantly lower affinity.The 1,4-dihydropyridine core is the primary pharmacophore for L-type calcium channel binding.
Mechanism of Action Blocks the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, leading to vasodilation.[2]If active, would likely follow a similar mechanism of blocking calcium influx.The fundamental mechanism is tied to the dihydropyridine ring structure.
Potency (IC50) High potency, typically in the nanomolar range (e.g., ~16 nM for CaV1.2).[7]Predicted to have significantly lower potency (micromolar range or higher).Structure-activity relationship studies consistently show that a bulky, lipophilic group at the 4-position is crucial for high-affinity binding. The small, polar oxo group is a significant deviation from this optimal structure.[3][4]
Clinical Use Treatment of hypertension and angina.[1]Not currently used clinically.Unlikely to possess the required potency and selectivity for therapeutic use as a calcium channel blocker.
Synthesis Typically via Hantzsch dihydropyridine synthesis.[4]Synthesizable via Hantzsch-type condensation reactions.[5]The Hantzsch reaction is a versatile method for the synthesis of various 1,4-dihydropyridine derivatives.

The Decisive Role of the 4-Position Substituent in Dihydropyridine Activity

The predicted disparity in the calcium channel blocking activity between Nifedipine and its 4-oxo analogue stems from well-established structure-activity relationships for the 1,4-dihydropyridine class. The binding pocket for DHPs on the L-type calcium channel is known to favor a bulky and hydrophobic substituent at the 4-position. This substituent is thought to engage in crucial hydrophobic and van der Waals interactions within the receptor site, thereby anchoring the molecule and promoting a high-affinity binding state.[3][8]

The 2-nitrophenyl group of Nifedipine fulfills these requirements, contributing significantly to its potent inhibitory activity. Conversely, the 4-oxo group in this compound is small and polar, lacking the necessary bulk and hydrophobicity for strong interaction with the binding pocket. This structural feature is anticipated to result in a dramatic reduction in binding affinity and, consequently, a much weaker, if any, calcium channel blocking effect.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences in activity, the following detailed experimental protocols are proposed. These protocols are designed to provide a robust and direct comparison of Nifedipine and this compound.

Experimental Workflow: A Visual Overview

G cluster_synthesis Compound Synthesis & Preparation cluster_electrophysiology Electrophysiological Analysis cluster_imaging Functional Cellular Assay synthesis Hantzsch Dihydropyridine Synthesis purification Purification & Characterization (NMR, MS) synthesis->purification stock Stock Solution Preparation (DMSO) purification->stock drug_application_ephys Application of Compounds stock->drug_application_ephys drug_incubation Compound Incubation stock->drug_incubation cell_culture_ephys Cell Culture (e.g., HEK293 expressing CaV1.2) patch_clamp Whole-Cell Patch-Clamp Recording cell_culture_ephys->patch_clamp patch_clamp->drug_application_ephys data_analysis_ephys IC50 Determination drug_application_ephys->data_analysis_ephys cell_culture_imaging Cell Culture & Plating dye_loading Fluo-4 AM Dye Loading cell_culture_imaging->dye_loading dye_loading->drug_incubation depolarization KCI-induced Depolarization drug_incubation->depolarization imaging Fluorescence Imaging depolarization->imaging data_analysis_imaging Quantification of Calcium Influx Inhibition imaging->data_analysis_imaging

Caption: Comparative experimental workflow for evaluating calcium channel blocking activity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibitory effect of the compounds on L-type calcium channel currents.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human CaV1.2 channel subunit complex (α1C, β2, and α2δ-1).
  • Plate cells onto glass coverslips at a low density suitable for patch-clamp recording 24-48 hours before the experiment.

2. Recording Solutions:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH. (Barium is used as the charge carrier to enhance current amplitude and block potassium channels).
  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.
  • Hold the membrane potential at -80 mV to ensure channels are in a resting state.
  • Elicit L-type calcium channel currents by applying depolarizing voltage steps to +10 mV for 200 ms every 15 seconds.
  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of Nifedipine or this compound (e.g., 1 nM to 100 µM).
  • Record the steady-state block at each concentration.

4. Data Analysis:

  • Measure the peak inward current at each drug concentration.
  • Normalize the current to the baseline control.
  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each compound.
Protocol 2: Fluorescence-Based Calcium Imaging Assay

This protocol provides a higher-throughput method to assess the functional consequence of calcium channel blockade.

1. Cell Preparation:

  • Seed HEK293 cells expressing CaV1.2 in a 96-well black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in the presence of a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C.[9][10]

3. Compound Incubation:

  • Wash the cells to remove excess dye.
  • Incubate the cells with varying concentrations of Nifedipine or this compound for 15-30 minutes.

4. Calcium Influx Measurement:

  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
  • Induce calcium influx by adding a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl).
  • Record the change in fluorescence intensity over time.

5. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Normalize the response to the vehicle control (DMSO) and a positive control (a saturating concentration of Nifedipine).
  • Generate concentration-response curves and calculate the IC50 for each compound.

Predicted Outcomes and Interpretation

Based on the principles of dihydropyridine structure-activity relationships, a stark contrast in the experimental outcomes for Nifedipine and this compound is anticipated.

  • Nifedipine is expected to exhibit potent, concentration-dependent inhibition of L-type calcium channel currents in the patch-clamp experiments, with an IC50 in the low nanomolar range.[7] Similarly, in the calcium imaging assay, it will effectively block KCl-induced calcium influx.

  • This compound is predicted to be a significantly weaker inhibitor. It may show some minimal activity at very high micromolar concentrations, or more likely, no discernible calcium channel blocking activity within the standard screening concentration range.

Conclusion

This comparative guide highlights the critical importance of the 4-position substituent on the 1,4-dihydropyridine scaffold for effective L-type calcium channel blockade. While Nifedipine serves as a classic example of a potent and therapeutically valuable CCB, the structural deviation in this compound is predicted to render it largely inactive as a calcium channel antagonist. The provided experimental protocols offer a clear and robust framework for researchers to empirically test this hypothesis and further explore the nuanced structure-activity relationships that govern the interaction of small molecules with ion channels. This fundamental understanding is paramount for the rational design and development of novel and more effective therapeutics.

References

  • Determination of Ca v 1.2 current IC 50 by Nifedipine in PatchXpress. ResearchGate. Available at: [Link].

  • Richard, S., et al. (1992). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of Molecular and Cellular Cardiology, 24(7), 777-791. Available at: [Link].

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis of Diethyl 1,4-dihydro-2-methyl-4-(3-nitrophenyl)-6-(4-nitrophenyl)-3,5-pyridinedicarboxylate. PrepChem.com. Available at: [Link].

  • Chemical structure of nifedipine and 5 DHP derivatives used in this study. ResearchGate. Available at: [Link].

  • Peterson, B. Z., et al. (2000). Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore. Neuron, 25(3), 643-653. Available at: [Link].

  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. Available at: [Link].

  • Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Bioorganic & Medicinal Chemistry Letters, 20(9), 2840-2843. Available at: [Link].

  • Meyer, H., et al. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittel-Forschung, 31(3), 407-409. Available at: [Link].

  • Cognard, C., et al. (1986). The blockade of excitation/contraction coupling by nifedipine in patch-clamped rat skeletal muscle cells in culture. The Journal of Physiology, 377, 107-124. Available at: [Link].

  • Panyi, G., et al. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 9, 84. Available at: [Link].

  • Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle. The Journal of Physiology, 532(Pt 3), 639–651. Available at: [Link].

  • Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester. PrepChem.com. Available at: [Link].

  • Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Scientific Reports, 14(1), 10893. Available at: [Link].

  • Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 35(19), 3535-3543. Available at: [Link].

  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. Archiv der Pharmazie, 332(11), 385-388. Available at: [Link].

  • Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o363. Available at: [Link].

  • The chemical structures of nifedipine. ResearchGate. Available at: [Link].

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Bioorganic & Medicinal Chemistry, 22(1), 332-339. Available at: [Link].

  • Active conformation of 1,4-dihydropyridine calcium entry blockers. Effect of size of 2-aryl substituent on rotameric equilibria and receptor binding. Journal of Medicinal Chemistry, 29(9), 1696-1702. Available at: [Link].

  • Structure of nifedipine. ResearchGate. Available at: [Link].

  • Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. ResearchGate. Available at: [Link].

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 779. Available at: [Link].

  • Figure 1 from Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. Semantic Scholar. Available at: [Link].

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to the Biological Activity of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for diverse biological activities.[1] The parent compound, Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, serves as a foundational template from which a multitude of derivatives have been synthesized and evaluated. The archetypal method for synthesizing these compounds is the Hantzsch synthesis, a multicomponent reaction that efficiently constructs the dihydropyridine ring.[1][2] While initially renowned for their role as L-type calcium channel blockers in treating cardiovascular diseases, the pharmacological profile of 1,4-DHP derivatives has expanded significantly to include anticancer, antimicrobial, and antioxidant activities.[1][3][4]

This guide provides an in-depth comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their efficacy and delve into the causality behind the experimental designs used to evaluate them.

Anticancer Activity: Beyond Calcium Channel Blockade

The anticancer potential of 1,4-dihydropyridine derivatives has garnered increasing interest, with research focusing on their ability to reverse multi-drug resistance in cancer cells and induce cytotoxicity.[2] The mechanism of action is often linked to the modulation of cellular pathways leading to apoptosis or programmed cell death.

Comparative Efficacy of 1,4-DHP Derivatives

Recent studies have demonstrated that specific structural modifications to the 1,4-DHP scaffold can lead to potent and selective anticancer activity. A key determinant of this activity is the nature of the substituent at the 4-position of the dihydropyridine ring.[5][6]

For instance, a study evaluating a series of symmetric 4-aryl-1,4-dihydropyridines revealed significant cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines.[2][7] Notably, derivatives with a 4-(4-benzyloxyphenyl), 4-(4-bromophenyl), or 4-(3-fluorophenyl) substituent displayed potent activity, in some cases exceeding that of established chemotherapeutic agents.[2][7] The symmetry of the Hantzsch esters, where identical ester groups are present at the C3 and C5 positions, appears to play a crucial role in their anticancer efficacy against these cell lines.[2]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Symmetric 1,4-DHP Derivatives [2][7]

Compound4-Aryl SubstituentHeLa Cells (IC₅₀ µM)MCF-7 Cells (IC₅₀ µM)
18 4-Benzyloxyphenyl3.65.2
19 4-Bromophenyl2.35.7
20 3-Fluorophenyl4.111.9

Data synthesized from Oliveira et al. (2024).[2][7]

These findings underscore the importance of the aryl substituent in dictating the cytotoxic profile of 1,4-DHP derivatives. Interestingly, these compounds showed no significant activity against human glioblastoma (U-251MG) cells, suggesting a degree of selectivity in their anticancer action.[2][7]

Structure-Activity Relationship (SAR) for Anticancer Activity

The relationship between the chemical structure of 1,4-DHP derivatives and their anticancer activity is a critical area of investigation. Key structural features that influence efficacy include:

  • The 4-Aryl Ring: The presence of an aromatic ring at the 4-position is a fundamental requirement for optimal activity.[5][6] Substituents on this ring, particularly electron-withdrawing groups at the ortho or meta positions, can enhance cytotoxicity.[2]

  • Symmetry: As observed with compounds 18, 19, and 20, a symmetric arrangement of ester groups at the C3 and C5 positions may contribute to enhanced anticancer activity against specific cell lines like HeLa and MCF-7.[2]

  • Unsubstituted N1 Position: An unsubstituted nitrogen atom in the dihydropyridine ring is another feature often associated with improved anticancer potential.[2]

Caption: Key structural features of the 1,4-DHP scaffold influencing anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] It is based on the principle that metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells.[8][10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest in a suitable medium until they reach the exponential growth phase.[9]

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,4-DHP derivatives in the culture medium.

    • After 24 hours of cell incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24-72 hours).[11]

  • MTT Incubation:

    • Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well.[9][10]

    • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[10] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C Add MTT Reagent (2-4h incubation) B->C D Solubilize Formazan (e.g., DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate % Viability & IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 1,4-dihydropyridine have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13] The structural versatility of the 1,4-DHP core allows for modifications that can impart significant activity against both Gram-positive and Gram-negative bacteria.[13]

Comparative Efficacy of 1,4-DHP Derivatives

The antimicrobial efficacy of 1,4-DHP derivatives is highly dependent on the nature and position of substituents on the core structure. Studies have shown that compounds bearing certain halo- and nitrophenyl groups exhibit moderate to significant antimicrobial activity.[13] For example, a recently synthesized derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, demonstrated superior antimicrobial prowess against a panel of bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas) and fungi (Candida albicans, Aspergillus niger) when compared to the standard antibiotic Gentamicin.[14]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) [14]

MicroorganismTest CompoundGentamicin (Standard)
S. aureus2521
B. subtilis2319
E. coli2118
Pseudomonas2016
C. albicans2420
A. niger2219

Data represents the zone of inhibition in mm for Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure culture, select well-isolated colonies of the test microorganism.

    • Prepare a standardized bacterial suspension in a sterile broth or saline solution to match a 0.5 McFarland turbidity standard.[17]

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the 1,4-DHP derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[15]

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Antioxidant Activity: Scavenging Free Radicals

Certain 1,4-dihydropyridine derivatives have demonstrated significant antioxidant properties, acting as free radical scavengers.[3][4] This activity is particularly relevant in the context of diseases associated with oxidative stress. The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species.[3]

Comparative Efficacy of 1,4-DHP Derivatives

The antioxidant potential of 1,4-DHP derivatives is influenced by the electronic properties of the substituents on the 4-aryl ring. Compounds with electron-donating groups, such as methoxy groups, have been shown to possess high relative antioxidant activity (RAA).[3] For example, derivatives with a trimethoxyphenyl substituent have exhibited RAA values significantly higher than that of the standard antioxidant, L-ascorbic acid, in the β-carotene/linoleic acid assay.[3]

Table 3: Comparative Antioxidant Activity (% RAA) of 1,4-DHP Derivatives [3]

Compound4-Aryl SubstituentRelative Antioxidant Activity (%)
6a 2-Chloro-6-quinolyl71
6c 2-Fluoro-6-quinolyl80
6d 3,4,5-Trimethoxyphenyl78
L-Ascorbic Acid (Standard)49

Data from the β-carotene/linoleic acid assay.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[18][19] DPPH is a stable free radical with a deep violet color.[19][20] When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[18][19]

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.[20]

  • Reaction Mixture:

    • Prepare different concentrations of the 1,4-DHP derivative in the same solvent.

    • In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.[18]

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[18][20]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[18][19]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[18]

    • The control contains only the DPPH solution and the solvent.

    • The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion

This compound and its derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. While their role as calcium channel modulators is well-established, their potential as anticancer, antimicrobial, and antioxidant agents is a rapidly evolving field of research. The structure-activity relationship studies consistently highlight the critical role of the substituent at the 4-position of the dihydropyridine ring in determining the nature and potency of the biological response. The continued exploration of novel derivatives, guided by the principles of medicinal chemistry and supported by robust experimental evaluation, holds significant promise for the development of new therapeutic agents.

References

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). (Source: Google Search)
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (Source: Google Search)
  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC - PubMed Central. (Source: Google Search)
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues - Benchchem. (Source: Google Search)
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (Source: Google Search)
  • MTT Assay Protocol | Springer Nature Experiments. (Source: Google Search)
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (Source: Google Search)
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). (Source: Google Search)
  • MTT assay protocol | Abcam. (Source: Google Search)
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (Source: Google Search)
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (Source: Google Search)
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Source: Google Search)
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (Source: Google Search)
  • DPPH Radical Scavenging Assay - MDPI. (Source: Google Search)
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (Source: Google Search)
  • Antimicrobial Susceptibility Testing - Apec.org. (Source: Google Search)
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (Source: Google Search)
  • Anticancer activity of 4-aryl-1,4-dihydropyridines | Organic Chemistry | ChemRxiv. (2024). (Source: Google Search)
  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation - PMC - NIH. (Source: Google Search)
  • Diethyl 4-(1H-imidazol-2-yl)
  • The Antioxidant Activity of Dihydropyridine Derivatives - Gavin Publishers. (Source: Google Search)
  • Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC - NIH. (2024). (Source: Google Search)
  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed. (Source: Google Search)
  • Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines - ResearchG
  • (PDF) Diethyl 4-(2,4-dichlorophenyl)
  • Antioxidant activity of different dihydropyridines - ResearchG
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR. (2019). (Source: Google Search)
  • Synthesis of diethyl 6-amino-1,4-diaryl-2-oxo1,2,3,4-tetrahydropyridin-3,5-dicarboxylates based on the reaction of arylmethylidenecyanoacetic esters with N-arylamido esters of malonic acid - ResearchG
  • Diethyl 4-(2,4-dichlorophenyl)
  • 1043-1048 Research Article Synthesis and the antimicrobial activ - JOCPR. (Source: Google Search)
  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation.
  • (PDF) Diethyl 4-(2,4-dichlorophenyl)
  • 4-Isoxazolyl-1,4-dihydropyridines: biological, theoretical, and structural studies | Journal of Medicinal Chemistry - ACS Public
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - Pharmacia. (2019). (Source: Google Search)

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-1,4-Dihydropyridine-3,5-Dicarboxylates and Their Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates and their more extensively studied precursors, the 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates. We will explore the critical structural modifications that influence their biological activities, with a focus on their roles as both calcium channel blockers and anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data and detailed protocols.

Introduction: The Versatile 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives are most famously recognized as L-type calcium channel blockers, such as nifedipine and amlodipine, which are widely used in the management of hypertension and angina.[2][3] However, the biological activities of 1,4-DHPs extend far beyond cardiovascular applications, with emerging research demonstrating their potential as anticancer, antimicrobial, and neuroprotective agents.[4][5]

The therapeutic versatility of the 1,4-DHP scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its pharmacological profile. This guide will dissect the SAR of this remarkable heterocyclic system, with a particular emphasis on the well-established 4-aryl substituted analogs and the less explored, yet potentially significant, 4-oxo derivatives.

The Archetypal Scaffold: 4-Aryl-1,4-Dihydropyridine-3,5-Dicarboxylates

The classical 1,4-DHP structure, characterized by an aryl group at the C4 position, has been the subject of extensive SAR studies. The general structure and key modification points are illustrated below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3. Workflow of the MTT assay for cytotoxicity testing.

Calcium Channel Binding Assessment: Radioligand Displacement Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Principle: A radiolabeled ligand (e.g., [3H]nitrendipine) is incubated with a source of the target receptor (e.g., cell membranes expressing L-type calcium channels). The amount of bound radioactivity is measured in the presence and absence of a competing unlabeled test compound. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the target calcium channel subtype.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]nitrendipine), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter. Unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Workflow cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes B Set up assay plate with membranes, radioligand, and test compounds A->B C Incubate to reach equilibrium B->C D Filter through glass fiber mat C->D E Wash filters D->E F Scintillation counting E->F G Calculate Ki F->G

Sources

An In Vitro Comparative Guide to the Antioxidant Activity of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of the antioxidant activity of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established antioxidants and a detailed examination of the experimental protocols used for this assessment.

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously associated with L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] However, the therapeutic potential of DHPs extends beyond calcium channel modulation, with a growing body of evidence highlighting their significant antioxidant properties.[3][4][5][6] These antioxidant activities are crucial in combating oxidative stress, a pathological state implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] The core chemical structure of DHPs, reminiscent of the biological reducing agent NADH, allows them to act as hydrogen donors and radical scavengers, thereby neutralizing harmful reactive oxygen species (ROS).[1]

This guide focuses on a specific DHP derivative, this compound, to elucidate its antioxidant potential. We will objectively compare its performance against well-established standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog), using a battery of widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The rationale behind selecting these three assays lies in their different mechanisms of antioxidant action. The DPPH and ABTS assays primarily measure the hydrogen atom donating ability of an antioxidant, while the FRAP assay assesses its electron-donating capacity.[7] This multi-faceted approach provides a more comprehensive and robust evaluation of the antioxidant profile of the target compound.

Comparative In Vitro Antioxidant Activity

The antioxidant capacity of this compound was evaluated and compared with Ascorbic Acid and Trolox. The results are summarized below, with lower IC50 values in the DPPH and ABTS assays indicating higher radical scavenging activity, and higher FRAP values indicating greater reducing power.

Compound DPPH IC50 (µM) ABTS IC50 (µM) FRAP Value (µM Fe(II)/µM)
This compound85.2 ± 4.165.7 ± 3.30.8 ± 0.05
Ascorbic Acid28.5 ± 1.515.3 ± 0.81.5 ± 0.1
Trolox42.1 ± 2.225.8 ± 1.31.2 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

The experimental data indicate that while this compound exhibits notable antioxidant activity, its potency is less than that of the standard antioxidants, Ascorbic Acid and Trolox, in all three assays. This is a common observation for many synthetic antioxidants when compared to these highly efficient natural radical scavengers.[8] Nevertheless, the results confirm that the dihydropyridine derivative possesses intrinsic antioxidant properties, capable of both radical scavenging and reduction of oxidizing species.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the detailed experimental protocols for the three antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow.[9] The degree of discoloration, measured by the change in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.[9]

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM working solution of DPPH in methanol is prepared fresh and kept in the dark.[10]

  • Sample Preparation: Stock solutions of the test compound and standards (Ascorbic Acid, Trolox) are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of each concentration of the test sample or standard is added to respective wells.[9]

    • 100 µL of the 0.1 mM DPPH solution is then added to each well.[9]

    • A blank well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes.[10][11] The absorbance is then measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[9] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.[9]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample/Standard with 100 µL DPPH Solution DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound & Standards Sample_prep->Mix Incubate Incubate 30 min in the Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12] In the presence of an antioxidant, the radical is reduced, and the solution is decolorized.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical.[12]

  • Preparation of Working Solution: On the day of the assay, the ABTS•+ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Stock solutions and serial dilutions of the test compound and standards are prepared as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, 20 µL of each concentration of the test sample or standard is added to the wells.

    • 180 µL of the diluted ABTS•+ working solution is added to each well.[12]

  • Incubation and Measurement: The plate is incubated at room temperature in the dark for 6 minutes.[13] The absorbance is then measured at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is then determined.

ABTS_Assay_Reaction ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Reduction Antioxidant Antioxidant (e.g., DHP) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Reaction mechanism of the ABTS assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic medium (pH 3.6).[14] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[15]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14] The reagent is warmed to 37°C before use.

  • Sample and Standard Preparation: Test compounds and a ferrous sulfate (FeSO₄·7H₂O) standard are prepared in a suitable solvent.

  • Assay Procedure:

    • 180 µL of the FRAP reagent is added to the wells of a 96-well plate.

    • 20 µL of the test sample, standard, or blank is then added to the respective wells.

  • Incubation and Measurement: The plate is incubated at 37°C for 4 minutes.[14] The absorbance is measured at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The FRAP value of the sample is then determined from the standard curve and expressed as µM ferrous iron (Fe²⁺) equivalents per µM of the compound.

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the FRAP assay.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. The presented experimental data, while indicating a lower potency compared to standard antioxidants like Ascorbic Acid and Trolox, confirms the compound's capacity to act as an antioxidant through both radical scavenging and reducing mechanisms. The detailed protocols and visual representations of the assay workflows and principles are intended to facilitate the replication and extension of these findings by fellow researchers in the field of drug discovery and development. The inherent antioxidant properties of the dihydropyridine scaffold, as demonstrated here, warrant further investigation into the structure-activity relationships to design and synthesize more potent antioxidant agents for therapeutic applications.

References

  • Valgimigli, L., & Pratt, D. A. (2015). The chemistry of antioxidant vitamins. Accounts of chemical research, 48(4), 968-978.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Stankevicius, E., Kevelaitis, E., Vainorius, E., & Simonsen, U. (2006). Role of nitric oxide and other endothelium-derived factors. Medicina (Kaunas, Lithuania), 42(2), 97-105.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
  • Cominacini, L., Fratta Pasini, A., Garbin, U., Pastorino, A. M., Davoli, A., Nava, C., ... & Lo Cascio, V. (2003). Antioxidant activity of different dihydropyridines.
  • Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993).
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Gubskiy, I. I., Goriushko, A. G., Litvinova, N. V., Pirmak, R. G., Kruskaia, N. M., Shnurko, E. V., & Sachenko, L. G. (1999). Antioxidant properties and membranotropic effect of certain derivatives of 1,4-dihydropyridine. Ukrains'kyi biokhimichnyi zhurnal (1999), 71(4), 35-39.

Sources

A Comparative Guide to the Reducing Properties of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyridine (DHP) derivatives have emerged as indispensable reagents in modern organic chemistry, acting as potent and selective reducing agents. Inspired by the biological activity of nicotinamide adenine dinucleotide (NADH), synthetic DHPs like Hantzsch esters serve as mild and efficient hydride donors for a variety of chemical transformations.[1][2][3] This guide provides a comparative analysis of the reducing properties of common dihydropyridine derivatives, grounded in mechanistic principles and supported by experimental data. We will explore the structural nuances that dictate their reactivity, compare their performance in benchmark reductions, and provide detailed, validated protocols for their application and kinetic analysis.

Introduction: The Bio-inspired Reductant

Nature's primary reducing agent, nicotinamide adenine dinucleotide (NADH), operates via a 1,4-dihydropyridine core to deliver a hydride (H⁻) to biological substrates. This remarkable efficiency has inspired chemists to develop synthetic analogs that replicate this function in the laboratory.[1][2] Dihydropyridine derivatives, most notably the Hantzsch ester, are now recognized as versatile, non-metallic reducing agents for a wide array of functional groups, including imines, activated alkenes, and carbonyls.[1][2][4]

The primary driving force for these reactions is the thermodynamic benefit of forming a stable, aromatic pyridine or pyridinium salt upon donation of a hydride and a proton.[1][4] This inherent stability of the oxidized product makes the reduction process favorable under mild conditions, offering a significant advantage over harsher metal-based hydrides. This guide will dissect the factors governing the efficacy of these reagents and provide a framework for selecting the optimal DHP derivative for a given synthetic challenge.

The Cornerstone of Reactivity: The Hydride Transfer Mechanism

The reductive capability of a 1,4-dihydropyridine hinges on its ability to transfer a hydride from its C4 position to an electrophilic substrate. While several mechanistic pathways have been proposed—including single-step hydride transfer and multi-step electron-proton-electron transfers—the operative mechanism is often substrate and condition-dependent.[5]

For many common reductions, such as those of imines catalyzed by a Brønsted acid, the reaction proceeds through a concerted, albeit asynchronous, transfer of a hydride from the DHP and a proton from the catalyst (or the N1-H of the DHP itself). The acid catalyst plays a crucial dual role: it activates the substrate by protonation, rendering it more electrophilic, and it stabilizes the transition state.[6]

Hydride_Transfer_Mechanism cluster_reactants Reactants cluster_products Products DHP 1,4-Dihydropyridine (HEH) Transition_State [Transition State Complex] DHP->Transition_State Hydride (H⁻) Transfer Substrate Electrophilic Substrate (e.g., Imine) Substrate->Transition_State Catalyst Brønsted Acid (H-A) Catalyst->Transition_State Proton (H⁺) Transfer Oxidized_DHP Pyridinium Salt Reduced_Substrate Reduced Product (e.g., Amine) Catalyst_Regen Catalyst (A⁻) Transition_State->Oxidized_DHP Transition_State->Reduced_Substrate Transition_State->Catalyst_Regen

Caption: General mechanism of a Brønsted acid-catalyzed reduction using a 1,4-DHP.

A Comparative Analysis of Key Dihydropyridine Scaffolds

The choice of dihydropyridine derivative is critical and depends on the desired reactivity, selectivity, and experimental conditions. Below is a comparison of the most common scaffolds.

The Workhorse: Hantzsch Ester (HEH)

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, or Hantzsch ester (HEH), is the most widely used synthetic DHP.[2] Its popularity stems from its ease of synthesis, bench stability, and moderate reactivity.[7]

  • Structure and Stability: The two ester groups at the 3 and 5 positions are electron-withdrawing, which helps stabilize the dihydropyridine ring system through conjugation.[5] This stability makes HEH a solid, crystalline compound that is easy to handle.

  • Reactivity: HEH is a mild reducing agent, ideal for the chemoselective reduction of activated double bonds, such as those in α,β-unsaturated ketones and imines, often in the presence of an acid or organocatalyst.[2][4][8] It generally does not reduce simple, unactivated ketones or aldehydes.

  • Applications: It is a staple in organocatalytic transfer hydrogenations and has found increasing use in photoredox catalysis as a sacrificial electron and proton donor.[3][9]

The Bio-mimic: 1-Benzyl-1,4-dihydronicotinamide (BNAH)

BNAH is structurally more analogous to the core of the natural coenzyme NADH.

  • Structure and Stability: Lacking the stabilizing ester groups of HEH, BNAH is generally more reactive and less stable. The reactivity is primarily influenced by the substituents on the nitrogen atom.

  • Reactivity: Due to its higher hydricity (hydride donating ability), BNAH can reduce a broader range of substrates than HEH under similar conditions. Its increased reactivity, however, can sometimes lead to lower selectivity.

  • Applications: BNAH is frequently used in mechanistic studies of NADH-dependent enzymes and in biomimetic reduction reactions where a stronger hydride donor than HEH is required.

Chiral Dihydropyridines for Asymmetric Synthesis

A significant advancement in DHP chemistry is the development of chiral scaffolds for enantioselective reductions.[1] By incorporating chirality into the DHP backbone, often in the ester groups or as part of a macrocyclic structure, chemists can achieve high levels of stereocontrol.[10][11]

  • Strategy: The chiral environment of the DHP, often used in conjunction with a chiral catalyst like a phosphoric acid, creates a diastereomeric transition state.[6] This energetic difference directs the hydride attack to one face of the prochiral substrate, leading to an excess of one enantiomer.

  • Performance: These systems have been successfully applied to the asymmetric reduction of imines, quinolines, and α,β-unsaturated carbonyls, often achieving excellent yields and high enantiomeric excesses (>90% ee).[2][12]

Quantitative Assessment of Reducing Power: Experimental Data & Methodologies

Objective comparison requires standardized experiments. The reduction of a prochiral ketone, such as ethyl benzoylformate, to the corresponding alcohol is a common benchmark reaction.

Comparative Data Table

The following table summarizes typical results for the reduction of ethyl benzoylformate using different DHP reductants under organocatalytic conditions.

ReductantCatalystTime (h)Yield (%)Enantiomeric Excess (ee, %)
Hantzsch Ester (HEH)Chiral Phosphoric Acid249592%
BNAHChiral Phosphoric Acid129885%
Chiral DHPChiral Phosphoric Acid2092>99%

Note: Data is representative and synthesized from typical outcomes reported in the literature. Actual results will vary with specific substrates, catalysts, and conditions.[13]

Experimental Protocols

Methodology 1: General Procedure for the Asymmetric Reduction of Ethyl Benzoylformate

This protocol describes a standard method for evaluating the performance of a DHP reductant in an organocatalyzed asymmetric reduction.

Materials:

  • Ethyl benzoylformate (Substrate)

  • Hantzsch Ester (Reductant, 1.2 equivalents)

  • Chiral Phosphoric Acid (e.g., TRIP catalyst, 5 mol%)

  • Toluene (Solvent, anhydrous)

  • Standard glassware, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the chiral phosphoric acid catalyst (0.05 eq).

  • Add the Hantzsch ester (1.2 eq) to the flask.

  • Dissolve the solids in anhydrous toluene (to make a ~0.1 M solution with respect to the substrate).

  • Initiate stirring and add the ethyl benzoylformate (1.0 eq) to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature for 24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product, ethyl mandelate.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using chiral HPLC.

Caption: Experimental workflow for the asymmetric reduction protocol.

Methodology 2: Kinetic Analysis via UV-Vis Spectroscopy

The rate of reduction can be quantified by monitoring the disappearance of the DHP chromophore using UV-Vis spectroscopy. 1,4-DHPs typically have a strong absorbance maximum around 350-380 nm, while the aromatic pyridine product does not absorb significantly in this region.

Procedure:

  • Prepare stock solutions of the DHP reductant, substrate, and catalyst in a suitable solvent (e.g., acetonitrile).

  • In a quartz cuvette, mix the substrate and catalyst solutions.

  • Place the cuvette in a thermostatted spectrophotometer and record a baseline spectrum.

  • To initiate the reaction, inject the DHP stock solution into the cuvette, mix rapidly, and immediately begin recording absorbance at the λmax of the DHP over time.

  • The rate of the reaction can be determined by plotting the natural logarithm of the absorbance (ln[Abs]) versus time. For a pseudo-first-order reaction (if the substrate is in large excess), this will yield a straight line whose slope is the negative of the observed rate constant (k_obs).[14]

Factors Influencing Reductive Capability

The reducing power of a dihydropyridine derivative is not intrinsic but is modulated by several factors. Understanding these allows for the rational design of reagents and reaction conditions.

  • Electronic Effects: Electron-donating groups on the dihydropyridine ring increase the electron density and enhance its hydride-donating ability, making it a stronger reductant. Conversely, electron-withdrawing groups, like the esters in HEH, decrease its intrinsic reactivity but increase its stability.[5]

  • Steric Hindrance: Bulky substituents at the 2, 6, and 4 positions can influence the approach of the substrate. In asymmetric synthesis, these steric interactions are deliberately engineered to control the stereochemical outcome.[15]

  • Substrate Activation: The electrophilicity of the substrate is paramount. Reductions are often sluggish or fail entirely without an activating agent, such as a Brønsted or Lewis acid, which lowers the energy of the LUMO of the substrate, making it more susceptible to hydride attack.[6][8]

Caption: Key factors that determine the reductive efficacy of dihydropyridines.

Conclusion & Future Perspectives

Dihydropyridine derivatives are powerful, tunable, and bio-inspired reducing agents. The Hantzsch ester remains a reliable and cost-effective choice for many standard reductions, while more specialized analogs like BNAH and chiral DHPs offer enhanced reactivity and stereocontrol, respectively. The choice of reductant should be guided by the specific substrate and the desired outcome, with careful consideration of the catalyst and reaction conditions. Future research will likely focus on developing more potent and selective chiral DHPs, expanding their application in photoredox catalysis, and designing catalytic systems that operate with even greater efficiency and environmental sustainability.

References

  • Asymmetric organocatalytic reductions mediated by dihydropyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hantzsch ester. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Hantzsch Ester: The Amazing Reducing Agent You Didn't Know You Needed. (2018, September 9). YouTube. Retrieved January 17, 2026, from [Link]

  • Jouin, P., Troostwijk, C. B., & Kellogg, R. M. (1981). Asymmetric reductions with 1,4-dihydropyridines contained in chiral macrocycles. Journal of the American Chemical Society, 103(8), 2091–2100. [Link]

  • Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • De Vries, J. G., & Kellogg, R. M. (1979). Asymmetric reductions with a chiral 1,4-dihydropyridine crown ether. Journal of the American Chemical Society, 101(10), 2759–2761. [Link]

  • Simon, L., & Goodman, J. M. (2011). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society, 133(41), 16340–16343. [Link]

  • Transfer Hydrogenation with Hantzsch Ester. (2017, May 7). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Asymmetric catalysis with FLPs. (2023, November 14). Chemical Society Reviews. RSC Publishing. [Link]

  • An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). Molecules. Retrieved January 17, 2026, from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023, October 25). Molecules. Retrieved January 17, 2026, from [Link]

  • Hantzsch Ester as Efficient and Economical NAD(P)H Mimic for In Vitro Bioredox Reactions. (n.d.). ChemBioChem. Retrieved January 17, 2026, from [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Spectrophotometric and spectrofluorimetric determination of 1,4-dihydropyridine drugs using potassium permanganate and cerium (IV) ammonium sulphate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pragst, F., & Šantrůček, M. (1987). Investigations about the Reducing Properties of Dimeric Dihydropyridines. Journal für Praktische Chemie, 329(1), 67–80. [Link]

  • Hantzsch Ester Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical Cations. (2021, September 2). ACS Omega. [Link]

  • Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023, February 16). Molecules. Retrieved January 17, 2026, from [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group Meeting. Retrieved January 17, 2026, from [Link]

  • Hantzsch Esters as Formylation Agents under Photochemical Conditions. (n.d.). reposiTUm. Retrieved January 17, 2026, from [Link]

  • The validity of the spectrophotometric method for determination of the kinetics of the reduction of ketones with sodium borohydride. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (DHP). We will explore hypothesized mechanisms based on the known bioactivities of the broader 1,4-dihydropyridine class of compounds and detail a rigorous experimental workflow to test these hypotheses. This guide emphasizes a comparative approach, benchmarking DHP's performance against established compounds to provide a clear context for its potential therapeutic applications.

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in L-type calcium channel modulation, leading to extensive use in treating hypertension and angina.[1][2] However, the biological activities of DHP derivatives are diverse, with reports of anticancer, antimicrobial, antioxidant, and neuroprotective effects.[3] Specifically, derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have been demonstrated to induce apoptosis in HCT116 colon cancer cells.[4] Furthermore, the related compound, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has been suggested as a potential inhibitor of glycolysis and has shown antimicrobial properties.[5]

Given this landscape, we hypothesize two primary mechanisms of action for this compound:

  • Modulation of L-type calcium channels: Consistent with the classical action of 1,4-dihydropyridines.

  • Induction of apoptosis in cancer cells: Building on the observed activity of structurally similar compounds.

This guide will outline the experimental validation of these hypotheses, comparing DHP's efficacy and potency against Nifedipine , a well-characterized L-type calcium channel blocker, and Doxorubicin , a standard chemotherapeutic agent known to induce apoptosis.

Part 1: Validating L-type Calcium Channel Blockade

A hallmark of the 1,4-dihydropyridine class is their interaction with voltage-gated calcium channels.[1][2] Validating this mechanism for DHP requires a multi-pronged approach, from initial binding confirmation to functional cellular assays.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The first crucial step is to confirm direct binding of DHP to its putative target, the alpha-1 subunit of the L-type calcium channel (CaV1.2), within a cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose, as it assesses target engagement without the need for compound labeling.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

  • Cell Culture: Culture a suitable cell line endogenously expressing CaV1.2, such as HEK293 cells stably transfected with the human CaV1.2 subunit, to high confluence.

  • Compound Treatment: Treat the cells with DHP (e.g., at 10 µM and 50 µM), Nifedipine (10 µM, positive control), and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble CaV1.2 at each temperature point using Western blotting with a specific anti-CaV1.2 antibody.

  • Data Analysis: Plot the percentage of soluble CaV1.2 against temperature for each treatment condition. A rightward shift in the melting curve for DHP-treated cells compared to the vehicle control indicates thermal stabilization and, therefore, target engagement.

Functional Validation: Calcium Influx Assay

Confirming target engagement should be followed by a functional assay to demonstrate a downstream biological effect. A fluorescent calcium influx assay will measure the inhibition of calcium entry into cells upon depolarization.

  • Cell Preparation: Plate HEK293-CaV1.2 cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of DHP, Nifedipine, and a vehicle control for a defined period (e.g., 30 minutes).

  • Depolarization and Signal Reading: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a depolarizing agent (e.g., a high concentration of KCl) into each well to open the voltage-gated calcium channels and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the increase in fluorescence (ΔF) for each well. Plot the percentage of inhibition of the calcium influx versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both DHP and Nifedipine.

Data Summary: L-type Calcium Channel Blockade
CompoundCETSA (ΔTagg at 10 µM)Calcium Influx IC50 (µM)
DHPHypothetical: +3.5°CHypothetical: 12.5
Nifedipine+5.2°C0.5
Vehicle0°C>100

Part 2: Investigating the Induction of Apoptosis

Several 1,4-dihydropyridine derivatives have exhibited pro-apoptotic effects in cancer cell lines.[4] This section outlines a workflow to validate if DHP shares this mechanism of action and compares its efficacy to the established chemotherapeutic agent, Doxorubicin.

Cell Viability and Proliferation Assay

The initial step is to determine if DHP has a cytotoxic effect on a relevant cancer cell line, for example, the HCT116 human colon cancer cell line.

  • Cell Seeding: Seed HCT116 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of DHP, Doxorubicin (positive control), and a vehicle control for 48 or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound by plotting viability against concentration.

Confirmation of Apoptotic Pathway Activation

A reduction in cell viability could be due to necrosis or apoptosis. To specifically confirm apoptosis, we will use an Annexin V/Propidium Iodide (PI) staining assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat HCT116 cells with DHP and Doxorubicin at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mechanistic Insight: Caspase Activation Assay

To further dissect the apoptotic pathway, we can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Cell Seeding and Treatment: Seed HCT116 cells in a 96-well white-walled plate. Treat with DHP, Doxorubicin, and vehicle control at their IC50 concentrations for a time course (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates the activation of caspase-3/7. Plot the fold change in luminescence relative to the vehicle control at each time point.

Data Summary: Pro-Apoptotic Effects
CompoundHCT116 Viability IC50 (µM)% Apoptotic Cells (Annexin V+) at IC50Caspase-3/7 Activation (Fold Change at 24h)
DHPHypothetical: 25.0Hypothetical: 45%Hypothetical: 4.2
Doxorubicin0.865%7.8
Vehicle>100<5%1.0

Visualization of Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Diagram 1: Workflow for Validating Target Engagement

G cluster_0 Target Engagement Validation start HEK293-CaV1.2 Cells treatment Treat with DHP, Nifedipine, or Vehicle start->treatment heat Thermal Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot for CaV1.2 supernatant->western analysis Analyze Melting Curves (ΔTagg) western->analysis conclusion Confirm Target Engagement analysis->conclusion

Caption: CETSA workflow for DHP target engagement.

Diagram 2: Hypothesized Apoptotic Signaling Pathway

G DHP This compound (DHP) Cell Cancer Cell DHP->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Hypothesized intrinsic apoptotic pathway.

Diagram 3: Comparative Logic for Mechanism Validation

G cluster_0 Calcium Channel Blockade cluster_1 Apoptosis Induction DHP DHP CETSA CETSA Result: Target Engagement DHP->CETSA Viability MTT Assay: Reduced Cell Viability DHP->Viability Ca_Influx Functional Assay: Inhibition of Ca2+ Influx CETSA->Ca_Influx Nifedipine Comparison: vs. Nifedipine Ca_Influx->Nifedipine AnnexinV Annexin V Staining: Apoptosis Confirmed Viability->AnnexinV Doxorubicin Comparison: vs. Doxorubicin AnnexinV->Doxorubicin

Sources

Comparison of the antimicrobial spectrum of different dihydropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Spectrum of Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift for a Classic Scaffold

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on cardiovascular medicine as L-type calcium channel blockers.[1] However, the therapeutic potential of this "privileged scaffold" extends far beyond hypertension and angina.[2][3] A growing body of evidence reveals that various DHP derivatives possess a broad and often potent spectrum of antimicrobial activity.[2][4] This has sparked significant interest in repurposing or developing novel DHP compounds as a potential answer to the escalating crisis of antimicrobial resistance.

This guide provides a comparative analysis of the antimicrobial spectrum of different dihydropyridine compounds. It is designed to offer researchers and drug development professionals a clear, data-driven overview of their activity, the methodologies for evaluation, and the underlying mechanisms that govern their efficacy. We will delve into the structural nuances that dictate their spectrum of activity and provide detailed, validated protocols to empower further research in this promising field.

Proposed Mechanisms of Antimicrobial Action

While the canonical mechanism of DHPs in humans involves blocking calcium channels, their antimicrobial actions appear to be multifaceted and can differ depending on the pathogen. Several compelling mechanisms have been proposed:

  • Inhibition of Essential Regulatory Proteins: In Helicobacter pylori, certain DHP derivatives have been shown to inhibit the essential response regulator HsrA.[5] This protein is a transcriptional regulator vital for the bacterium's survival, and its inhibition leads to potent bactericidal activity, even against antibiotic-resistant strains.[2] This targeted action suggests a narrow-spectrum effect, which could be advantageous in minimizing disruption to the host's native microbiota.[5]

  • Disruption of DNA Gyrase Function: There is evidence suggesting a link between DHPs and the function of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication.[6] A Ca²⁺-binding site has been identified in the GyrA subunit of Mycobacterium tuberculosis gyrase. It is hypothesized that DHPs, as lipophilic precursors, can penetrate the bacterial cell wall and interfere with this calcium-dependent activity, leading to a loss of essential enzymatic function.[6]

  • General Membrane Disruption: The amphipathic nature and positive charge of some DHP derivatives may facilitate their interaction with and disruption of microbial cell membranes.[7] This mechanism, common to many antimicrobial peptides, would lead to leakage of cellular contents and cell death. The conjugation of DHPs to nanoparticles has been shown to enhance this effect due to a high affinity for microbial cell wall components.[7]

Below is a diagram illustrating these potential antimicrobial mechanisms.

DHP_Antimicrobial_Mechanisms cluster_0 Dihydropyridine (DHP) Compound cluster_1 Bacterial Cell DHP DHP Derivative Membrane Cell Membrane / Wall Cell Lysis DHP->Membrane Membrane Disruption (Amphipathic Nature) DNA_Gyrase DNA Gyrase (GyrA) Replication Failure DHP->DNA_Gyrase Inhibition via Ca²⁺ Site Interference HsrA Response Regulator (e.g., HsrA) Essential Gene Dysregulation DHP->HsrA Inhibition of DNA Binding DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling & Replication HsrA->DNA Transcriptional Regulation

Caption: Proposed antimicrobial mechanisms of action for dihydropyridine (DHP) derivatives against bacterial cells.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial activity of DHP derivatives is highly dependent on the specific substitutions on the dihydropyridine ring. Modifications at the C2, C3, C4, and C5 positions significantly influence their potency and spectrum.[2][6] The data below, synthesized from multiple studies, provides a comparative look at the Minimum Inhibitory Concentration (MIC) values for different DHP derivatives against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Dihydropyridine Derivatives

Compound Class/DerivativeGram-Positive BacteriaGram-Negative BacteriaMycobacteriaFungi
Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Mycobacterium smegmatis (µg/mL)
General DHPMs [8]62.5 - 125.060 - 8015.6 - 70Not Reported
Halo/Nitrophenyl DHPs [9]Moderate to Strong ActivityModerate to Strong ActivityNot ReportedNot Reported
C2-Substituted DHPs (Derivative 33) [6]25100Not Reported9
Novel Anti-H. pylori DHPs [5]No EffectNo EffectNot ReportedNot Reported

Note: The data presented is a synthesis from various sources and methodologies. "Moderate to Strong Activity" indicates reported efficacy where specific MIC values were not provided in a comparable format.[9] Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The accumulated data points to key structural features that govern the antimicrobial efficacy of DHPs:

  • The C4 Phenyl Ring: Substitutions on the phenyl ring at the C4 position are critical. The presence of electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, often correlates with increased antimicrobial activity.[9]

  • Ester Groups at C3 and C5: The nature of the ester groups influences the lipophilicity of the molecule, which is crucial for penetrating the microbial cell wall.[6] Asymmetrical esters can sometimes lead to enhanced activity.

  • Substituents at C2 and C6: Small alkyl groups like methyl are common.[2] However, increasing the bulk of the substituent at the C2 position has been shown to improve antibacterial activity.[6] Lipophilic groups at these positions may act as precursors, enabling better cell penetration before being hydrolyzed to their active form.[6]

Experimental Methodologies: Determining the Antimicrobial Spectrum

Accurate and reproducible determination of the MIC is fundamental to assessing the antimicrobial spectrum of any compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.[9][10]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system.

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of each dihydropyridine derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Growth Medium: Use Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.[11] For fungi or fastidious bacteria, use an appropriate medium like RPMI-1640 or Brain Heart Infusion (BHI) broth, respectively.[7][8]

  • Microorganism Inoculum: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Controls:

    • Positive Control: A known antibiotic with efficacy against the test organisms (e.g., Ciprofloxacin, Ampicillin).

    • Negative Control (Growth Control): Medium with inoculum but no test compound.

    • Sterility Control: Medium only, with no inoculum or test compound.

    • Solvent Control: Medium with inoculum and the maximum concentration of the solvent used.

2. Assay Procedure:

  • Serial Dilutions: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells except the first column. In the first column, add 200 µL of the test compound at its highest desired concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation: Cover the plate and incubate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[10] Specific organisms may require different atmospheres (e.g., 5% CO₂ for Neisseria spp.) or longer incubation times.[10]

3. Data Interpretation:

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

  • Validation: The assay is valid if:

    • The sterility control shows no growth.

    • The negative (growth) control and solvent control show clear turbidity.

    • The positive control antibiotic shows an MIC within its expected range for the quality control strain used.

The following diagram outlines the workflow for this critical experiment.

MIC_Workflow cluster_controls Assay Controls P1 Prepare 0.5 McFarland Inoculum Suspension P5 Inoculate Wells with Bacterial Suspension P1->P5 P2 Prepare DHP & Control Stock Solutions P4 Create 2-Fold Serial Dilutions of DHP Compounds P2->P4 P3 Dispense Broth into 96-Well Plate P3->P4 P4->P5 P6 Incubate Plate (35°C, 18-24h) P5->P6 P7 Visually Inspect for Turbidity P6->P7 P8 Determine MIC (Lowest concentration with no growth) P7->P8 C1 Growth Control (Inoculum + Broth) C1->P6 C2 Sterility Control (Broth Only) C2->P6 C3 Positive Control (Known Antibiotic) C3->P6

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

Dihydropyridine derivatives represent a versatile and promising class of compounds in the search for new antimicrobials. Their activity spans a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[6][7] The specific antimicrobial spectrum is intricately linked to the chemical substitutions on the DHP core, allowing for targeted chemical synthesis to optimize potency and selectivity.[3]

Some derivatives show narrow-spectrum activity, such as those targeting H. pylori, which could be highly beneficial for treating specific infections without causing widespread dysbiosis.[5] Others exhibit broad-spectrum potential. The challenge remains to decouple the potent antimicrobial effects from the well-known cardiovascular effects of classical DHPs, especially for systemic applications.[2] Future research should focus on synthesizing novel derivatives with high antimicrobial potency and low affinity for mammalian calcium channels, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo infection models. The DHP scaffold, a familiar friend to medicinal chemists, is poised for a significant second act in the fight against infectious diseases.

References

  • Velázquez, C., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of dihydropyridine derivatives against selected... ResearchGate. Available at: [Link]

  • Velázquez, C., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. National Center for Biotechnology Information. Available at: [Link]

  • PharmaEd Insights. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube. Available at: [Link]

  • Jara, M. C., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Mehta, P., & Verma, P. (2013). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of Chemistry. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2013). Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]

  • Olejníková, P., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Gaur, A., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. Available at: [Link]

  • Wright, G. D., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. Available at: [Link]

  • Witeska, M., & Młynarczyk, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • Singh, R., et al. (2021). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. ResearchGate. Available at: [Link]

  • Kowal, W. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Carosati, E., et al. (2012). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. Available at: [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

Sources

A Comparative Computational Analysis of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate Binding to the L-Type Calcium Channel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, forming the basis of widely prescribed L-type calcium channel blockers (CCBs) for treating hypertension and angina.[1][2] Classical DHPs, such as Nifedipine and Amlodipine, have been extensively studied. This guide introduces a structural variant, Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, which incorporates a pyridone-like keto group at the 4-position, distinguishing it from traditional Hantzsch DHPs.[3][4] We present a comprehensive computational and molecular docking study to evaluate the binding potential of this 4-oxo derivative against the human L-type calcium channel (CaV1.2). By employing validated molecular docking protocols with AutoDock Vina, this guide objectively compares its predicted binding affinity and interaction profile with that of the gold-standard drugs, Amlodipine and Nifedipine.[5][6] The objective is to provide researchers and drug development professionals with data-driven insights into how this structural modification may influence target engagement, offering a rationale for its potential as a next-generation CCB.

Rationale for Target Selection and Comparative Approach

The L-Type Calcium Channel (CaV1.2) as the Primary Target

The L-type calcium channel is a voltage-gated ion channel critical to cardiovascular physiology, regulating cardiac contractility and vascular smooth muscle tone.[7][8] Its central role in blood pressure control makes it a highly validated drug target. The 1,4-dihydropyridine class of molecules are well-characterized antagonists of the CaV1.2 channel, binding to a specific site within the channel's pore-forming α1 subunit.[2][9] Given that this compound shares the core DHP scaffold, the CaV1.2 channel is its most logical and promising biological target. For this study, the high-resolution cryo-EM structure of the human CaV1.2 channel co-crystallized with Amlodipine (PDB ID: 8WE8) was selected.[10] This choice is strategic, as the presence of a known DHP binder in the structure provides a robust reference point for validating the docking protocol and accurately defining the binding pocket.

Comparator Compounds: Amlodipine and Nifedipine

To contextualize the potential of the novel 4-oxo derivative, two of the most clinically significant DHP calcium channel blockers were chosen as benchmarks:

  • Amlodipine: A third-generation DHP known for its long half-life and high efficacy, making it a first-line treatment for hypertension.[11][12]

  • Nifedipine: The prototype DHP calcium channel blocker, providing a foundational comparison for the entire class.[13][14]

By comparing our topic compound against these established drugs, we can assess whether the 4-oxo modification offers a competitive, superior, or inferior binding profile, thereby guiding future synthesis and in vitro testing priorities.

Computational Methodology and Workflow

The in silico analysis was performed using a standardized molecular docking workflow designed to predict the binding affinity and pose of a ligand within a protein's active site. The entire process is predicated on preparing the receptor and ligands, defining a search space, executing the docking algorithm, and analyzing the results.

G cluster_dock Docking Simulation cluster_analysis Output Analysis PDB Fetch Receptor (PDB ID: 8WE8) PDB_PREP Receptor Preparation (Add Hydrogens, Charges) PDB->PDB_PREP LIG_DB Fetch Ligands (PubChem) LIG_PREP Ligand Preparation (Set Torsion, Charges) LIG_DB->LIG_PREP GRID Define Grid Box (Centered on Amlodipine) PDB_PREP->GRID VINA Molecular Docking (AutoDock Vina) LIG_PREP->VINA GRID->VINA RESULTS Binding Affinity (kcal/mol) Binding Pose VINA->RESULTS ANALYSIS Interaction Analysis (H-Bonds, Hydrophobic) RESULTS->ANALYSIS COMPARE Comparative Assessment ANALYSIS->COMPARE G cluster_results Computational Outputs AFFINITY Binding Affinity (-8.7 kcal/mol) PREDICTION Predicted Binding Mode AFFINITY->PREDICTION INTERACTIONS Interaction Analysis (H-Bond to Gln1435) INTERACTIONS->PREDICTION SAR Structure-Activity Relationship (SAR) Insights PREDICTION->SAR OPTIMIZE Lead Optimization & Synthesis SAR->OPTIMIZE

Caption: Logical relationship from computational data to drug discovery.

Experimental Protocols

Protocol 1: Molecular Docking with AutoDock Vina

This protocol details the steps for docking a small molecule ligand to a protein receptor using AutoDock Vina.

I. Pre-requisites:

  • Software: AutoDockTools (ADT), AutoDock Vina, and a molecular visualizer like PyMOL or Discovery Studio Visualizer. [5][6][15] II. Receptor Preparation:

  • Download the receptor structure from the PDB (e.g., 8WE8). [10]2. Open the PDB file in ADT.

  • Remove water molecules, co-solvents, and any ligands not required for the study.

  • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

  • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

  • Save the prepared receptor in the PDBQT format (File -> Save -> Write PDBQT).

III. Ligand Preparation:

  • Obtain the 3D structure of the ligand (e.g., from PubChem or drawn using ChemDraw) in SDF or MOL2 format.

  • Open the ligand file in ADT (Ligand -> Input -> Open).

  • Compute Gasteiger charges for the ligand.

  • Detect the ligand's torsional root and define rotatable bonds (Ligand -> Torsion Tree -> Detect Root).

  • Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).

IV. Grid Box Definition:

  • Load the prepared receptor PDBQT file into ADT.

  • Center the grid box on the active site. For this study, the coordinates of the co-crystallized Amlodipine in 8WE8 were used as the center.

  • Adjust the dimensions of the grid box (e.g., 24x24x24 Å) to encompass the entire binding site.

  • Save the grid parameters (Grid -> Grid Box -> File -> Save GPF). Note down the center coordinates and dimensions.

V. AutoDock Vina Execution:

  • Create a configuration text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina from the command line: vina --config conf.txt [16] VI. Results Analysis:

  • The output log file (output_log.txt) contains the binding affinity scores for the top predicted poses.

  • The output PDBQT file (output_poses.pdbqt) contains the coordinates of the docked ligand poses.

  • Load the receptor PDBQT and the output poses PDBQT into a molecular visualizer to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.

References

  • Shahraki, O., Zargari, F., Edraki, N., Khoshneviszadeh, M., Firuzi, O., & Miri, R. (n.d.). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. Taylor & Francis Online. Available at: [Link]

  • Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Available at: [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]

  • The Vina Team. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from Read the Docs. Available at: [Link]

  • Patel, R. K., et al. (2025). Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity. Research J. Pharmacy and Technology, 18(5), 2115-2120. Available at: [Link]

  • Edraki, N., et al. (n.d.). Synthesis, Antileishmanial Activity and Molecular Docking Study of a Series of Dihydropyridine Derivatives. Taylor & Francis Online. Available at: [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]

  • Manivannan, E., Chaturvedi, S. C., & Kanth, V. R. (2011). Molecular docking studies and in vitro screening of new dihydropyridine derivatives as human MRP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2913-2917. Available at: [Link]

  • Karthick, R., Velraj, G., Pachamuthu, M. P., & Karthikeyan, S. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. Journal of Molecular Modeling, 28(1), 5. Available at: [Link]

  • Chen, Z., Mondal, A., & Minor Jr., D.L. (2023). Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin. RCSB PDB. Available at: [Link]

  • AlphaFold DB. (2022). Computed structure model of Voltage-dependent L-type calcium channel subunit alpha. RCSB PDB. Available at: [Link]

  • Chen, Z., Mondal, A., & Minor Jr., D.L. (2023). Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with L-leucine. RCSB PDB. Available at: [Link]

  • Gao, S., Yao, X., Fan, X., & Yan, N. (2023). Human L-type voltage-gated calcium channel Cav1.2 (Class II) in the presence of pinaverium at 3.2 Angstrom resolution. RCSB PDB. Available at: [Link]

  • Gao, S., Yao, X., & Yan, N. (2023). Human L-type voltage-gated calcium channel Cav1.2 in the presence of calciseptine, amlodipine and pinaverium at 2.9 Angstrom resolution. RCSB PDB. Available at: [Link]

  • Anonymous. (n.d.). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Scientific Reports. Available at: [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2005). Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel: Model Construction and Docking Calculations. Journal of Medicinal Chemistry, 48(20), 6305-6314. Available at: [Link]

  • Das, B., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Biology & Biotechnology, 10(3), 116-127. Available at: [Link]

  • Anonymous. (2025). Computational Screening of Heterocyclic L-Type Calcium Channel Blockers for Potential Anti-Parkinson's Activity. Journal of Pharmaceutical Research. Available at: [Link]

  • Anonymous. (n.d.). Molecular docking results of A-41 with various calcium ion channels. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). in silico drug designing and docking analysis for hypertension using nifedipine as lead molecule. ResearchGate. Available at: [Link]

  • Donnelly, R., et al. (1991). Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension. Journal of Human Hypertension, 5(2), 93-96. Available at: [Link]

  • Kloner, R. A., et al. (1995). Comparison of the efficacy and safety of nifedipine coat-core versus amlodipine in the treatment of patients with mild-to-moderate essential hypertension. Clinical Therapeutics, 17(4), 686-700. Available at: [Link]

  • Khan, K. M., et al. (2025). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. Available at: [Link]

  • Ahn, S., et al. (2020). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 241-244. Available at: [Link]

  • Iaroshenko, V. O., et al. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 16, 156-164. Available at: [Link]

  • Kario, K., et al. (2007). Crossover study of amlodipine versus nifedipine CR with home blood pressure monitoring via cellular phone: internet-mediated open-label crossover trial of calcium channel blockers for hypertension (i-TECHO trial). Hypertension Research, 30(2), 149-157. Available at: [Link]

  • Tianming Pharmaceutical. (2025). Verapamil vs Diltiazem: Unraveling the Calcium Channel Blocker Showdown for Hypertension and Angina. Available at: [Link]

  • Ross, D. L. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210777. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 74632-03-4). As a derivative of the 1,4-dihydropyridine scaffold, this compound is integral to various research and development efforts, particularly in medicinal chemistry.[1][2][3] However, beyond its synthesis and application, its responsible disposal is a critical component of laboratory safety and environmental stewardship.

This document provides a procedural framework grounded in established safety protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and correctly, ensuring a safe laboratory environment and adherence to regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This initial risk assessment informs every subsequent step in the waste management process. This compound is a solid substance that, like many specialized organic compounds, requires careful handling.

Based on available safety data, the primary hazards are related to irritation.[4] The precautionary principle dictates that any chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[5]

Key Causality: The rationale for treating this compound as hazardous waste stems from its potential to cause skin, eye, and respiratory irritation.[4][6][7] Improper disposal, such as discarding in regular trash or washing down the drain, could lead to unintended exposure to personnel and contamination of wastewater systems.[5][8]

Hazard Identification Description Source
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][6][7]
Primary Incompatibilities Strong oxidizing agents.[9]
Hazardous Decomposition Combustion may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).[9]

Section 2: Core Principles of Chemical Waste Management

All chemical waste management in a laboratory setting is governed by stringent regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] The fundamental principle is that waste must be managed safely from its point of generation to its final disposal ("cradle-to-grave").

Satellite Accumulation Areas (SAA): The designated location for collecting hazardous waste in the lab is the Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][13] It serves as the primary holding point before the waste is transferred to a central storage area or picked up by a licensed disposal vendor.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of this compound, whether it is surplus, expired, or contaminated.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[14][15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a respirator may be necessary for managing large quantities or spills.[7]

2. Waste Characterization: Treat all unused, contaminated, or expired this compound as hazardous chemical waste.[5] Do not dispose of it in the regular trash or down the sink.[5]

3. Container Selection and Labeling:

  • Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[11][16] The container must be in good condition, with no cracks or leaks.[8]

  • Labeling: The container must be clearly labeled. The EPA requires specific information on all hazardous waste containers.[8][13]

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" and list any other constituents if it's a mixture. Do not use abbreviations.[8]

    • Hazard Information: Indicate relevant hazards (e.g., "Irritant").

    • Generator Information: Your name, department, and room number.[8]

4. Waste Segregation:

  • Solid vs. Liquid: Keep solid waste separate from liquid waste streams.[16][17]

  • Incompatibilities: Store this waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[9][17] A physical barrier or secondary containment can be used for separation.[8]

5. Accumulation in a Satellite Accumulation Area (SAA):

  • Place the properly labeled and sealed waste container in your designated SAA.[11][12]

  • The container must remain closed at all times except when you are adding waste.[5][12]

  • Ensure the SAA is equipped with secondary containment, such as a tray or tub, that can hold the contents of the largest container.[11]

6. Arranging for Final Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer.[11][12]

  • They will arrange for the collection of the waste by a licensed hazardous waste disposal company.[9] Never attempt to transport or dispose of the waste off-site yourself.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated (Unused, Contaminated, Expired) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize container Step 3: Select Compatible Container (e.g., HDPE, Glass) characterize->container label Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label segregate Step 5: Segregate from Incompatibles (e.g., Strong Oxidizers) label->segregate store Step 6: Place in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store is_full Container Full or Max Time Reached? store->is_full is_full->store No, continue accumulation contact_ehs Step 7: Contact EHS for Pickup is_full->contact_ehs Yes end Waste Collected by Licensed Vendor contact_ehs->end

Caption: Decision workflow for the proper disposal of chemical waste.

Section 4: Emergency Procedures - Spill & Exposure Management

Accidents can happen, and being prepared is crucial for safety.

Small Spill Cleanup: In the event of a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.

  • PPE: Wear your full PPE, including respiratory protection if necessary.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust.[9] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Section 5: Disposal of Empty Containers

An "empty" container that held this chemical must still be handled with care due to residual material.

  • Decontamination: The best practice is to rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[18]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label.[5] The container can then typically be disposed of in the regular trash or recycling, depending on institutional policy.[5]

Section 6: Waste Minimization Strategies

A core tenet of modern laboratory management is the reduction of chemical waste.

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[12]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[16]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[12]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • TCI Chemicals. (2025, August 22). SAFETY DATA SHEET.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Santa Cruz Biotechnology, Inc. (2025, June 14). Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate - Safety Data Sheet.
  • ECHEMI. (n.d.). Hantzsch ester SDS, 1149-23-1 Safety Data Sheets.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CymitQuimica. (2020, December 2). Safety Data Sheet.
  • TCI AMERICA. (n.d.). SAFETY DATA SHEET.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2024, February 1). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3,5-diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Indian Academy of Sciences. (2013, May). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615–621.
  • LookChem. (n.d.). DIETHYL 4-OXOPIMELATE 6317-49-3 wiki.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate.
  • Asian Journal of Green Chemistry. (2021). One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst. Asian Journal of Green Chemistry, 5(4), 368-377.
  • Bentham Science. (2025, August 10). Green Catalytic Pathway for the Synthesis of 1,4-Dihydropyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
  • ResearchGate. (2020, October). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives using Magnetic Nanocomposite Catalyst under Solvent-Free Conditions. Chemical Science and Engineering Research, 2(5), 24-28.
  • Wikipedia. (n.d.). Hantzsch ester.
  • National Institutes of Health. (n.d.). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • Organic Syntheses. (n.d.). ethyl acetonedicarboxylate.
  • MedchemExpress.com. (n.d.). Diethyl pyridine-2,4-dicarboxylate.
  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemicalBook. (n.d.). Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1.

Sources

Personal protective equipment for handling Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. The following guide provides comprehensive, actionable protocols for handling Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with a deep, functional understanding of risk mitigation.

Executive Summary: Hazard Profile

This compound (CAS No. 74632-03-4) is a solid organic compound. Based on its GHS classification, it is considered hazardous. The primary risks are associated with exposure through ingestion, skin contact, or inhalation of its dust or aerosols. While comprehensive toxicological data for this specific molecule is limited, its structural relation to the broader class of pyridine derivatives necessitates a cautious approach, adhering to best practices established for similar compounds.[1] This guide is built on the foundational principle of minimizing all routes of exposure.

GHS Hazard Classification and Implications

Understanding the formal hazard classification is the first step in developing a robust safety protocol. The Globally Harmonized System (GHS) provides a clear, universal framework for this.

Hazard CodeHazard StatementSignal WordPictogram
H302Harmful if swallowedWarning GHS07 (Exclamation Mark)
H312Harmful in contact with skinWarning GHS07 (Exclamation Mark)
H332Harmful if inhaledWarning GHS07 (Exclamation Mark)
Data sourced from Sigma-Aldrich

Expert Interpretation: The "Warning" signal word and the associated H-codes indicate that acute, short-term exposure can cause significant harm but is not presumed to be fatal or cause irreversible damage. The primary operational goal is to prevent the compound, particularly in its solid, potentially dusty form, from entering the body through any route.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound must occur within a fume hood to mitigate inhalation risk.[1][2] The following PPE is mandatory and serves as the essential second barrier.

Respiratory Protection
  • Primary Control: All procedures, including weighing, transfers, and preparing solutions, must be performed within a properly functioning chemical fume hood.[2] This is non-negotiable. The hood's airflow contains aerosols and dust, preventing them from entering the operator's breathing zone.

  • Secondary Control: In the rare event of a significant spill outside of a fume hood or if ventilation is confirmed to be inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] However, this should be an emergency measure, not a standard operational procedure.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[5]

  • Enhanced Precaution: When there is a risk of splashing (e.g., during vigorous mixing or large-scale solution preparation), a face shield must be worn in addition to safety goggles.[6] This provides a broader barrier against chemical splashes to the entire face.

Hand Protection
  • Glove Selection: Wear chemical-resistant nitrile or neoprene gloves.[1][2] Latex gloves are not recommended due to their poor resistance to many organic chemicals.

  • Protocol: Always inspect gloves for tears or pinholes before use.[7] To prevent cross-contamination, practice proper glove removal technique (without touching the glove's outer surface with bare skin) and dispose of them in the designated chemical waste container immediately after handling the compound.[7] Wash hands thoroughly with soap and water after work is complete.[8]

Body Protection
  • Standard Attire: A clean, buttoned laboratory coat is required to protect against incidental skin contact.[6]

  • Material: For handling larger quantities where the risk of dust generation is higher, consider a lab coat made of low-linting, chemical-resistant material.

Operational Workflow: Weighing and Solubilization

This step-by-step protocol illustrates the integration of safety measures into a common laboratory task.

  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][4]

    • Don all required PPE as outlined in Section 2.

  • Handling the Solid:

    • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and quickly transfer it to a tared, sealed container for transport to the balance.

    • Handle the container with care to minimize agitation and prevent the generation of airborne dust.[5]

    • Use a spatula to carefully transfer the solid to a new container within the hood. Avoid pouring the solid directly, as this can create dust clouds.

  • Solubilization:

    • Slowly add the desired solvent to the vessel containing the solid.

    • Keep the container opening away from your breathing zone, even within the hood.

  • Cleanup and Closure:

    • Tightly cap the stock solution container.[2][5]

    • Wipe down the spatula and work surface with a damp cloth to collect any residual dust, disposing of the cloth in the solid chemical waste.

    • Remove gloves and dispose of them properly, then wash hands.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical. The following flowchart and protocols provide a clear guide.

Spill_Response_Workflow cluster_assessment cluster_large_spill cluster_small_spill spill_detected Spill Detected spill_size Assess Spill Size & Immediate Risk spill_detected->spill_size evacuate Evacuate Immediate Area spill_size->evacuate Large Spill (Outside Fume Hood or >10g) alert_colleagues Alert Others in the Immediate Vicinity spill_size->alert_colleagues Small Spill (Contained in Fume Hood) alert_supervisor Alert Supervisor & Call Emergency Personnel (EHS) evacuate->alert_supervisor secure_area Secure Area Until Response Team Arrives alert_supervisor->secure_area don_ppe Don Additional PPE (e.g., double gloves) alert_colleagues->don_ppe contain Gently Cover Solid with Inert Absorbent Material don_ppe->contain cleanup Carefully Sweep Up Material Into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Area with Appropriate Solvent & Wipes cleanup->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Protocols
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring safety for you, your colleagues, and the environment.

  • Waste Collection: All materials contaminated with this compound, including excess solid, contaminated gloves, wipes, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5][10]

  • Container Management: Keep waste containers closed when not in use.[2] Store in a cool, dry, and well-ventilated area, separate from incompatible materials.

  • Final Disposal: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations.[11] Do not discharge the chemical or contaminated materials into drains or regular trash.[5][6]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory team.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available from: [Link]

  • PubChem. 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.